Patulin
Description
Properties
IUPAC Name |
4-hydroxy-4,6-dihydrofuro[3,2-c]pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-6-3-4-5(11-6)1-2-10-7(4)9/h1,3,7,9H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWPUFFVAOMMNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C2C(=CC(=O)O2)C(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021101 | |
| Record name | Patulin | |
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Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Colorless or white odorless solid; [HSDB] White crystalline solid; [Aldrich MSDS], Solid | |
| Record name | Patulin | |
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Solubility |
Soluble in ethanol, diethyl ether, acetone, benzene, and ethyl or amyl acetate, Soluble in common organic solvents; insoluble in petroleum ether, Soluble in water | |
| Record name | PATULIN | |
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Vapor Pressure |
0.0000068 [mmHg] | |
| Record name | Patulin | |
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Color/Form |
Compact prisms or thick plates from ether or chloroform, White...crystalline solid, CRYSTALS FROM BENZENE, Colorless crystals, prisms, or plates from Et2O or trichloromethane | |
CAS No. |
149-29-1, 247172-18-5 | |
| Record name | Patulin | |
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| Record name | 4,6-dihydro-4-hydroxy-2H-furo[3,2-c]pyran-2-one | |
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| Record name | Patulin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034299 | |
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Melting Point |
111.0 °C, 111 °C | |
| Record name | PATULIN | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3522 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Patulin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034299 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Unveiling Patulin: A Technical Chronicle of Discovery, Toxicity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide charts the historical journey of patulin, from its initial discovery as a promising antibiotic to its reclassification as a mycotoxin of significant food safety concern. We delve into the core scientific milestones, detailing the experimental protocols that defined our understanding of this complex molecule, its biological effects, and the evolution of its detection.
Discovery and Early Investigations: The Antibiotic That Wasn't
The story of this compound begins in the 1940s, amidst a fervent search for novel antimicrobial agents in the wake of penicillin's success. In 1943, Birkinshaw and his colleagues first isolated the compound from the fungus Penicillium griseofulvum (formerly P. patulum).[1] The initial excitement surrounding its broad-spectrum antibiotic activity against both Gram-positive and Gram-negative bacteria led to its investigation as a potential therapeutic, even being tested as a treatment for the common cold.[2][3]
Initial Isolation and Characterization
The pioneering researchers employed classical microbiological and chemical techniques to isolate and characterize this compound. While the precise, detailed protocols from these early studies are not always exhaustively documented in modern accessible formats, the general principles can be reconstructed.
Experimental Protocol: Early Isolation and Purification of this compound (Reconstructed)
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Fungal Culture: Penicillium species, such as P. griseofulvum or P. expansum, were cultured on a suitable liquid medium (e.g., Czapek-Dox medium) in stationary flasks at room temperature for several weeks to allow for the production of secondary metabolites.
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Solvent Extraction: The culture filtrate was acidified and extracted with an organic solvent like ether or chloroform. This compound, being soluble in these organic solvents, would partition from the aqueous culture medium.
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Concentration: The organic solvent extract was then concentrated under reduced pressure to yield a crude crystalline product.
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Recrystallization: The crude this compound was purified by repeated recrystallization from a suitable solvent, such as ether or chloroform, to obtain compact prisms or thick plates.
The chemical formula of this compound was determined to be C₇H₆O₄, with a molecular weight of approximately 154.12 g/mol .[4] Early studies established it as a white, crystalline, water-soluble polyketide lactone.
The Dark Side of Discovery: Unmasking a Mycotoxin
The initial optimism surrounding this compound's therapeutic potential was short-lived. By the 1960s, a growing body of evidence revealed its significant toxicity to both animals and plants, leading to its reclassification as a mycotoxin.[3] This shift in perspective marked a crucial turning point in the history of this compound research, moving from drug development to food safety.
Toxicological Profile: A Multi-faceted Threat
Extensive toxicological studies, primarily in animal models, have elucidated the diverse adverse effects of this compound.
Table 1: Quantitative Toxicological Data for this compound
| Parameter | Value | Species | Route of Administration | Reference |
| Acute Toxicity (LD₅₀) | 20-100 mg/kg | Rodents | Oral | |
| 29-55 mg/kg | Rodents | Oral | ||
| 55.0 mg/kg | Rat (Sprague-Dawley) | Oral | ||
| 170 mg/kg | Poultry | Oral | ||
| Provisional Maximum Tolerable Daily Intake (PMTDI) | 0.4 µg/kg body weight | Human | Oral |
Experimental Protocol: Early Acute Toxicity Studies (General Methodology)
-
Animal Models: Studies were typically conducted on rodents, such as rats and mice.
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Dose Administration: this compound, dissolved in a suitable vehicle, was administered to the animals via various routes, most commonly oral gavage to mimic dietary exposure. A range of doses was tested to determine the lethal dose 50 (LD₅₀), the dose at which 50% of the test animals died.
-
Observation: Animals were observed for clinical signs of toxicity, including changes in behavior, weight loss, and mortality, over a specified period.
-
Pathological Examination: Post-mortem examinations were performed to assess gross and histopathological changes in various organs.
Mechanism of Toxicity: A Molecular Menace
The toxicity of this compound is primarily attributed to its high reactivity with sulfhydryl (-SH) groups of amino acids, particularly cysteine, in proteins and enzymes. This interaction can lead to enzyme inhibition and disruption of cellular processes.
More recent research has unveiled specific signaling pathways affected by this compound, leading to cellular dysfunction and apoptosis (programmed cell death).
Diagram 1: this compound-Induced Cellular Toxicity Pathways
Caption: Key signaling pathways affected by this compound leading to cellular toxicity.
Biosynthesis: The Fungal Factory
This compound is a polyketide, a class of secondary metabolites produced by fungi. Its biosynthesis is a complex, multi-step process involving a cluster of 15 genes (patA to patO). The pathway begins with the formation of 6-methylsalicylic acid.
Diagram 2: this compound Biosynthetic Pathway
Caption: The multi-step enzymatic pathway for the biosynthesis of this compound.
Detection and Regulation: A Historical Perspective
The recognition of this compound as a food contaminant, particularly in apples and apple products, spurred the development of analytical methods for its detection and quantification.
Evolution of Analytical Methods
The analytical techniques for this compound have evolved significantly over the decades, driven by the need for greater sensitivity, specificity, and efficiency.
References
The Core of Patulin Biosynthesis in Penicillium expansum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the patulin biosynthesis pathway in the post-harvest pathogen, Penicillium expansum. This compound, a mycotoxin commonly found in apples and apple-derived products, poses a significant food safety concern. Understanding its biosynthesis is critical for developing effective control strategies and for potential applications in drug development. This document details the genetic basis of this compound production, the enzymatic steps involved, quantitative data on its synthesis, and detailed experimental protocols for its study.
The this compound Biosynthetic Gene Cluster
The production of this compound in Penicillium expansum is orchestrated by a 15-gene cluster, designated as patA through patO.[1] This cluster encodes all the necessary enzymes, transporters, and a pathway-specific transcription factor required for the synthesis of the mycotoxin. The genes are physically linked in the genome, and their coordinated expression is crucial for this compound production.[2]
Table 1: Genes of the this compound Biosynthetic Cluster in P. expansum
| Gene | Proposed Function |
| patK | 6-methylsalicylic acid synthase (6-MSAS) |
| patI | Major facilitator superfamily (MFS) transporter |
| patJ | Unknown function |
| patL | Pathway-specific transcription factor (Zn(II)2Cys6) |
| patO | m-hydroxybenzyl alcohol dehydrogenase |
| patN | Isoepoxydon dehydrogenase (IDH) |
| patM | ABC transporter |
| patA | Acetate transporter |
| patB | Unknown function |
| patC | MFS transporter |
| patD | Unknown function |
| patE | This compound synthase |
| patF | Unknown function |
| patG | m-cresol monooxygenase |
| patH | Gentisyl alcohol dehydrogenase |
The this compound Biosynthesis Pathway
The biosynthesis of this compound is a multi-step process initiated by the synthesis of 6-methylsalicylic acid (6-MSA) from acetyl-CoA and malonyl-CoA. This core reaction is catalyzed by the polyketide synthase, 6-methylsalicylic acid synthase, encoded by the patK gene.[3] The subsequent steps involve a series of enzymatic modifications, including decarboxylation, hydroxylation, and cyclization, to form the final this compound molecule.
Quantitative Data on this compound Production
This compound production in P. expansum is influenced by various environmental factors. The following tables summarize quantitative data on this compound production under different experimental conditions.
Table 2: this compound Production at Different Temperatures
| Temperature (°C) | Incubation Time | This compound Concentration | Reference |
| 4 | 27 days | 22 - 70 µg/kg | [3] |
| 4 | 45 days | 800 - 1200 µg/kg | [4] |
| 11 | 21-93 days | Lower than at 20.5°C | |
| 20.5 | 21-93 days | Significantly higher than at 11°C | |
| 25 | 7 days | 2883 - 4193 µg/kg | |
| 25 | 9 days | 800 - 12,500 µg/kg |
Table 3: this compound Production at Different pH Levels
| pH | Incubation Conditions | This compound Production | Reference |
| 2.5 | Czapek glucose agar, 25°C | Lowest production | |
| 4.0 | Czapek glucose agar, 25°C | Highest production | |
| 7.0 | Czapek glucose agar, 25°C | Lower than at pH 4.0 |
Table 4: this compound Production in Different Apple Varieties
| Apple Variety | Incubation Conditions | This compound Concentration (ppb) | Reference |
| Red Delicious | Inoculated with P. expansum | No detectable this compound | |
| Empire | Inoculated with P. expansum | No detectable this compound | |
| Golden Supreme | Inoculated with P. expansum | 54,221 | |
| McIntosh | Inoculated with P. expansum | 52,131 | |
| Royal Gala | Inoculated with P. expansum | 114 µg/kg | |
| Golden Delicious | Inoculated with P. expansum | 386 µg/kg |
Experimental Protocols
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes the extraction and quantification of this compound from fungal cultures or contaminated fruit samples.
Materials:
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard
-
Syringe filters (0.45 µm)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Extraction:
-
For liquid cultures, centrifuge the sample and collect the supernatant.
-
For solid cultures or fruit tissue, homogenize the sample.
-
Extract the supernatant or homogenized sample three times with an equal volume of ethyl acetate.
-
Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate.
-
Evaporate the ethyl acetate under a stream of nitrogen.
-
Re-dissolve the residue in a known volume of the mobile phase.
-
-
HPLC Analysis:
-
Filter the reconstituted sample through a 0.45 µm syringe filter.
-
Inject 10-20 µL of the sample into the HPLC system.
-
Column: C18 reverse-phase column (e.g., 5 µm, 250 x 4.6 mm).
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 276 nm.
-
Column Temperature: 25 °C.
-
-
Quantification:
-
Prepare a standard curve using a series of known concentrations of the this compound standard.
-
Quantify the this compound concentration in the samples by comparing the peak area with the standard curve.
-
Gene Knockout via Agrobacterium tumefaciens-Mediated Transformation (ATMT)
This protocol provides a general workflow for deleting a target gene in the this compound biosynthesis cluster of P. expansum.
Materials:
-
P. expansum spores
-
Agrobacterium tumefaciens strain (e.g., EHA105)
-
Gene replacement vector containing a selectable marker (e.g., hygromycin resistance)
-
Co-cultivation medium
-
Selection medium containing an appropriate antibiotic
Procedure:
-
Construct the Gene Replacement Vector:
-
Clone the upstream and downstream flanking regions of the target pat gene into a vector containing a selectable marker cassette.
-
-
Transform A. tumefaciens:
-
Introduce the gene replacement vector into A. tumefaciens EHA105 by electroporation.
-
-
Co-cultivation:
-
Grow the transformed A. tumefaciens to the logarithmic phase.
-
Mix the A. tumefaciens culture with a suspension of P. expansum spores.
-
Spread the mixture onto a cellophane membrane placed on co-cultivation agar medium.
-
Incubate for 2-3 days.
-
-
Selection of Transformants:
-
Transfer the cellophane membrane to a selection medium containing an antibiotic to kill the A. tumefaciens and a selective agent (e.g., hygromycin) to select for fungal transformants.
-
-
Verification of Gene Knockout:
-
Isolate genomic DNA from the putative transformants.
-
Confirm the gene deletion by PCR and Southern blot analysis.
-
Analysis of this compound Gene Expression by RT-qPCR
This protocol outlines the steps for quantifying the expression levels of pat genes.
Materials:
-
P. expansum mycelia grown under desired conditions
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR instrument
-
SYBR Green qPCR master mix
-
Gene-specific primers for target pat genes and a reference gene (e.g., β-tubulin)
Procedure:
-
RNA Extraction:
-
Harvest fungal mycelia and immediately freeze in liquid nitrogen.
-
Grind the mycelia to a fine powder.
-
Extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.
-
-
DNase Treatment:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Set up the qPCR reactions containing SYBR Green master mix, cDNA template, and gene-specific primers.
-
Perform the qPCR on a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
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Regulatory Networks
The biosynthesis of this compound is tightly regulated by both pathway-specific and global regulators. The patL gene within the cluster encodes a Zn(II)2Cys6 transcription factor that is essential for the expression of the other pat genes. Additionally, global regulators such as LaeA and VeA, which are components of the Velvet complex, have been shown to positively regulate this compound production. Environmental signals, such as pH and nutrient availability, also play a crucial role in modulating the expression of the this compound gene cluster.
This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in P. expansum, offering valuable information and methodologies for researchers in mycotoxin control, fungal secondary metabolism, and drug discovery.
References
- 1. The sequence of the isoepoxydon dehydrogenase gene of the this compound biosynthetic pathway in Penicillium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | New Insight Into Pathogenicity and Secondary Metabolism of the Plant Pathogen Penicillium expansum Through Deletion of the Epigenetic Reader SntB [frontiersin.org]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
Fungal Species Known to Produce Patulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of fungal species known to produce the mycotoxin patulin. The document summarizes quantitative data on this compound production, details experimental protocols for its detection and quantification, and visualizes the core biosynthetic pathway.
Introduction to this compound and Producing Fungi
This compound is a toxic secondary metabolite produced by a variety of filamentous fungi.[1][2][3] It is a polyketide lactone that poses a significant concern for food safety, particularly in fruits and their derived products.[1][4] The presence of this compound in food and feed is regulated in many countries due to its potential adverse health effects, including immunological, neurological, and gastrointestinal issues.
The primary fungal genera associated with this compound production are Penicillium, Aspergillus, and Byssochlamys. However, species within other genera such as Paecilomyces have also been identified as producers.
This compound-Producing Fungal Species
A diverse range of fungal species have been confirmed to produce this compound. The most significant producers and the substrates they commonly contaminate are listed below.
Major this compound-Producing Genera and Species:
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Penicillium : This genus includes the most notorious this compound producer, Penicillium expansum, which is the primary cause of blue mold rot in apples and pears. Other this compound-producing Penicillium species include:
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P. griseofulvum
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P. carneum
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P. clavigerum
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P. concentricum
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P. coprobium
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P. dipodomyicola
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P. glandicola
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P. gladioli
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P. marinum
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P. paneum
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P. sclerotigenum
-
P. vulpinum
-
-
Aspergillus : Several species within this genus are known to produce this compound, with Aspergillus clavatus being a notable example, often found on malting barley. Other producing species include:
-
A. giganteus
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A. longivesica
-
-
Byssochlamys : This genus is particularly relevant to the fruit juice industry due to the heat resistance of its ascospores. Byssochlamys nivea is a confirmed this compound producer. While some older studies reported B. fulva as a producer, more recent research suggests it lacks the necessary genes for this compound biosynthesis.
-
Paecilomyces : Certain strains of Paecilomyces saturatus have been shown to produce this compound.
Quantitative this compound Production
The quantity of this compound produced by fungi is highly dependent on the species and strain, as well as environmental factors such as temperature, pH, and water activity (aw). The following tables summarize quantitative data from various studies.
Table 1: this compound Production by Penicillium Species
| Fungal Species | Strain(s) | Substrate | Temperature (°C) | Incubation Time | This compound Concentration | Reference |
| P. expansum | PE39 | Apples | 25 | 7 days | 4193 ± 294 µg/kg | |
| P. expansum | PE51 | Apples | 25 | 7 days | 2883 ± 578 µg/kg | |
| P. expansum | NRRL 35695 | Czapek glucose agar | 25 | - | High production | |
| P. expansum | MDR isolates | In vitro | - | - | 252.7 to 826 µg/g | |
| P. expansum | Sensitive isolates | In vitro | - | - | 210.7 to 409.8 µg/g | |
| P. expansum | MDR isolates | Apple fruit | - | - | 0.2 to 32.5 µg/g | |
| P. expansum | Sensitive isolates | Apple fruit | - | - | 0.34 to 13.35 µg/g | |
| P. griseofulvum | PG12 | Apples | 25 | 7 days | 1700 ± 90 µg/kg | |
| P. griseofulvum | PG30 | Apples | 25 | 7 days | 2700 ± 150 µg/kg |
Table 2: this compound Production by Aspergillus Species
| Fungal Species | Strain(s) | Substrate | Temperature (°C) | Incubation Time | This compound Concentration | Reference |
| A. clavatus | Not specified | Malted wheat | 16 | - | up to 22.4 mg/kg | |
| A. clavatus | Not specified | Malted barley | 16 | - | Strain dependent, higher than at 25°C |
Table 3: this compound Production by Byssochlamys Species
| Fungal Species | Strain(s) | Substrate | Temperature (°C) | Incubation Time | This compound Concentration | Reference |
| B. nivea | ATCC 24008 | Clarified apple juice (PET) | 21 | 14 days | 146.5 µg/kg | |
| B. fulva | IOC 4518 | Clarified apple juice (PET) | 30 | 14 days | up to 212.5 µg/kg | |
| B. fulva | Not specified | Concord grape juice | 18 | 25 days | Highest concentration |
Experimental Protocols
Fungal Cultivation for this compound Production
Objective: To cultivate this compound-producing fungi under conditions that promote toxin synthesis.
Materials:
-
Potato Dextrose Agar (PDA) or Czapek-Dox liquid medium.
-
Spore suspension of the desired fungal strain (e.g., Penicillium expansum).
-
Sterile petri dishes or flasks.
-
Incubator.
Procedure:
-
Inoculation:
-
For solid media (PDA): Inoculate the center of a PDA plate with a 5 µL spore suspension (e.g., 5 x 106 spores/mL).
-
For liquid media (Czapek-Dox): Inoculate the liquid medium with the fungal strain.
-
-
Incubation:
-
Incubate the cultures in the dark at a controlled temperature. Optimal temperatures for this compound production can vary but are often around 25°C.
-
Incubation time can range from several days to weeks, with this compound levels often increasing up to a certain point before potentially declining. For P. expansum on PDA, a 2-week incubation is suggested.
-
-
Harvesting (from liquid culture):
-
After the incubation period, separate the fungal mycelium from the culture medium by filtration. The this compound will be present in the liquid medium.
-
This compound Extraction and Quantification by HPLC
Objective: To extract this compound from a sample matrix and quantify its concentration using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Ethyl acetate.
-
Sodium carbonate solution.
-
Glacial acetic acid.
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB).
-
HPLC system with a UV or Diode Array Detector (DAD).
-
C18 reversed-phase HPLC column.
-
This compound standard solution.
-
Mobile phase (e.g., acetonitrile/water mixture).
Procedure:
-
Extraction:
-
Liquid Samples (e.g., apple juice, culture filtrate):
-
Acidify the sample with glacial acetic acid.
-
Extract the this compound into ethyl acetate by vigorous shaking in a separatory funnel. Repeat the extraction multiple times.
-
Combine the ethyl acetate extracts and wash with a sodium carbonate solution to remove interfering acidic compounds.
-
-
Solid Samples (e.g., apple tissue):
-
Homogenize the sample.
-
Treat with pectinase to break down the plant tissue.
-
Proceed with the liquid-liquid extraction as described above.
-
-
-
Cleanup (Solid-Phase Extraction - SPE):
-
Condition the SPE cartridge with an appropriate solvent (e.g., acetonitrile).
-
Equilibrate the cartridge with a suitable buffer.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge to remove impurities.
-
Elute the this compound with a solvent like acetonitrile.
-
-
HPLC Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
Inject a known volume of the reconstituted sample into the HPLC system.
-
Separate the components on a C18 column using an isocratic mobile phase.
-
Detect this compound by its UV absorbance, typically at a wavelength of 276 nm.
-
Quantify the this compound concentration by comparing the peak area of the sample to a standard curve prepared from known concentrations of a this compound standard.
-
Mandatory Visualizations
This compound Biosynthesis Pathway
The biosynthesis of this compound is a complex process involving a cluster of 15 genes (patA to patO). The pathway begins with the synthesis of 6-methylsalicylic acid (6-MSA) from acetyl-CoA and malonyl-CoA. A series of enzymatic reactions then convert 6-MSA through several intermediates to the final this compound molecule.
Caption: The biosynthetic pathway of this compound, illustrating the key intermediates and enzymes involved.
Experimental Workflow for this compound Analysis
The following diagram outlines the general workflow for the analysis of this compound from a fungal culture or food matrix.
Caption: A generalized workflow for the extraction and quantification of this compound.
References
The Chemical and Physical Properties of Patulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patulin is a mycotoxin produced by a variety of molds, particularly species of Aspergillus, Penicillium, and Byssochlamys. It is a common contaminant of rotting apples and apple-derived products, posing a potential health risk to consumers. Due to its toxicological effects, including genotoxicity and potential carcinogenicity, the presence of this compound in food products is strictly regulated by international bodies. This guide provides an in-depth overview of the chemical and physical properties of this compound, its mechanism of toxicity, and detailed experimental protocols for its analysis, intended to serve as a valuable resource for professionals in research and drug development.
Chemical and Physical Properties
This compound (IUPAC name: 4-hydroxy-4H-furo[3,2-c]pyran-2(6H)-one) is a heterocyclic lactone. Its chemical and physical characteristics are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C₇H₆O₄ | [1][2] |
| Molecular Weight | 154.12 g/mol | [1][2] |
| Appearance | White to light yellow solid, compact prisms or thick plates | [3] |
| Melting Point | 105 - 111 °C | |
| Boiling Point | 197.46 °C (rough estimate) | |
| Solubility | Soluble in water, ethanol (25 mg/mL), acetone, ethyl acetate (50 mg/mL), DMSO (10 mg/mL), chloroform, and benzene. Insoluble in petroleum ether. | |
| Stability | Heat-stable in acidic conditions (pH 3.5-5.5). Unstable in alkaline conditions and in the presence of sulfur dioxide. | |
| UV/Vis λmax | 275 - 276 nm |
Toxicological Profile and Signaling Pathways
The toxicity of this compound is primarily attributed to its high affinity for sulfhydryl (-SH) groups of proteins and glutathione, leading to the induction of oxidative stress and subsequent cellular damage. This interaction disrupts cellular functions and triggers a cascade of signaling events culminating in apoptosis.
This compound-Induced Cellular Stress and Apoptosis
This compound exposure initiates a signaling cascade that involves the generation of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress and activation of the mitochondrial apoptotic pathway.
Caption: this compound-induced signaling cascade leading to apoptosis.
Experimental Protocols
Accurate and reliable quantification of this compound in various matrices is crucial for food safety and research. The following protocols detail the extraction and analysis of this compound from apple juice, primarily based on the AOAC Official Method.
This compound Extraction from Apple Juice
This protocol describes the liquid-liquid extraction of this compound from apple juice using ethyl acetate.
Materials:
-
Apple juice sample
-
Ethyl acetate, HPLC grade
-
Sodium carbonate solution (1.5% w/v)
-
Anhydrous sodium sulfate
-
Separatory funnels (250 mL)
-
Beakers
-
Rotary evaporator or nitrogen evaporator
-
Volumetric flasks
Procedure:
-
Transfer 50 mL of the apple juice sample into a 250 mL separatory funnel.
-
Add 50 mL of ethyl acetate to the separatory funnel and shake vigorously for 1 minute.
-
Allow the layers to separate and drain the lower aqueous (apple juice) layer into a second separatory funnel.
-
Repeat the extraction of the aqueous layer twice more with 50 mL portions of ethyl acetate.
-
Combine the three ethyl acetate extracts in a 250 mL beaker.
-
Add 15 g of anhydrous sodium sulfate to the combined ethyl acetate extracts and let it stand for at least 30 minutes, swirling occasionally.
-
Decant the dried ethyl acetate extract into a round-bottom flask.
-
Evaporate the ethyl acetate extract to a small volume (approximately 25 mL) using a rotary evaporator at a temperature not exceeding 40°C.
-
Quantitatively transfer the concentrated extract to a 15 mL graduated tube and further concentrate to near dryness under a gentle stream of nitrogen.
-
Dissolve the residue in a known volume (e.g., 500 µL) of acidified water (pH 4 with acetic acid) or mobile phase for HPLC analysis.
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This protocol outlines the determination of this compound concentration using reversed-phase HPLC with UV detection.
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a pump, injector, C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and a UV detector.
-
Mobile Phase: A mixture of water and acetonitrile (e.g., 95:5 v/v) or water and tetrahydrofuran. The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Injection Volume: 20 - 50 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Detector Wavelength: 276 nm.
Procedure:
-
Prepare a series of this compound standard solutions of known concentrations in the mobile phase or acidified water.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions to generate a calibration curve.
-
Inject the extracted sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.
-
Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.
Experimental Workflow
The overall workflow for the analysis of this compound in apple juice is depicted below.
Caption: Workflow for this compound analysis in apple juice.
Conclusion
This technical guide provides a comprehensive summary of the chemical and physical properties of this compound, its toxicological mechanisms, and detailed protocols for its analysis. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development, aiding in a deeper understanding of this mycotoxin and facilitating its accurate detection and quantification. Adherence to standardized analytical methods is critical for ensuring food safety and for advancing research into the biological effects of this compound.
References
- 1. This compound induces apoptosis through ROS-mediated endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The mycotoxin this compound induces intra- and intermolecular protein crosslinks in vitro involving cysteine, lysine, and histidine side chains, and alpha-amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Patulin's Disruption of Cellular Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patulin, a mycotoxin produced by several species of fungi, including Penicillium, Aspergillus, and Byssochlamys, is a common contaminant of fruits and fruit-based products, particularly apples.[1][2] Its presence in the food chain raises significant health concerns due to its cytotoxic, genotoxic, and immunotoxic effects.[3][4] This technical guide provides an in-depth examination of the molecular mechanisms through which this compound exerts its toxicity, focusing on its impact on key cellular signaling pathways. Understanding these intricate interactions is crucial for risk assessment, the development of potential therapeutic interventions, and the formulation of strategies to mitigate its harmful effects.
This document summarizes the current scientific understanding of this compound's mechanism of action, presenting quantitative data in a structured format, detailing relevant experimental protocols, and providing visual representations of the affected signaling cascades.
Core Mechanisms of this compound-Induced Cellular Toxicity
This compound's toxicity is multifaceted, primarily stemming from its ability to induce oxidative stress, trigger apoptosis, disrupt cell cycle progression, and modulate critical signaling pathways. These effects are often interconnected, creating a complex network of cellular responses to this compound exposure.
Induction of Oxidative Stress and the Nrf2 Pathway
A primary mechanism of this compound-induced toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress.[5] this compound has been shown to increase intracellular ROS levels in various cell lines, including human embryonic kidney (HEK293) and human colon carcinoma (HCT116) cells. This oxidative insult can damage cellular macromolecules such as DNA, proteins, and lipids.
The cellular defense against oxidative stress involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Electrophilic compounds like this compound can modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant response element (ARE)-containing genes, which encode for a battery of cytoprotective enzymes.
Interestingly, this compound has been found to activate the Nrf2 signaling pathway. This activation is, in part, mediated by a decrease in the expression of microRNA-144 (miR-144), which is a negative regulator of Nrf2. The subsequent upregulation of Nrf2 target genes represents a cellular attempt to counteract the this compound-induced oxidative damage.
Apoptosis Induction: The Mitochondrial and Endoplasmic Reticulum Stress Pathways
This compound is a potent inducer of apoptosis, or programmed cell death, through the activation of both the intrinsic (mitochondrial) and the endoplasmic reticulum (ER) stress-mediated pathways.
Mitochondrial Pathway: this compound exposure leads to a drop in the mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of caspases, particularly caspase-3 and caspase-9. This cascade of events is a hallmark of the mitochondrial pathway of apoptosis. The pro-apoptotic proteins Bax and Bak play a crucial role in this process, as cells deficient in these proteins show resistance to this compound-induced apoptosis.
Endoplasmic Reticulum (ER) Stress Pathway: this compound also triggers ER stress, characterized by the accumulation of unfolded or misfolded proteins in the ER lumen. This leads to the activation of the unfolded protein response (UPR), evidenced by the upregulation of ER stress markers such as GRP78 and GADD34, the splicing of XBP1 mRNA, and an increase in the pro-apoptotic transcription factor CHOP. The induction of ER stress by this compound is dependent on the generation of ROS.
Cell Cycle Arrest
This compound can interfere with the normal progression of the cell cycle, leading to cell cycle arrest at different phases. In porcine intestinal epithelial cells, this compound has been shown to induce G2/M phase arrest. In murine skin cells, topical application of this compound resulted in a significant arrest in the G1 and S phases. This cell cycle disruption is often associated with DNA damage and the modulation of key cell cycle regulatory proteins. For instance, this compound treatment has been shown to cause an overexpression of p53 and p21/WAF1, proteins that are critical for inducing cell cycle arrest in response to DNA damage.
Modulation of MAPK and PI3K/Akt Signaling Pathways
This compound can also influence crucial cellular signaling pathways that regulate cell proliferation, survival, and death, such as the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways.
MAPK Pathway: this compound exposure has been shown to activate several components of the MAPK pathway, including p38 kinase, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). The activation of the p38 kinase signaling pathway, in particular, has been demonstrated to contribute significantly to this compound-induced cell death.
PI3K/Akt Pathway: The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. This compound's effect on this pathway appears to be dependent on glucose availability. In normal glucose conditions, this compound can increase the activation of PI3K and the phosphorylation of Akt. Conversely, in high glucose conditions, this compound leads to a decrease in PI3K and phosphorylated Akt levels. In porcine intestinal epithelial cells, this compound was found to downregulate the PI3K-Akt signaling pathway, contributing to cell cycle arrest and apoptosis.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data from various studies on the effects of this compound on different cell lines.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Exposure Time (h) | IC50 Value (µM) | Reference |
| HK-2 | 24 | 15.34 | |
| HK-2 | 48 | 8.21 | |
| SK-N-SH | 24 | 21.01 | |
| SK-N-SH | 48 | 13.52 | |
| HeLa | 24 | ~2 | |
| SW-48 | 24 | ~2 | |
| MRC-5 | 24 | >4 |
Table 2: Effects of this compound on Cellular Parameters
| Cell Line | This compound Concentration | Parameter | Observed Effect | Reference |
| HCT116 | 24h treatment | ROS Generation | ~3.6-fold increase | |
| HEK293 | 24h treatment | ROS Generation | ~2.7-fold increase | |
| DBTRG-05MG | 10-60 µM | Cell Viability | Concentration-dependent decrease | |
| DBTRG-05MG | 10 and 20 µM | Intracellular ROS | Increase | |
| DBTRG-05MG | 10 and 20 µM | Reduced Glutathione (GSH) | Depletion | |
| Swiss Albino Mice (skin) | 160 µ g/animal (24-72h) | Apoptosis | 2.8 to 10-fold increase | |
| Swiss Albino Mice (skin) | 160 µ g/animal (24-72h) | p21/WAF1 expression | 3.6 to 3.9-fold increase | |
| Swiss Albino Mice (skin) | 160 µ g/animal (24-72h) | Bax expression | 1.3 to 2.6-fold increase | |
| Swiss Albino Mice (skin) | 160 µ g/animal (24-72h) | p53 expression | 2.8 to 3.9-fold increase |
Experimental Protocols
This section provides a detailed methodology for key experiments commonly used to investigate the cellular effects of this compound.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Treat the cells with various concentrations of this compound for the desired exposure time (e.g., 24 or 48 hours).
-
MTT Incubation: After treatment, add MTT solution (e.g., 5 mg/mL stock solution) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm or 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Flow cytometry is a powerful technique to analyze apoptosis and cell cycle distribution.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining):
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest by trypsinization and wash with phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are apoptotic, and PI-positive cells are necrotic or late apoptotic.
Cell Cycle Analysis (Propidium Iodide Staining):
-
Cell Treatment and Harvesting: Treat cells with this compound, harvest, and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Western blotting is used to detect and quantify specific proteins in a cell lysate.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.
Caption: this compound-induced oxidative stress and Nrf2 pathway activation.
Caption: this compound-induced apoptosis via mitochondrial and ER stress pathways.
Caption: Modulation of MAPK and PI3K/Akt signaling pathways by this compound.
Conclusion
This compound exerts its toxic effects on cells through a complex interplay of mechanisms, including the induction of oxidative stress, the activation of apoptotic pathways, disruption of the cell cycle, and the modulation of key signaling cascades like the MAPK and PI3K/Akt pathways. The research highlighted in this guide underscores the potent bioactivity of this mycotoxin and provides a foundation for further investigation into its toxicological profile. A thorough understanding of these cellular and molecular interactions is paramount for developing effective strategies to minimize human exposure and mitigate the adverse health effects associated with this compound contamination. Future research should continue to unravel the intricate details of these pathways and explore potential protective agents and therapeutic targets.
References
- 1. [PDF] this compound induces apoptosis through ROS-mediated endoplasmic reticulum stress pathway. | Semantic Scholar [semanticscholar.org]
- 2. Toxicological effects of this compound mycotoxin on the mammalian system: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Induction of oxidative stress response by the mycotoxin this compound in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Effects of Patulin in Mammalian Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Patulin, a mycotoxin produced by various species of Penicillium, Aspergillus, and Byssochlamys, is a common contaminant of fruits and fruit-based products, particularly apples. This guide provides a comprehensive overview of the toxicological effects of this compound in mammalian cells, focusing on its mechanisms of cytotoxicity, genotoxicity, induction of oxidative stress, and apoptosis. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and understanding of this compound-induced cellular damage. Furthermore, signaling pathways implicated in this compound toxicity are visualized to provide a clear conceptual framework for its mode of action.
Introduction
This compound (4-hydroxy-4H-furo[3,2-c]pyran-2(6H)-one) is a secondary metabolite that poses a significant health risk to consumers. Its presence in the food chain necessitates a thorough understanding of its toxicological profile at the cellular and molecular level. This document serves as a technical resource for professionals engaged in toxicology research and drug development, offering a consolidated repository of data and methodologies for studying the effects of this compound.
Cytotoxicity of this compound
This compound exhibits significant cytotoxic effects across a range of mammalian cell lines. The primary mechanism of its cytotoxicity is believed to be its ability to form covalent adducts with sulfhydryl groups of proteins and glutathione (GSH), leading to enzyme inhibition and disruption of cellular homeostasis. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of cytotoxicity.
Table 1: IC50 Values of this compound in Various Mammalian Cell Lines
| Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |
| HEK293 | Human Embryonic Kidney | 24 | 15 | [1] |
| HCT116 | Human Colon Carcinoma | 24 | 20 | [1] |
| SH-SY5Y | Human Neuroblastoma | 24 | 2.01 | [2] |
| SH-SY5Y | Human Neuroblastoma | 48 | 1.5 | [2] |
| SH-SY5Y | Human Neuroblastoma | 24 | 0.5 (500 nM) | [3] |
Genotoxicity and DNA Damage
This compound is recognized as a genotoxic agent, capable of inducing DNA damage, which can lead to mutations and chromosomal aberrations. The comet assay, or single-cell gel electrophoresis, is a widely used method to quantify DNA strand breaks.
Table 2: Quantitative Analysis of this compound-Induced DNA Damage
| Cell/Tissue Type | This compound Concentration/Dose | Parameter Measured | Result | Reference |
| Mouse Skin Cells | 160 µ g/animal (topical) | Olive Tail Moment | 34-63% increase | |
| Mouse Hippocampus | 3.75 mg/kg (i.p.) | Damage Index | Increase from 36.2 to 127.5 | |
| Mouse Liver | 3.75 mg/kg (i.p.) | Damage Index | Increase from 44.3 to 138.4 | |
| Mouse Kidneys | 3.75 mg/kg (i.p.) | Damage Index | Increase from 31.5 to 99 | |
| HepG2 Cells | Lower concentrations in GSH-depleted cells | DNA Migration | Significant increase |
Oxidative Stress
A primary mechanism underlying this compound's toxicity is the induction of oxidative stress, characterized by an overproduction of reactive oxygen species (ROS) and depletion of cellular antioxidants.
Table 3: this compound-Induced Oxidative Stress Markers
| Cell/Tissue Type | This compound Concentration/Dose | Parameter Measured | Result | Reference |
| SH-SY5Y Cells | 50-500 nM | SOD and Catalase Levels | Decrease | |
| SH-SY5Y Cells | 50-500 nM | ROS and Lipid Peroxidation | Increase | |
| Mouse Hippocampus | 3.75 mg/kg (i.p.) | GSH Content | Decrease from 46.9 to 18.4 nmol/mg protein | |
| Mouse Hippocampus | 3.75 mg/kg (i.p.) | TBARS Level | Increase from 5.8 to 20.3 MDA equivalents/mg protein | |
| HepG2 Cells | Not specified | Intracellular ROS | Increase | |
| HepG2 Cells | Not specified | GSH Levels | Depletion | |
| AC16 Cells | 24 h treatment | ROS and LDH Levels | Increase | |
| AC16 Cells | 24 h treatment | SOD Activity | Decrease |
Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in mammalian cells. This process is tightly regulated by a cascade of molecular events, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.
Table 4: Quantitative Assessment of this compound-Induced Apoptosis
| Cell Line | This compound Concentration | Parameter Measured | Result | Reference |
| Mouse Skin Cells | 160 µ g/animal (topical) | Apoptosis (Annexin V/PI) | 2.8-10 fold increase | |
| HCT116 & HEK293 | Dose-dependent | Caspase-3 Activation | Increase | |
| Caco-2 Cells | 30 µM | Low and High Caspase Positive Cells | Induction | |
| Mouse Skin Cells | 160 µ g/animal (topical) | Bax Expression | 1.3-2.6 fold increase | |
| Mouse Skin Cells | 160 µ g/animal (topical) | p53 Expression | 2.8-3.9 fold increase | |
| Mouse Skin Cells | 160 µ g/animal (topical) | p21/WAF1 Expression | 3.6-3.9 fold increase |
Signaling Pathways in this compound Toxicity
This compound-induced cellular damage is mediated by complex signaling networks. Key pathways include the generation of ROS leading to endoplasmic reticulum (ER) stress and the activation of mitogen-activated protein kinase (MAPK) pathways, specifically p38 and JNK.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium with the same solvent concentration used for this compound). Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Genotoxicity Assessment: Alkaline Comet Assay
Principle: The comet assay is a sensitive method for the detection of DNA strand breaks in individual cells. Under alkaline conditions, cells are lysed to form nucleoids containing supercoiled DNA. During electrophoresis, broken DNA fragments migrate out of the nucleoid, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.
Protocol:
-
Cell Preparation: Treat cells with this compound as described for the cytotoxicity assay. After incubation, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Slide Preparation: Mix 10 µL of the cell suspension with 75 µL of low melting point agarose (0.5% in PBS) at 37°C. Pipette the mixture onto a pre-coated slide (with 1% normal melting point agarose). Cover with a coverslip and allow the agarose to solidify at 4°C for 10 minutes.
-
Lysis: Remove the coverslip and immerse the slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C in the dark.
-
Alkaline Unwinding: Immerse the slides in a horizontal electrophoresis tank containing freshly prepared, cold electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes at 4°C to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at 25 V and 300 mA for 20-30 minutes at 4°C.
-
Neutralization: Gently wash the slides three times for 5 minutes each with neutralization buffer (0.4 M Tris, pH 7.5) at room temperature.
-
Staining: Stain the slides with a fluorescent DNA dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.
-
Data Analysis: Capture images and analyze at least 50-100 comets per sample using specialized software to quantify parameters such as tail length, tail intensity, and olive tail moment.
Apoptosis Assessment: Annexin V/Propidium Iodide Flow Cytometry
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound as desired. Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube. Analyze the cells by flow cytometry within 1 hour.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protein Expression Analysis: Western Blotting
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support (membrane), and then probing the membrane with antibodies specific to the target protein.
Protocol:
-
Protein Extraction: Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-phospho-p38) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
References
An In-depth Technical Guide on the Genotoxicity and Mutagenicity of Patulin
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Patulin (PAT) is a mycotoxin produced by several fungal species, commonly contaminating apples and apple-derived products.[1][2] Initially explored for its antibiotic properties, its toxicity soon became apparent, leading to its classification as a significant food contaminant.[1][3] While the International Agency for Research on Cancer (IARC) classifies this compound in Group 3 ("not classifiable as to its carcinogenicity to humans") due to limited data, numerous studies have demonstrated its genotoxic potential in mammalian systems.[3] This guide provides a comprehensive technical overview of the genotoxicity and mutagenicity of this compound, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying molecular mechanisms. The primary mechanism of this compound-induced genotoxicity is attributed to the induction of oxidative stress and its high reactivity with cellular thiols, particularly glutathione (GSH). This leads to DNA damage, chromosomal aberrations, and cell cycle disruption.
Mutagenicity Profile
The mutagenicity of this compound shows a clear divergence between bacterial and eukaryotic systems.
Bacterial Reverse Mutation Assay (Ames Test)
This compound consistently tests negative in the Ames test across various strains of Salmonella typhimurium. This suggests that this compound does not induce point mutations by base-pair substitution or frameshift mechanisms in these bacterial systems.
Eukaryotic Systems
In contrast to bacterial assays, some studies have reported mutagenic activity in eukaryotic microorganisms like Saccharomyces cerevisiae and Bacillus subtilis. This discrepancy indicates that the metabolic and cellular environment of eukaryotic cells is critical for observing this compound's mutagenic effects.
Genotoxicity Profile: In Vitro and In Vivo Evidence
This compound is a potent genotoxic agent in mammalian cells, demonstrating both clastogenic (chromosome-breaking) and aneugenic (chromosome-loss) properties.
Chromosomal Aberrations (CA)
This compound is a potent inducer of chromatid-type aberrations, including gaps and breaks, in various mammalian cell lines. Its clastogenic activity is typically observed in a narrow dose range, with higher concentrations leading to significant cytotoxicity. The clastogenic effects are often mitigated by the presence of S9 mix, suggesting metabolic detoxification, or by antioxidants like ascorbic acid.
Table 1: this compound-Induced Chromosomal Aberrations in V79 Chinese Hamster Cells
| Concentration | Cell Line | Key Findings | Reference |
|---|---|---|---|
| Up to 1 µM | V79 | Induces chromatid and isochromatid aberrations. Higher concentrations are cytotoxic. | |
| Not specified | V79-E | Potent inducer of chromatid-type aberrations. Activity is lost with the addition of S9 mix. |
| Not specified | CHO | Induces chromosome and chromatid gaps and breaks. | |
Experimental Protocol: Chromosomal Aberration Assay in V79 Cells
-
Cell Culture: Wild-type V79 Chinese hamster cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
This compound Treatment: Cells are seeded and allowed to attach. They are then exposed to various concentrations of this compound (e.g., 0.1 µM to 1 µM) for a defined period, typically 3 hours. A solvent control (e.g., DMSO) is run in parallel.
-
Metaphase Arrest: To arrest cells in metaphase, a mitotic inhibitor such as colchicine (e.g., final concentration of 0.6 µg/ml) is added to the culture medium for the final 2-3 hours of incubation.
-
Harvesting and Slide Preparation: Cells are harvested by trypsinization, treated with a hypotonic solution (e.g., 0.075 M KCl), and fixed in a methanol:acetic acid (3:1) solution. The cell suspension is then dropped onto clean, cold glass slides and air-dried.
-
Staining and Analysis: Slides are stained with a solution like Giemsa (e.g., 4% in phosphate buffer). At least 100 metaphase spreads per concentration are scored under a microscope for chromosomal aberrations, including chromatid and chromosome gaps, breaks, and exchanges. The mitotic index (MI) is also calculated to assess cytotoxicity.
Micronucleus (MN) Induction
This compound consistently induces the formation of micronuclei in a dose-dependent manner in various mammalian cells, including human lymphocytes and Chinese hamster V79 cells. Studies using CREST staining (which detects kinetochores) have shown that this compound induces both CREST-positive and CREST-negative micronuclei. This indicates that this compound has both aneugenic (causing whole chromosome loss) and clastogenic (causing acentric chromosome fragments) potential.
Table 2: this compound-Induced Micronuclei Formation
| Concentration | Cell Line / System | Key Findings | Reference |
|---|---|---|---|
| 2.5, 5.0, 7.5 µM | Human Lymphocytes | Dose-dependent increase in micronucleated cells; 3.6-fold increase at the highest dose. | |
| Not specified | V79 Cells | Induces both CREST-positive (aneugenic) and CREST-negative (clastogenic) micronuclei. |
| Not specified | Bone Marrow (Mice) | In vivo induction of micronucleus formation. | |
Experimental Protocol: Cytokinesis-Block Micronucleus (CBMN) Assay in Human Lymphocytes
-
Blood Culture: Whole blood is collected from healthy donors. Lymphocytes are stimulated to divide using a mitogen like phytohemagglutinin (PHA) and cultured for approximately 44 hours.
-
This compound Treatment: this compound is added at various concentrations (e.g., 2.5, 5.0, 7.5 µM) for the remaining culture period (e.g., 24-28 hours).
-
Cytokinesis Block: Cytochalasin B (e.g., final concentration of 6 µg/ml) is added after 44 hours of culture to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.
-
Harvesting and Slide Preparation: After a total culture time of ~72 hours, cells are harvested, subjected to hypotonic treatment, and fixed. The cell suspension is then dropped onto slides.
-
Staining and Analysis: Slides are stained with Giemsa or another suitable stain. Micronuclei are scored in at least 1000-2000 binucleated cells per concentration. Cytotoxicity is assessed using the Cytokinesis-Block Proliferation Index (CBPI).
References
The Dual Nature of Patulin: A Technical Guide to the Polyketide Mycotoxin
Introduction
Patulin is a polyketide mycotoxin, a secondary metabolite produced by a range of fungal species, most notably from the Aspergillus, Penicillium, and Byssochlamys genera.[1][2][3][4] It is frequently found as a contaminant in rotting apples and apple-derived products, such as juice and cider, making its presence a key indicator of the quality of the raw fruit used in production.[1] Initially investigated for its antibiotic properties against Gram-positive and Gram-negative bacteria, its use was abandoned due to significant toxicity in animals and humans. This guide provides an in-depth technical overview of this compound, focusing on its biosynthesis, mechanism of toxicity, and the analytical methods used for its detection, aimed at researchers, scientists, and professionals in drug development.
This compound as a Polyketide: Biosynthesis Pathway
This compound is classified as a polyketide, a large class of natural products synthesized through the repeated condensation of acetyl-CoA and malonyl-CoA subunits. The biosynthesis of this compound is a complex, multi-step enzymatic process originating from 6-methylsalicylic acid (6-MSA). In filamentous fungi, the genes encoding the enzymes for secondary metabolite production are typically organized in a gene cluster. For this compound, a cluster of 15 genes has been identified, which includes genes for biosynthetic enzymes, transporters, and regulatory factors.
The pathway involves approximately 10 enzymatic steps. A key enzyme in this pathway is isoepoxydon dehydrogenase (IDH), which plays a crucial role in one of the later transformations. The regulation of the biosynthetic pathway is influenced by environmental factors such as pH, nitrogen and manganese levels, and the availability of necessary enzymes.
Toxicology and Mechanism of Action
This compound's toxicity is primarily attributed to its high affinity for sulfhydryl (-SH) groups of proteins and other molecules, such as glutathione. This interaction leads to the inhibition of various essential enzymes and the depletion of cellular antioxidants, resulting in oxidative stress.
Key Toxicological Effects:
-
Acute Toxicity: Oral LD₅₀ values in rodent models range from 20 to 100 mg/kg body weight. In poultry, the oral LD₅₀ is between 50 and 170 mg/kg. Symptoms of acute toxicity include gastrointestinal issues (hemorrhages, ulceration), neurotoxicity (convulsions), pulmonary congestion, and edema.
-
Genotoxicity: this compound is considered genotoxic, although studies on its carcinogenicity in animals have been inconclusive. It can cause chromosomal damage, such as the formation of micronuclei and nucleoplasmic bridges. The proposed mechanism involves the creation of DNA cross-links. The International Agency for Research on Cancer (IARC) classifies this compound in Group 3, "not classifiable as to its carcinogenicity to humans".
-
Immunotoxicity: Studies have shown that this compound can be immunotoxic, affecting cytokine secretion and altering lymphocyte and neutrophil populations.
-
Intestinal Damage: this compound can disrupt the intestinal epithelial barrier function. It induces a rapid decrease in transepithelial resistance (TER) by affecting tight junctions. This effect is linked to its reactivity with SH groups and may involve the inhibition of protein tyrosine phosphatases (PTP), which are key regulators of the intestinal barrier.
Data Presentation: Toxicity and Regulatory Limits
The following tables summarize key quantitative data regarding this compound's toxicity and the established regulatory limits in food products.
Table 1: Acute Toxicity of this compound
| Species | Route of Administration | LD₅₀ (mg/kg body weight) | Reference(s) |
| Rodents (Rats, Mice) | Oral | 20 - 100 | |
| Rats (Sprague-Dawley) | Oral | 55.0 | |
| Rats (Sprague-Dawley) | Subcutaneous (sc) | 11.0 | |
| Rats (Sprague-Dawley) | Intraperitoneal (ip) | 10.0 | |
| Poultry | Oral | 50 - 170 |
Table 2: International Regulatory Limits for this compound
| Region/Organization | Food Product | Maximum Limit (µg/kg or µg/L) | Reference(s) |
| World Health Organization (WHO) | Apple Juice | 50 µg/L | |
| European Union (EU) | Fruit juices, nectars, cider | 50 µg/kg | |
| European Union (EU) | Solid apple products (e.g., purée) | 25 µg/kg | |
| European Union (EU) | Apple products for infants/young children | 10 µg/kg | |
| US Food and Drug Administration (FDA) | Apple juice | 50 µg/L (Action Level) |
A Provisional Maximum Tolerable Daily Intake (PMTDI) for this compound has been established at 0.4 µg/kg of body weight per day.
Experimental Protocols and Methodologies
The standard method for the detection and quantification of this compound is High-Performance Liquid Chromatography (HPLC) with an ultraviolet (UV) detector. Other methods include thin-layer chromatography (TLC) and gas chromatography (GC), but HPLC is preferred for routine analysis.
Experimental Protocol: this compound Analysis in Apple Juice by HPLC-UV
This protocol is a generalized procedure based on common analytical methods, such as those referenced by the AOAC.
1. Sample Preparation and Extraction:
-
Objective: To extract this compound from the complex apple juice matrix into an organic solvent.
-
Procedure:
-
Measure 50 mL of apple juice into a 250 mL separatory funnel.
-
Add 50 mL of ethyl acetate and shake vigorously for 1-2 minutes.
-
Allow the layers to separate and collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
Combine all three ethyl acetate extracts (approx. 150 mL).
-
Dry the combined extract by adding anhydrous sodium sulfate and allowing it to stand for 30 minutes.
-
Decant the dried extract and evaporate it to near dryness using a rotary evaporator or a gentle stream of nitrogen on a steam bath.
-
Reconstitute the residue in a known volume (e.g., 1-5 mL) of a suitable solvent, often the mobile phase, for HPLC analysis.
-
Filter the final extract through a 0.45 µm syringe filter before injection.
-
2. HPLC-UV Analysis:
-
Objective: To separate this compound from interfering compounds and quantify it.
-
Instrumentation: An HPLC system equipped with a C18 reversed-phase column, an isocratic pump, and a UV detector.
-
Conditions:
-
Column: C18, 5 µm particle size, 250 x 4.6 mm.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 10:90 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 276 nm, the wavelength of maximum absorbance for this compound.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25 °C.
-
3. Quantification:
-
A calibration curve is constructed using this compound standards of known concentrations.
-
The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to the calibration curve.
-
A major interfering compound in apple juice is 5-hydroxymethylfurfural (HMF), which also absorbs at 276 nm. Chromatographic conditions must be optimized to ensure baseline separation of this compound from HMF for accurate quantification.
Conclusion
This compound remains a significant mycotoxin of concern in the food industry, particularly in fruit products. Its role as a polyketide defines its biosynthetic origin, which is now well-characterized, offering potential targets for inhibiting its production. The primary toxic mechanism, involving covalent modification of sulfhydryl groups, explains its broad-spectrum effects, from enzyme inhibition to genotoxicity and disruption of intestinal barrier integrity. For drug development professionals, understanding these mechanisms is crucial, as the reactivity of this compound highlights the potential for similar lactone structures to interact with biological systems. Robust and validated analytical methods, predominantly HPLC-UV, are essential for monitoring and enforcing regulatory limits to ensure consumer safety. Future research may focus on developing more rapid detection methods and effective, non-toxic strategies for the degradation of this compound in food matrices.
References
A Technical Guide to the Natural Occurrence of Patulin in Fruits Beyond Apples
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of the mycotoxin patulin in a variety of fruits other than apples. This compound, a secondary metabolite produced by several fungal species, notably from the Penicillium, Aspergillus, and Byssochlamys genera, is a potential food safety concern due to its toxic effects.[1][2][3][4] While extensively studied in apples and apple-derived products, its presence in other fruits is also a significant area of research. This document synthesizes quantitative data, details experimental methodologies for its detection, and illustrates key related processes through diagrams to support research and development efforts in food safety and toxicology.
Quantitative Data on this compound Occurrence
The following tables summarize the findings from various studies on the concentration of this compound in fruits other than apples. These data highlight the wide range of contamination levels and the diversity of affected fruit types.
Table 1: this compound Contamination in Pears and Pear Products
| Geographic Location | Product Type | No. of Samples | Positive Samples (%) | This compound Range (µg/kg) | Mean this compound Level (µg/kg) | Reference |
| Italy | Pear Juice | 39 | 64.1% | Not specified | 5.1 | [5] |
| Italy | Pear Juice (Organic) | Not specified | Not specified | Not specified | 11.46 | |
| Italy | Pear Juice (Conventional) | Not specified | Not specified | Not specified | 0.22 | |
| Argentina | Pear Products | 25 | 17% | 1.2–94.7 | 12.6 | |
| Tunisia | Pear Juice | Not specified | Not specified | 5–231 | 47.6 | |
| Mazandaran, Iran | Pear Juice | 8 | 12.5% | <50 | Not specified |
Table 2: this compound Contamination in Grapes and Grape Products
| Geographic Location | Product Type | No. of Samples | Positive Samples (%) | This compound Range (µg/kg) | Mean this compound Level (µg/kg) | Reference |
| Pakistan | Fresh Table Grapes | 133 | 59.4% | Not specified | 33.8 - 90.9 | |
| Pakistan | Grape Juice | 39 | 84.6% | Not specified | 16.3 | |
| Argentina | Grapes | 50 | 10% | Up to 13,808 | 283 | |
| Czech Republic | Grape Must | 23 | 43% | 143-644 | 171 | |
| Germany | Grape Juice | Not specified | Not specified | 4.9-5.2 | Not specified | |
| Germany | Grape Must | Not specified | Not specified | 3.5-80 | Not specified | |
| South Korea | Grape Juice | Not specified | 17% | 5.2–14.5 | Not specified | |
| Austria | Grape Juice | Not specified | 24% | Not specified | Not specified |
Table 3: this compound Contamination in Berries and Stone Fruits
| Fruit Type | Geographic Location | No. of Samples | Positive Samples (%) | This compound Range (µg/kg) | Mean this compound Level (µg/kg) | Reference |
| Apricot Juice | Italy | Not specified | Not specified | Not specified | Not specified | |
| Peach Juice | Italy | Not specified | Not specified | Not specified | Not specified | |
| Blackcurrant, Blueberry, Strawberry Jams | Not specified | Not specified | Not specified | Not specified | Not specified | |
| Dried Rose, Elderberry, Blueberry, Rowan, Hawthorn, Chokeberry | Not specified | All positive | Not specified | |||
| Cherries, Strawberries, Raspberries, Mulberries, Peaches | Various | Low incidence | Not specified | Low levels | Not specified |
Table 4: this compound Contamination in Other Fruits and Fruit Products
| Fruit Type | Geographic Location | No. of Samples | Positive Samples (%) | This compound Range (µg/kg) | Mean this compound Level (µg/kg) | Reference |
| Figs (dried) | Turkey | Not specified | Not specified | Up to 151 | Not specified | |
| Tomato Products | Italy | Not specified | Not specified | 7.15 | Not specified | |
| Orange Juice | South Korea | Not specified | 8% | 9.9–30.9 | Not specified | |
| Oranges, Apricots, Lemons, Guava | Pakistan | 442 | 17-28% | >50 in 41-56% | Not specified |
Experimental Protocols for this compound Analysis
The accurate quantification of this compound in diverse fruit matrices requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed.
A. Sample Preparation: Solid-Phase Extraction (SPE)
A prevalent method for extracting and cleaning up this compound from fruit juices involves Solid-Phase Extraction (SPE).
-
Sample Pre-treatment: Spike fruit juice at various concentrations (e.g., 1, 2.5, 5, 10, 50, 100, and 200 ppb) with a known amount of this compound standard for method validation.
-
SPE Cartridge: Oasis MAX 6cc is a commonly used cartridge.
-
Conditioning: Condition the cartridge with 6 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 6 mL of water.
-
Sample Loading: Load 2 mL of the spiked fruit juice onto the cartridge.
-
Washing:
-
Wash 1: 3 mL of 5mM ammonium acetate.
-
Wash 2: 3 mL of water.
-
-
Elution: Elute this compound with 4 mL of methanol.
-
Post-elution and Reconstitution: Evaporate the extracts to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for analysis.
B. Analytical Determination: LC-MS/MS
LC-MS/MS offers high sensitivity and selectivity for this compound quantification.
-
Instrumentation: A typical system consists of a UHPLC system (e.g., Vanquish-Flex) coupled to a triple quadrupole mass spectrometer (e.g., TSQ Fortis).
-
Chromatographic Separation: A C18 core-shell column is often used for separation.
-
Mobile Phase: A common mobile phase involves a gradient of water and methanol, sometimes with additives like ammonium fluoride or acetic acid to improve peak shape and ionization.
-
Mass Spectrometry: The analysis is typically performed in negative ion mode.
-
Validation: The method should be validated for linearity, accuracy, precision, limits of detection (LODs), and limits of quantification (LOQs).
Visualizations
The following diagrams illustrate key conceptual and practical workflows related to this compound contamination and analysis.
Conclusion
The data presented in this guide underscore the importance of monitoring for this compound in a wide range of fruits beyond apples. Pears, grapes, and various berries and stone fruits have all been shown to be susceptible to contamination. The provided experimental protocols offer a starting point for laboratories aiming to develop and validate methods for this compound detection. The illustrated workflows provide a clear visual representation of the contamination process and the analytical steps required for accurate measurement. This information is crucial for risk assessment, ensuring food safety, and for the development of mitigation strategies to reduce consumer exposure to this mycotoxin. Continuous surveillance and research in this area are essential to protect public health.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Comprehensive review on this compound and Alternaria toxins in fruit and derived products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mycotoxin Contamination of Beverages: Occurrence of this compound in Apple Juice and Ochratoxin A in Coffee, Beer and Wine and Their Control Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comprehensive review on this compound and Alternaria toxins in fruit and derived products [frontiersin.org]
- 5. Occurrence of this compound and its dietary intake through pear, peach, and apricot juices in Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Factors Influencing Patulin Production by Fungi
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical factors influencing the production of patulin, a mycotoxin of significant concern to the food industry and regulatory bodies. Primarily produced by fungal species of the genera Penicillium, Aspergillus, and Byssochlamys, with Penicillium expansum being the most notorious producer in pome fruits, this compound contamination is a complex issue governed by a confluence of environmental, nutritional, and genetic determinants. Understanding these factors is paramount for developing effective strategies to mitigate its presence in food and for potential applications in drug development research.
Environmental Factors
The physical and chemical environment plays a pivotal role in both fungal growth and the biosynthesis of this compound. The optimal conditions for this compound production are often more constrained than those for mycelial growth.
Temperature
Temperature is a critical determinant of this compound accumulation. While P. expansum can grow at temperatures as low as 0°C, this compound production is significantly influenced by the thermal environment.[1] Generally, lower temperatures tend to favor this compound synthesis over fungal growth.
Table 1: Effect of Temperature on this compound Production by Penicillium expansum
| Temperature (°C) | This compound Production Level | Fungal Growth | Reference(s) |
| 0-1 | Low, but detectable accumulation over time | Slow growth | [2] |
| 4 | Significant production, can be higher than at 22-23°C in some cases | Growth observed | [3] |
| 11 | Lower than at 20.5°C | Growth observed | [4][5] |
| 16 | Highest this compound concentrations reported | Sub-optimal for growth | |
| 17 | Highest this compound concentration found in one study | Sub-optimal for growth | |
| 20-25 | Optimal for mycelial growth, but this compound production may decrease compared to lower temperatures | Optimal growth | |
| 30 | Low or no this compound production | Growth may be maximal, but toxin production is inhibited |
pH
The ambient pH is a crucial signaling molecule for many cellular processes in fungi, including secondary metabolism. This compound production is highly dependent on the pH of the substrate. P. expansum is known to acidify its environment through the secretion of organic acids, which in turn favors this compound biosynthesis. Acidic conditions are generally more conducive to this compound production than alkaline environments.
Table 2: Effect of pH on this compound Production by Penicillium expansum
| pH Range | This compound Production Level | Notes | Reference(s) |
| 2.5 - 3.5 | Production increases with rising pH in this range | Low production at the lower end of this range | |
| 3.0 - 5.0 | Favorable for this compound production | Optimal range for many strains | |
| > 6.0 | Significantly decreased or completely inhibited | Loss of this compound production in ΔPePacC mutants above pH 6.0 |
Water Activity (aw)
Water activity, a measure of the availability of water for biological reactions, is a key factor controlling fungal growth and mycotoxin production. The minimum aw for this compound synthesis is higher than that required for fungal growth.
Table 3: Effect of Water Activity (aw) on this compound Production by Penicillium expansum
| Water Activity (aw) | This compound Production Level | Fungal Growth | Reference(s) |
| 0.85 | No this compound produced | Serious decrease in growth | |
| 0.90 | Traces of this compound detected after extended incubation | Growth observed | |
| 0.95 | Traces of this compound detected | Growth observed | |
| 0.99 | Significantly stimulated production | Optimal growth |
Nutritional Factors
The composition of the growth substrate, particularly the availability of carbon and nitrogen sources, profoundly influences the production of this compound.
Carbon Sources
Glucose-containing sugars generally support high levels of this compound production. However, the concentration of sugars, such as sucrose, can have a dose-dependent regulatory effect.
Table 4: Effect of Carbon Sources on this compound Production by Penicillium expansum
| Carbon Source | Concentration | Effect on this compound Production | Reference(s) |
| Glucose | 1% (w/v) | Favorable for production | |
| Sucrose | 15 mM | High this compound accumulation | |
| Sucrose | 175 mM | Decreased this compound accumulation (by 175-fold in one study) | |
| Various (e.g., fructose, maltose) | 1% (w/v) | Supports production, but yields may vary |
Nitrogen Sources
Complex nitrogen sources tend to promote higher this compound yields compared to simple inorganic sources like ammonium sulfate.
Table 5: Effect of Nitrogen Sources on this compound Production by Penicillium expansum
| Nitrogen Source | Effect on this compound Production | Reference(s) |
| Complex sources (e.g., yeast extract, peptone) | Favorable for production | |
| Ammonium sulfate | Unfavorable for biosynthesis | |
| L-glutamate | Optimized as an important nitrogen source in one study |
Genetic and Regulatory Factors
The biosynthesis of this compound is a complex process orchestrated by a dedicated gene cluster and regulated by a hierarchical network of transcription factors and global regulators.
The this compound Biosynthetic Gene Cluster (pat)
The genetic blueprint for this compound production is located in a cluster of 15 co-regulated genes, designated patA through patO. This cluster contains genes encoding the biosynthetic enzymes, transporters, and a pathway-specific transcription factor.
Table 6: Functions of Genes in the pat Cluster of Penicillium expansum
| Gene | Proposed Function | Reference(s) |
| patA | Acetate transporter | |
| patB | Putative carboxyl esterase | |
| patC | MFS transporter | |
| patD | Putative Zn-dependent alcohol dehydrogenase | |
| patE | Unknown | |
| patF | Unknown | |
| patG | 6-methylsalicylic acid decarboxylase | |
| patH | Cytochrome P450 monooxygenase (m-cresol hydroxylase) | |
| patI | Cytochrome P450 monooxygenase (m-hydroxybenzyl alcohol hydroxylase) | |
| patJ | Unknown | |
| patK | 6-methylsalicylic acid synthase (Polyketide Synthase) | |
| patL | Pathway-specific Zn(II)2Cys6 transcription factor | |
| patM | ABC transporter | |
| patN | Isoepoxydon dehydrogenase | |
| patO | Unknown |
Signaling Pathways and Global Regulators
The expression of the pat gene cluster is intricately controlled by several global regulatory proteins and signaling pathways that respond to environmental cues.
The pH-responsive transcription factor PacC is a key regulator of this compound biosynthesis. In response to alkaline pH, a signaling cascade leads to the proteolytic activation of the PacC protein, which then transcriptionally regulates a wide array of genes, including those in the pat cluster. Deletion of PePacC leads to a significant reduction or complete loss of this compound production, especially at pH values above 6.0, due to the downregulation of all 15 pat genes.
The C2H2 zinc finger transcription factor CreA is the primary mediator of carbon catabolite repression, a mechanism that ensures the preferential utilization of favored carbon sources like glucose. In the context of this compound synthesis, increasing sucrose concentrations lead to an increased expression of creA, which in turn is associated with a decrease in this compound production. This suggests that CreA acts as a repressor of the this compound biosynthetic pathway, likely by binding to consensus sequences (5'-SYGGRG-3') in the promoter regions of pat genes.
LaeA is a global regulator of secondary metabolism in many filamentous fungi. In P. expansum, LaeA positively regulates the expression of all 15 genes in the pat cluster. Deletion of laeA results in a significant decrease or complete abolishment of this compound production. LaeA is a component of the Velvet complex, a multi-protein assembly that also includes VeA and VelB. This complex integrates environmental signals, such as light and temperature, to coordinate fungal development and secondary metabolism. The Velvet complex, in conjunction with LaeA, is thought to modulate chromatin structure, thereby influencing the accessibility of the pat gene cluster to the transcriptional machinery.
Experimental Protocols
Accurate quantification of this compound and the analysis of gene expression are essential for research in this field. The following provides an overview of standard methodologies.
This compound Extraction and HPLC Quantification
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for the quantification of this compound in food matrices.
Experimental Workflow for this compound Analysis
Methodology:
-
Sample Preparation: A known volume or weight of the sample (e.g., 10 mL of clear apple juice) is used for extraction.
-
Extraction: this compound is typically extracted from the aqueous sample into an organic solvent, most commonly ethyl acetate. This is usually performed by vigorous shaking in a separatory funnel. The extraction is often repeated three times to ensure high recovery.
-
Cleanup: The combined organic extracts are washed with a sodium carbonate solution (e.g., 1.5% w/v) to remove interfering phenolic compounds. The organic phase is then dried using anhydrous sodium sulfate.
-
Concentration: The solvent is evaporated to near dryness under a gentle stream of nitrogen.
-
Reconstitution: The residue is redissolved in a known volume of the HPLC mobile phase or an acidified water solution.
-
HPLC Analysis:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like acetonitrile is common. The mobile phase is often acidified (e.g., with acetic acid) to ensure this compound stability.
-
Detection: this compound is detected by a UV detector at its maximum absorbance, which is approximately 276 nm.
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area to a standard curve prepared from a certified this compound standard.
-
RNA Extraction and RT-qPCR for Gene Expression Analysis
To study the regulation of this compound biosynthesis, it is essential to quantify the expression levels of the pat genes and their regulators. This is typically achieved through Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).
Experimental Workflow for RT-qPCR
Methodology:
-
Fungal Culture and Harvest: Penicillium expansum is grown under specific conditions (e.g., different carbon sources, pH levels). Mycelia are harvested by filtration, washed, and immediately frozen in liquid nitrogen to preserve RNA integrity.
-
RNA Extraction: Total RNA is extracted from the frozen mycelia using methods such as TRIzol reagent or commercially available kits that often involve mechanical disruption (e.g., bead beating) followed by column purification.
-
DNase Treatment: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA, which could interfere with the qPCR results.
-
RNA Quantification and Quality Control: The concentration and purity of the RNA are determined using a spectrophotometer (e.g., NanoDrop), and the integrity is assessed by gel electrophoresis.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA template using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Quantitative PCR (qPCR): The qPCR is performed using a real-time PCR system. The reaction mixture includes the cDNA template, gene-specific forward and reverse primers for the target genes (e.g., patK, patL, pacC) and a reference gene (e.g., β-tubulin), and a fluorescent dye (e.g., SYBR Green or EvaGreen).
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalizing the expression to that of the reference gene.
Conclusion
The production of this compound by fungi is a multifaceted process influenced by a delicate interplay of environmental, nutritional, and genetic factors. A thorough understanding of these factors is crucial for the development of effective control strategies in the food industry, from pre-harvest practices to post-harvest storage and processing. For researchers in drug development, the intricate regulatory networks governing this compound biosynthesis offer potential targets for novel antifungal agents. This guide provides a foundational framework for further investigation into this important mycotoxin.
References
The Rise and Fall of an Early Antibiotic: A Technical Review of Initial Studies on Patulin
Published: November 25, 2025
Abstract
This technical guide provides an in-depth analysis of the foundational research on patulin as a potential antibiotic, primarily conducted during the 1940s. Initially hailed as a promising broad-spectrum antimicrobial agent, this compound's clinical development was ultimately halted due to significant toxicity. This document consolidates the available quantitative data on its antibacterial efficacy and toxicity from early studies, details the experimental methodologies of the era, and visually represents the workflows and conceptual frameworks of this pioneering research. It is intended for researchers, scientists, and drug development professionals interested in the history of antibiotic discovery and the early evaluation of natural products.
Introduction
In the wake of penicillin's success, the 1940s saw an intensive search for new antimicrobial agents from microbial sources. This compound, a secondary metabolite produced by several species of Penicillium and Aspergillus, emerged as a candidate of considerable interest. First isolated in 1943, it was initially identified as a substance with potent antibacterial properties against both Gram-positive and Gram-negative bacteria.[1][2][3] The initial enthusiasm surrounding this compound led to numerous in vitro and in vivo studies, and even clinical trials to evaluate its efficacy, most notably for the treatment of the common cold.[4][5]
However, the initial promise of this compound as a therapeutic agent was short-lived. Subsequent investigations revealed significant toxicity in animal models and, by the 1950s and 1960s, its development as an antibiotic was abandoned. This compound was later reclassified as a mycotoxin, and its presence in food, particularly in apple products, became a subject of public health concern. This guide revisits the seminal studies that defined the brief era of this compound as a potential antibiotic, offering a detailed look at the early scientific endeavors to characterize its properties.
Quantitative Data
The initial investigations into this compound's antimicrobial properties and its toxicological profile generated a body of quantitative data that, while not as extensive as modern studies, provides valuable insight into its biological activity.
Antibacterial Spectrum
Early studies demonstrated that this compound possessed a broad spectrum of antibacterial activity. While specific Minimum Inhibitory Concentration (MIC) data from the 1940s is not extensively documented in readily available literature, it was reported to inhibit over 75 different bacterial species, including both Gram-positive and Gram-negative organisms such as Mycobacterium tuberculosis.
Toxicity Data
The primary reason for the discontinuation of this compound as an antibiotic was its toxicity. Early studies in animal models established its lethal dose and other adverse effects.
| Animal Model | Route of Administration | LD50 (mg/kg) | Reference(s) |
| Rodents (Mice and Rats) | Oral | 20 - 100 | |
| Poultry | Oral | 50 - 170 |
Table 1: Acute Toxicity of this compound in Animal Models from Early Studies
Subacute toxicity studies in rats also revealed adverse effects, including weight loss and gastrointestinal issues.
Experimental Protocols
The experimental methods employed in the 1940s for the study of this compound laid the groundwork for its initial characterization. These protocols, while rudimentary by today's standards, were instrumental in determining its biological activity.
Isolation and Purification of this compound
The original method for isolating this compound involved the cultivation of Penicillium patulum on a suitable liquid medium. The general workflow is outlined below.
Antimicrobial Susceptibility Testing
The antibacterial activity of this compound was primarily assessed using dilution and diffusion methods, which were standard practices of the time.
These methods were used to determine the bacteriostatic (inhibitory) and bactericidal (killing) concentrations of this compound. The general procedure involved preparing a series of dilutions of this compound in a liquid or solid growth medium, which was then inoculated with the test bacterium. The lowest concentration that inhibited visible growth was recorded as the Minimum Inhibitory Concentration (MIC).
This method provided a qualitative or semi-quantitative assessment of antibacterial activity. A filter paper disc impregnated with a known amount of this compound was placed on an agar plate that had been uniformly inoculated with a test bacterium. The plate was then incubated, and the diameter of the zone of growth inhibition around the disc was measured.
In Vivo Toxicity Studies
To assess the safety of this compound, in vivo studies were conducted in various animal models, primarily rodents. These studies were crucial in determining the Lethal Dose 50 (LD50), which is the dose required to kill 50% of the tested population. The general protocol involved the administration of varying doses of this compound to groups of animals and monitoring for adverse effects and mortality over a specified period.
Early Hypotheses on the Mechanism of Action
The understanding of molecular biology and biochemistry was in its nascent stages in the 1940s. Consequently, the initial hypotheses regarding this compound's mechanism of action as an antibiotic were not as detailed as modern explanations. Early researchers observed its broad-spectrum activity and likely attributed it to a general disruption of essential cellular processes in bacteria. The modern understanding of this compound's reactivity with sulfhydryl groups of proteins and enzymes, leading to their inactivation, was not established during this early period. The focus of the initial studies was more on the empirical observation of its antimicrobial effects rather than a deep mechanistic investigation.
The Clinical Trial for the Common Cold
One of the most significant early investigations of this compound was a large-scale, multicenter clinical trial conducted by the British Medical Research Council in 1944 to assess its efficacy in treating the common cold. The trial was prompted by a preliminary study that had shown promising results.
This rigorously designed trial, a landmark in its own right for its methodology, ultimately concluded that this compound offered no significant benefit in the treatment of the common cold. This finding, coupled with the emerging evidence of its toxicity, effectively ended the exploration of this compound as a viable antibiotic.
Conclusion
The story of this compound as a potential antibiotic is a compelling chapter in the history of drug discovery. It highlights the challenges and complexities of translating promising in vitro antimicrobial activity into a safe and effective therapeutic agent. The initial studies, conducted with the scientific tools and understanding of the 1940s, successfully identified a potent natural product but also responsibly uncovered its significant toxicological risks. This early research, though it did not lead to a new antibiotic, contributed to the growing body of knowledge on microbial secondary metabolites and underscored the critical importance of thorough toxicological evaluation in the drug development process. The legacy of the initial this compound studies serves as a valuable case study for modern researchers in the ongoing quest for new and safe antimicrobial drugs.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Mitigation of this compound in Fresh and Processed Foods and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. afssaae.ub.ac.id [afssaae.ub.ac.id]
- 4. The 1944 this compound trial of the British Medical Research Council - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
The Linchpin Enzyme: An In-depth Technical Guide to Isoepoxydon Dehydrogenase (IDH) in Patulin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patulin, a mycotoxin produced by several species of Penicillium, Aspergillus, and Byssochlamys, poses a significant threat to food safety, particularly in apple and apple-based products. Understanding the biosynthesis of this toxic secondary metabolite is paramount for developing effective strategies to mitigate its contamination. At the heart of the this compound biosynthetic pathway lies a crucial enzyme: isoepoxydon dehydrogenase (IDH). This technical guide provides a comprehensive overview of the IDH gene (idh or patN), its encoded protein, its role in this compound synthesis, and the intricate regulatory networks that govern its expression. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in mycotoxin research and the development of novel antifungal therapeutics.
The Role of Isoepoxydon Dehydrogenase in the this compound Biosynthetic Pathway
The biosynthesis of this compound is a complex process involving a cascade of enzymatic reactions orchestrated by a cluster of genes, collectively known as the pat gene cluster (patA through patO). Isoepoxydon dehydrogenase, encoded by the idh (patN) gene, is a key enzyme that catalyzes a critical step in the latter part of this pathway.[1]
The primary function of IDH is the conversion of isoepoxydon to phyllostine.[1] This reaction is an essential step leading to the formation of the final this compound molecule. The UniProt entry for PatN from Penicillium expansum confirms its function as an isoepoxydon dehydrogenase that catalyzes the following reaction:
Isoepoxydon + NADP+ ⇌ Phyllostine + NADPH + H+ [1]
This enzymatic step is a pivotal control point in the this compound biosynthetic pathway. The expression of the idh gene has been shown to be significantly correlated with the production of this compound, making it a reliable molecular marker for identifying this compound-producing fungal strains.[2]
Quantitative Data on idh Gene Expression and this compound Production
| Condition | Organism | Fold Change in idh Expression | This compound Production | Reference |
| 4°C - Controlled Atmosphere (3% O2) | Penicillium expansum | Down-regulation | Reduced | |
| Static Culture (this compound Permissive) | Penicillium expansum | Up-regulation | Increased | |
| Shaking Culture (this compound Restrictive) | Penicillium expansum | Down-regulation | Decreased | |
| Fengycin (50 µg/L) Treatment | Penicillium expansum | No significant change (0.93-fold) | Inhibited | |
| ΔLaeA Mutant | Penicillium expansum | Marked down-regulation | No this compound accumulation | |
| ΔPePacC Mutant (pH > 6.0) | Penicillium expansum | Significantly down-regulated | Lost ability for this compound production |
Table 1: Quantitative Data on idh Gene Expression and this compound Production under Various Conditions. This table summarizes the relative changes in idh gene expression and their correlation with this compound production in response to different environmental and genetic modifications.
Regulatory Networks Governing idh Gene Expression
The expression of the idh gene, along with other genes in the pat cluster, is under the control of a complex regulatory network involving global regulators and pathway-specific transcription factors. Understanding these signaling pathways is crucial for devising strategies to inhibit this compound production.
Global Regulators
Several global regulatory proteins that respond to environmental cues have been shown to influence the expression of the this compound gene cluster, including idh.
-
LaeA and the Velvet Complex: LaeA, a master regulator of secondary metabolism in fungi, plays a positive regulatory role in this compound biosynthesis. LaeA is a component of the Velvet complex, which also includes VeA and VelB. This complex is involved in light-dependent development and the regulation of secondary metabolism. Deletion of LaeA in P. expansum leads to a significant down-regulation of all 15 genes in the this compound cluster, including idh, and a complete loss of this compound production.
-
PacC: The pH-responsive transcription factor PacC is another critical regulator of this compound biosynthesis. In P. expansum, the loss of PePacC function results in a significant decrease in the expression of all genes within the pat cluster at pH values above 6.0, leading to the inability to produce this compound.
Experimental Workflows and Signaling Pathways
To visualize the intricate relationships within the this compound biosynthesis pathway and its regulation, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. This section provides an overview of key experimental protocols for studying the idh gene and its product.
Fungal Strains and Culture Conditions
-
Strains: Penicillium expansum strains (e.g., NRRL 35695) are commonly used for studying this compound biosynthesis.
-
Culture Media:
-
This compound-Permissive Medium: Apple-based media, such as apple puree agar medium (APAM), are used to induce this compound production.
-
This compound-Restrictive Medium: Synthetic media, such as Eagle's minimal essential medium, can be used as a control where this compound production is low.
-
-
Incubation Conditions: Cultures are typically incubated at temperatures ranging from 20-25°C. For studying the effects of environmental factors, conditions can be varied, for example, by altering temperature and atmospheric composition (e.g., 4°C with 3% O2).
Gene Expression Analysis by RT-qPCR
-
RNA Extraction: Total RNA is extracted from fungal mycelia using standard protocols, such as TRIzol-based methods or commercially available kits.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random or oligo(dT) primers.
-
Primer Design: Primers specific to the idh gene are designed based on the known sequence (e.g., from GenBank accession AF006680 for P. griseofulvum). It is crucial to validate primer specificity and efficiency.
-
RT-qPCR Reaction: The reaction is typically performed in a 20 µL volume containing cDNA template, forward and reverse primers, and a SYBR Green-based master mix.
-
Thermal Cycling: A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melting curve analysis is performed at the end to verify the specificity of the amplified product.
-
Data Analysis: The relative expression of the idh gene is calculated using the 2-ΔΔCt method, with a constitutively expressed gene (e.g., β-actin, calmodulin, or 18S rRNA) used as an internal control for normalization.
Isoepoxydon Dehydrogenase Enzyme Assay (Conceptual Protocol)
-
Enzyme Extraction: Fungal mycelia are harvested, ground in liquid nitrogen, and resuspended in an appropriate extraction buffer (e.g., Tris-HCl or phosphate buffer at a suitable pH) containing protease inhibitors. The suspension is then centrifuged to obtain a crude protein extract.
-
Substrate Preparation: The substrate, isoepoxydon, would need to be synthesized or isolated from a mutant fungal strain that accumulates it.
-
Assay Mixture: The reaction mixture would contain the enzyme extract, isoepoxydon, and NADP+ in a suitable buffer.
-
Measurement: The rate of NADPH formation is monitored by measuring the increase in absorbance at 340 nm using a spectrophotometer.
-
Controls: Reactions without the enzyme extract or without the substrate are included as negative controls.
-
Protein Quantification: The total protein concentration in the extract is determined using a standard method (e.g., Bradford assay) to calculate the specific activity of the enzyme.
This compound and Pathway Intermediates Analysis by HPLC and LC-MS/MS
-
Extraction: this compound and its precursors are typically extracted from fungal cultures or contaminated food matrices using an organic solvent such as ethyl acetate. Solid-phase extraction (SPE) can be used for sample cleanup and concentration.
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of water (often acidified with acetic or formic acid) and an organic solvent like acetonitrile or methanol.
-
Detection: this compound is detected by its UV absorbance, typically at 276 nm.
-
-
LC-MS/MS Analysis: For higher sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed. This technique allows for the accurate quantification of this compound and other pathway intermediates by monitoring specific precursor-to-product ion transitions.
Conclusion and Future Directions
Isoepoxydon dehydrogenase stands as a critical enzymatic checkpoint in the biosynthesis of the mycotoxin this compound. The strong correlation between the expression of its encoding gene, idh (patN), and this compound production underscores its importance as a target for strategies aimed at controlling this compound contamination in food. The intricate regulation of the pat gene cluster by global regulators such as LaeA, the Velvet complex, and PacC highlights the complex interplay between fungal development, secondary metabolism, and environmental sensing.
Despite the significant progress in understanding the genetics of this compound biosynthesis, a notable gap remains in the biochemical characterization of the enzymes involved, particularly isoepoxydon dehydrogenase. Future research should focus on the heterologous expression, purification, and detailed kinetic analysis of IDH. This will provide crucial quantitative data (Km, Vmax, kcat) that is currently lacking and will be invaluable for the development of specific enzyme inhibitors. Furthermore, elucidating the precise molecular mechanisms by which global regulators interact with the idh promoter will offer new avenues for targeted genetic interventions to prevent this compound production. A deeper understanding of the structure and function of IDH will undoubtedly accelerate the development of novel and effective strategies to ensure the safety of our food supply.
References
The Immunotoxic Effects of Patulin on the Immune System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Patulin, a mycotoxin produced by several species of fungi, notably Penicillium expansum, is a common contaminant of apples and apple-derived products. Beyond its recognized carcinogenic potential, this compound exerts significant immunotoxic effects, posing a considerable risk to human and animal health. This technical guide provides an in-depth review of the current understanding of this compound's impact on the immune system. It details the cellular and molecular mechanisms underlying its immunotoxicity, including the induction of apoptosis, the modulation of cytokine production, and the generation of oxidative stress in key immune cells. This guide also presents a compilation of quantitative data from various studies, detailed experimental protocols for assessing this compound's immunotoxicity, and visual representations of the signaling pathways involved. The information herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of mycotoxins and their implications for immune function.
Introduction
This compound (4-hydroxy-4H-furo[3,2-c]pyran-2(6H)-one) is a secondary metabolite that contaminates a variety of fruits and grains.[1] Its presence in the food chain is a global concern due to its stability during processing and its diverse toxicological profile. The immunotoxic properties of this compound are of particular concern, as they can lead to increased susceptibility to infections and potentially exacerbate allergic responses.[2][3] This document synthesizes the existing scientific literature on the immunotoxic effects of this compound, with a focus on its mechanisms of action and the experimental methodologies used for its investigation.
Effects on Immune Cells and Functions
This compound has been shown to adversely affect a range of immune cells, leading to the impairment of both innate and adaptive immune responses.
Macrophages
Macrophages, as key phagocytes of the innate immune system, are significantly impacted by this compound. In-vitro studies have demonstrated that this compound inhibits critical macrophage functions, including phagocytosis, phagosome-lysosome fusion, and microbial killing.[4] Furthermore, this compound has been shown to reduce the production of reactive oxygen species (ROS) in macrophages, which are essential for their microbicidal activity.[4]
Lymphocytes
Both T and B lymphocytes, the primary mediators of adaptive immunity, are susceptible to the toxic effects of this compound. This compound has been observed to inhibit lymphocyte proliferation in a dose-dependent manner. Specifically, it can suppress the proliferation of T cells in response to mitogens. In vivo studies in mice have shown that this compound exposure can lead to a decrease in the absolute number of spleen lymphocytes, with a more pronounced effect on the B-cell population.
Cytokine Production
This compound significantly modulates the production of cytokines, the signaling molecules that orchestrate immune responses. It has been shown to decrease the secretion of pro-inflammatory cytokines such as IL-23 and TGF-β in bovine macrophages. In human peripheral blood mononuclear cells (PBMCs), this compound can reduce the production of both Th1 (IFN-γ) and Th2 (IL-4, IL-13, IL-10) cytokines. Interestingly, some studies have reported a biphasic effect, with low concentrations of this compound stimulating splenocyte proliferation while higher concentrations are strongly inhibitory.
Molecular Mechanisms of this compound Immunotoxicity
The immunotoxic effects of this compound are underpinned by several interconnected molecular mechanisms, primarily revolving around the induction of oxidative stress, depletion of intracellular glutathione, and the activation of apoptotic pathways.
Oxidative Stress and Glutathione Depletion
A key mechanism of this compound-induced toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress within immune cells. This compound's high affinity for sulfhydryl (-SH) groups leads to the depletion of intracellular glutathione (GSH), a critical antioxidant. This depletion disrupts the cellular redox balance and renders cells more susceptible to oxidative damage. The reduction in GSH levels is directly linked to the suppression of cytokine secretion and other functional impairments in immune cells.
Apoptosis Induction
This compound is a potent inducer of apoptosis, or programmed cell death, in immune cells. This process is often initiated by the this compound-induced oxidative stress and involves the activation of the mitochondrial apoptotic pathway. Key events include the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases, ultimately leading to cell death.
Signaling Pathways
This compound has been shown to activate several key signaling pathways that are central to cellular stress responses and apoptosis.
Exposure to this compound leads to the phosphorylation and activation of p38 kinase and c-Jun N-terminal kinase (JNK), two major components of the MAPK signaling cascade. The activation of the p38 MAPK pathway, in particular, has been shown to contribute to this compound-induced cell death.
The NF-κB signaling pathway, a critical regulator of inflammation and immune responses, is also modulated by this compound. Studies have shown that this compound can inhibit the translocation of the p65 subunit of NF-κB to the nucleus, thereby suppressing the transcription of pro-inflammatory genes.
Quantitative Data on this compound Immunotoxicity
The following tables summarize quantitative data from various studies on the immunotoxic effects of this compound.
Table 1: In Vitro Effects of this compound on Immune Cell Proliferation
| Cell Type | Mitogen | This compound Concentration | Effect | Reference |
| Balb/c mouse splenocytes | Various | 1 nM - 10 nM | Stimulatory | |
| Balb/c mouse splenocytes | Various | > 0.02 µM | Inhibitory (ID50: 0.02 - 0.24 µM) |
Table 2: In Vivo Effects of this compound on Immune Cell Populations in B6C3F1 Mice (28-day oral exposure)
| Parameter | This compound Dose (mg/kg) | Effect | Reference |
| Peripheral blood leukocytes | 1.28 and 2.56 | ~30% decrease | |
| Peripheral blood lymphocytes | 1.28 and 2.56 | ~30% decrease | |
| Cytotoxic T-cells (CD8+CD4-) | 2.56 | 50% increase | |
| Natural killer cells (NK1.1+CD3-) | 0.08 | 30% increase | |
| Monocytes (MAC-1+) | 0.08 | 24% increase |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the immunotoxic effects of this compound.
Cell Viability and Proliferation Assay (T-Cell Proliferation)
This protocol describes a method for assessing T-cell proliferation using a [³H]-thymidine incorporation assay.
Materials:
-
Myelin Proteolipid Protein (PLP) (178-191) peptide
-
Complete Freund's Adjuvant (CFA)
-
Pertussis Toxin (PTX)
-
SJL/J or C57BL/6 mice
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol
-
[³H]-thymidine (1 µCi/well)
-
96-well round-bottom culture plates
-
Scintillation counter
Procedure:
-
Immunization: Immunize mice with PLP(178-191) peptide emulsified in CFA. Administer PTX intraperitoneally on day 0 and day 2 post-immunization to generate antigen-reactive T-cells.
-
Cell Isolation: Ten days post-immunization, harvest spleens and lymph nodes and prepare a single-cell suspension.
-
Cell Culture: Plate the cells in 96-well round-bottom plates at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.
-
Stimulation: Add the PLP(178-191) peptide at various concentrations to the wells. Include wells with a mitogen (e.g., Concanavalin A) as a positive control and media alone as a negative control. Add this compound at desired concentrations to the experimental wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
[³H]-Thymidine Labeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours.
-
Harvesting and Measurement: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter. Proliferation is expressed as counts per minute (CPM).
Cytokine Quantification (ELISA)
This protocol outlines the quantification of cytokines in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Commercial ELISA kit for the cytokine of interest (e.g., IFN-γ, IL-4)
-
Cell culture supernatants from this compound-treated and control immune cells
-
Microplate reader
Procedure:
-
Sample Preparation: Collect supernatants from immune cell cultures (e.g., PBMCs) stimulated in the presence or absence of this compound. Centrifuge to remove cellular debris.
-
ELISA Protocol: Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:
-
Coating a 96-well plate with a capture antibody specific for the target cytokine.
-
Blocking non-specific binding sites.
-
Adding standards and samples to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Incubating to allow the detection antibody to bind to the captured cytokine.
-
Washing the plate.
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
Stopping the reaction with a stop solution.
-
-
Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Quantification: Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of the cytokine in the samples.
Apoptosis Assay (Flow Cytometry)
This protocol describes the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Immune cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat immune cells with various concentrations of this compound for a specified time. Include untreated cells as a negative control.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot for MAPK Activation
This protocol details the detection of phosphorylated MAPK proteins (p38, JNK) by Western blotting.
Materials:
-
Immune cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of p38 and JNK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse this compound-treated and control cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated p38 and JNK overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane with TBST.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualization of Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.
References
- 1. ecommons.cornell.edu [ecommons.cornell.edu]
- 2. Toxicological effects of this compound mycotoxin on the mammalian system: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive review on this compound and Alternaria toxins in fruit and derived products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Determination of Patulin in Apple Juice by HPLC-UV
AN-HPLC-028
Audience: Researchers, scientists, and quality control professionals in the food and beverage industry.
Introduction Patulin is a mycotoxin produced by several species of fungi, particularly Penicillium expansum, which is a common mold found on rotting apples.[1] Its presence in apple juice and other apple-based products is an indicator of the quality of the fruit used for production.[2] Due to its potential health risks, including immunotoxic and genotoxic properties, regulatory bodies worldwide have set maximum permissible levels for this compound in foodstuffs.[1][3] The U.S. Food and Drug Administration (FDA) and the European Union have established a maximum limit of 50 µg/L (or 50 ppb) for this compound in apple juice. This application note describes a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the reliable quantification of this compound in apple juice samples.
Principle The method involves the extraction of this compound from the apple juice matrix using a liquid-liquid extraction (LLE) with ethyl acetate. A cleanup step with a sodium carbonate solution is employed to remove acidic interfering compounds. Following extraction and cleanup, the sample is concentrated and reconstituted in a suitable solvent. The prepared sample is then injected into an HPLC system. This compound is separated on a C18 reversed-phase column and quantified by UV detection at its maximum absorbance wavelength, typically 276 nm. It is crucial to achieve chromatographic separation from potential interfering compounds like 5-hydroxymethylfurfural (HMF), which has similar chromatographic properties.
Experimental Protocols
1. Materials and Reagents
-
Solvents: Ethyl acetate (HPLC grade), Acetonitrile (HPLC grade), Methanol (HPLC grade).
-
Reagents: Anhydrous sodium sulfate (Na₂SO₄), Sodium carbonate (Na₂CO₃), Acetic acid (glacial).
-
Water: Deionized or ultrapure water.
-
Standards: this compound standard, 5-Hydroxymethylfurfural (HMF) standard (for resolution verification).
-
Equipment: HPLC system with UV/Vis or Diode Array Detector (DAD), C18 analytical column, vortex mixer, centrifuge, nitrogen evaporator, analytical balance, volumetric flasks, pipettes, and syringe filters (0.2 or 0.45 µm).
2. Standard Solution Preparation
-
This compound Stock Solution (e.g., 200 µg/mL): Accurately weigh a known amount of this compound standard and dissolve it in ethyl acetate in a volumetric flask. Store this solution in a freezer to prevent degradation.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase or an appropriate solvent. A typical calibration curve might range from 10 to 200 µg/L. For example, to prepare a 5 µg/mL intermediate solution, evaporate a known volume of the stock solution to dryness under nitrogen and reconstitute in the mobile phase.
3. Sample Preparation: Liquid-Liquid Extraction (LLE) This protocol is based on methodologies described in the AOAC Official Method and other published studies.
-
Transfer 10 mL of the apple juice sample into a 50 mL centrifuge tube or separating funnel.
-
Add 20 mL of ethyl acetate to the sample.
-
Shake vigorously using a vortex mixer for 1-2 minutes.
-
Allow the layers to separate. If necessary, centrifuge to achieve a clear separation.
-
Carefully transfer the upper ethyl acetate layer to a clean flask.
-
Repeat the extraction of the remaining aqueous layer two more times with additional 10-20 mL portions of ethyl acetate.
-
Combine all three ethyl acetate extracts.
-
Cleanup Step: To the combined ethyl acetate extract, add 2 mL of 1.5% (w/v) aqueous sodium carbonate solution and shake for 30-60 seconds to remove interfering phenolic acids. Discard the lower aqueous layer.
-
Drying Step: Add approximately 4 g of anhydrous sodium sulfate to the ethyl acetate extract to remove residual water. Let it stand for about 30 minutes.
-
Decant the dried ethyl acetate extract and evaporate it to near dryness at 40-50°C under a gentle stream of nitrogen.
-
Reconstitute the residue in a precise volume (e.g., 300-500 µL) of the mobile phase or a slightly acidified water/acetonitrile mixture.
-
Filter the final solution through a 0.2 µm syringe filter before injecting it into the HPLC system.
Data Presentation
HPLC Operating Conditions The following table summarizes typical instrumental parameters for the analysis.
| Parameter | Condition |
| HPLC System | Agilent 1100 or equivalent |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 5:95 or 10:90, v/v). The water phase can be acidified slightly with acetic or formic acid. |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | Ambient or controlled at 40°C |
| Injection Volume | 20 - 27 µL |
| Detection | UV at 276 nm |
| Run Time | ~10-15 minutes |
Method Validation Parameters The performance of the method should be thoroughly validated. The table below presents typical validation results from various studies.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 1.5 - 4.5 µg/L |
| Limit of Quantification (LOQ) | 4.6 - 15 µg/L |
| Accuracy (Recovery) | 75% - 94% |
| Precision (CV % or RSD %) | < 15% |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationships within method validation.
Caption: Experimental workflow for this compound analysis in apple juice.
Caption: Logical relationships of key HPLC method validation parameters.
Conclusion This application note provides a detailed and validated HPLC-UV method for the determination of this compound in apple juice. The described liquid-liquid extraction protocol is effective for isolating the analyte, and the chromatographic conditions ensure reliable separation and quantification. The method demonstrates high accuracy, precision, and sensitivity, with a limit of quantification well below the maximum levels stipulated by regulatory agencies, making it suitable for routine quality control and food safety monitoring.
References
Application Note: Sensitive and Robust LC-MS/MS Method for the Quantification of Patulin in Apple-Based Products
Application Notes and Protocols for Patulin Analysis in Solid Food Matrices
Introduction
Patulin is a mycotoxin produced by several species of fungi, most notably Penicillium expansum, which is a common contaminant of rotting apples and apple-derived products. Due to its potential health risks, including immunotoxic and genotoxic properties, regulatory limits for this compound have been established in many countries. Accurate and reliable analysis of this compound in complex solid food matrices requires robust sample preparation methods to extract the analyte and remove interfering components prior to instrumental analysis, which is often performed using High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS/MS).[1][2] This document provides detailed application notes and protocols for the most common sample preparation techniques used for this compound analysis in solid food matrices.
Sample Preparation Techniques
Several techniques have been developed and optimized for the extraction and cleanup of this compound from solid food samples. The choice of method often depends on the specific food matrix, available resources, and the desired level of sensitivity and throughput. The most widely used methods include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
Liquid-Liquid Extraction (LLE)
LLE is a traditional and widely used method for this compound extraction. It relies on the partitioning of this compound between two immiscible liquid phases, typically an aqueous sample extract and an organic solvent.
Principle: this compound is extracted from the sample homogenate into an organic solvent, most commonly ethyl acetate.[3] A cleanup step, often involving an aqueous sodium carbonate solution, is used to remove acidic interferences.
Advantages:
-
Relatively simple and inexpensive.
-
Effective for a wide range of food matrices.
Disadvantages:
-
Can be time-consuming and labor-intensive.
-
Requires large volumes of organic solvents.
-
This compound can be unstable under the alkaline conditions of the sodium carbonate wash.
Solid-Phase Extraction (SPE)
SPE is a more modern and efficient cleanup technique that has gained popularity for this compound analysis. It utilizes a solid sorbent packed in a cartridge to selectively retain either the analyte or the interfering matrix components.
Principle: The sample extract is passed through an SPE cartridge. This compound is retained on the sorbent while interferences are washed away. The purified this compound is then eluted with a small volume of an appropriate solvent. Common sorbents for this compound analysis include C18, Oasis HLB, and more recently, molecularly imprinted polymers (MIPs) which offer high selectivity.
Advantages:
-
Reduced solvent consumption compared to LLE.
-
Higher sample throughput and potential for automation.
-
Improved cleanup, leading to cleaner extracts and better analytical performance.
Disadvantages:
-
Higher cost of SPE cartridges.
-
Method development may be required to optimize the sorbent and solvent conditions for a specific matrix.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method has been adapted for this compound analysis and offers a streamlined approach to extraction and cleanup.
Principle: The sample is first extracted with an organic solvent (typically acetonitrile) in the presence of salts to induce phase separation. A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), is performed by adding a sorbent mixture to a portion of the extract to remove interferences.
Advantages:
-
Fast and easy to perform.
-
Low solvent and reagent consumption.
-
High-throughput capabilities.
-
Effective for a variety of food matrices.
Disadvantages:
-
Matrix effects can still be a challenge, and optimization of the d-SPE sorbents may be necessary.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is a general procedure for the extraction of this compound from solid apple products.
Materials:
-
Homogenized solid food sample (e.g., apple puree, applesauce)
-
Ethyl acetate
-
1.5% Sodium carbonate solution
-
Anhydrous sodium sulfate
-
0.1% Acetic acid solution
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of ethyl acetate and vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper ethyl acetate layer to a clean tube.
-
Repeat the extraction (steps 2-4) two more times, combining the ethyl acetate extracts.
-
To the combined extract, add 10 mL of 1.5% sodium carbonate solution and vortex for 1 minute for cleanup.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Dry the remaining ethyl acetate extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of 0.1% acetic acid solution for HPLC analysis.
Protocol 2: Solid-Phase Extraction (SPE) using C18 Cartridges
This protocol is suitable for the cleanup of this compound from apple juice concentrate and can be adapted for extracts from solid matrices.
Materials:
-
Sample extract (from an initial solvent extraction, e.g., with ethyl acetate or acetonitrile)
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Methanol
-
Deionized water
-
1% Sodium bicarbonate solution
-
1% Acetic acid solution
-
Elution solvent (e.g., ethyl acetate:acetonitrile, 98:2, v/v)
-
SPE vacuum manifold
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load 5 mL of the sample extract onto the conditioned cartridge.
-
Washing:
-
Wash the cartridge with 5 mL of 1% sodium bicarbonate solution to remove acidic interferences.
-
Wash the cartridge with 5 mL of 1% acetic acid solution.
-
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the this compound from the cartridge with 5 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent for HPLC or LC-MS/MS analysis.
Protocol 3: QuEChERS Method
This protocol is a modified QuEChERS procedure for the analysis of this compound in solid apple products.
Materials:
-
Homogenized solid food sample
-
Acetonitrile with 1% acetic acid
-
QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate)
-
Dispersive SPE (d-SPE) tube containing primary secondary amine (PSA) and C18 sorbents
-
Centrifuge capable of holding 50 mL and 15 mL tubes
Procedure:
-
Sample Hydration: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of water and vortex to create a slurry.
-
Extraction:
-
Add 10 mL of acetonitrile with 1% acetic acid to the tube.
-
Add the QuEChERS extraction salt packet.
-
Immediately cap and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at 5000 rpm for 5 minutes.
-
Dispersive SPE Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a d-SPE tube containing PSA and C18.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.
-
Analysis: Take an aliquot of the supernatant for direct injection into the LC-MS/MS or for further evaporation and reconstitution if needed for HPLC-UV analysis.
Data Presentation
The following tables summarize the performance data for various sample preparation methods for this compound analysis.
Table 1: Performance of Liquid-Liquid Extraction (LLE) Methods
| Food Matrix | Extraction Solvent | Cleanup | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Apple Juice | Ethyl Acetate | Sodium Carbonate | 98 | < 5 | - | |
| Apple Juice | Acetonitrile | - | 92.49 - 97.5 | - | 4 |
Table 2: Performance of Solid-Phase Extraction (SPE) Methods
| Food Matrix | SPE Sorbent | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Apple Juice | Molecularly Imprinted Polymer | 84 | - | 16 (in blank) | |
| Apple Juice | Macroporous Copolymer | 93 - 104 | - | - | |
| Apple Juice Concentrate | C18 | 96.4 - 114.1 | 5 | - | |
| Apple Juice | HLDVB | - | - | 5 | |
| Apple Puree | - | 86 | - | 2.1 |
Table 3: Performance of QuEChERS and µ-QuEChERS Methods
| Food Matrix | Method | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Apple Juice | µ-QuEChERS | 92 - 103 | 0.32 | 1.15 | |
| Strawberries | Modified QuEChERS | - | 1.5 | 5 | |
| Dried Fruits | QuEChERS | - | - | - | |
| Apple-based foodstuffs | QuEChERS | - | - | - |
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the sample preparation of solid food matrices for this compound analysis.
References
Application Notes and Protocols for Solid-Phase Extraction (SPE) Clean-up of Patulin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the clean-up of patulin from various sample matrices, primarily apple juice, using Solid-Phase Extraction (SPE). These methods are crucial for accurate quantification of this compound, a mycotoxin produced by several species of fungi that can contaminate fruit and fruit-based products. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Union (EU) have set maximum limits for this compound in food products, making reliable analytical methods essential.[1]
Introduction to this compound and the Need for Sample Clean-up
This compound (4-hydroxy-4H-furo[3,2-c]pyran-2(6H)-one) is a toxic secondary metabolite produced by molds such as Aspergillus, Penicillium, and Byssochlamys.[1] It is commonly found in rotting apples and can be carried into juice and other processed products.[2][3] Due to its potential carcinogenicity and teratogenicity, its levels in food are strictly regulated.[1]
Analytical methods for this compound, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS/MS), require effective sample clean-up to remove interfering matrix components like sugars and 5-hydroxymethylfurfural (HMF). Solid-Phase Extraction (SPE) has emerged as a robust and efficient alternative to traditional liquid-liquid extraction (LLE), offering improved reliability, higher throughput, better recoveries, and increased sensitivity.
Comparative Data of SPE Methods for this compound Clean-up
Several SPE sorbents have been successfully employed for this compound clean-up. The choice of sorbent and the specific protocol can influence recovery rates and method sensitivity. The following tables summarize quantitative data from various validated methods.
Table 1: Performance of Macroporous Copolymer and Polyaromatic SPE Sorbents
| Sorbent Type | Sample Matrix | Spiking Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Macroporous Copolymer | Apple Juice | 20-100 µg/L | 93 - 104 | Not Specified | |
| Macroporous Copolymer | Apple Juice | 50 ng/mL | 92 | 8.0 | |
| ENVIRO-CLEAN® HLDVB | Apple Juice | 5 µg/kg | 79.0 | Not Specified | |
| ENVIRO-CLEAN® HLDVB | Apple Juice | 50 µg/kg | Not Specified | Not Specified | |
| Oasis HLB | Apple Juice | 50 µg/kg | 80 - 101 | 12 | |
| Oasis HLB | Apple Puree | 10 µg/kg | 77 - 100 | 9 |
Table 2: Performance of Molecularly Imprinted Polymer (MIP) SPE Sorbents
| Sorbent Type | Sample Matrix | Spiking Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| SupelMIP® SPE - this compound | Apple Juice | 50 ng/mL | 84 | 2 | |
| AFFINIMIP® this compound | Apple Juice | Not Specified | >80 | Not Specified | |
| Hydrophilic MIP | Apple Juice | 1-100 ng/mL | 85 - 90 | <15 |
Experimental Protocols
The following are detailed protocols for this compound clean-up using different SPE cartridges.
Protocol 1: General Purpose Macroporous Copolymer SPE (e.g., Oasis HLB)
This protocol is adapted from methods developed for apple juice and unfiltered apple juice.
1. Sample Pre-treatment:
-
For clear apple juice, no pre-treatment is necessary.
-
For cloudy or unfiltered apple juice, centrifuge at ≥5000 rpm for 5-10 minutes.
2. SPE Cartridge Conditioning:
-
Pass 2-3 mL of methanol through the cartridge.
-
Pass 2-3 mL of deionized water through the cartridge. Do not allow the cartridge to dry.
3. Sample Loading:
-
Load 2.5 mL to 5 mL of the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a low vacuum or positive pressure to maintain a flow rate of ≤ 5 mL/min.
4. Washing:
-
Wash the cartridge with 2 mL of 1% sodium bicarbonate solution to remove sugars.
-
Follow with a wash of 2 mL of 1% acetic acid to neutralize the pH, as this compound is unstable in basic conditions.
5. Elution:
-
Elute this compound with 1-3 mL of an appropriate solvent mixture. Common elution solvents include:
-
10% ethyl acetate in ethyl ether.
-
2% acetonitrile in anhydrous ethyl ether.
-
-
Collect the eluate for analysis.
6. Post-Elution (Optional):
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the residue in a suitable solvent for chromatographic analysis.
Protocol 2: Polyaromatic Stationary Phase SPE (e.g., Selectra® DA)
This protocol is based on an application note for the analysis of this compound in apple juice using UHPLC-MS/MS.
1. Sample Pre-treatment:
-
Cloudy unfiltered apple juice should be centrifuged at ≥ 5000 rpm for 5-10 minutes.
2. SPE Cartridge Conditioning:
-
Condition the cartridge with 3 mL of methanol.
-
Equilibrate with 3 mL of deionized water.
3. Sample Loading:
-
Load 5 mL of the apple juice sample onto the SPE cartridge at a flow rate of ≤ 5 mL/min.
4. Washing:
-
Wash with 2 mL of 1% sodium bicarbonate.
-
Wash with 2 mL of 1% acetic acid.
-
Dry the SPE cartridge under full vacuum for 10 minutes. Avoid over-drying to prevent reduced recovery.
5. Elution:
-
Elute this compound with 3 mL of n-hexane/acetone (7:3, v/v).
6. Post-Elution:
-
Evaporate the eluate to dryness at 35-40°C under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for UHPLC-MS/MS analysis.
Protocol 3: Molecularly Imprinted Polymer (MIP) SPE (e.g., SupelMIP®)
This protocol utilizes the high selectivity of MIPs for this compound.
1. Sample Pre-treatment:
-
Dilute the apple juice sample 1:1 with 2% acetic acid.
2. SPE Cartridge Conditioning:
-
Condition the cartridge with 2 mL of acetonitrile.
-
Equilibrate with 1 mL of deionized water at a flow rate of 1-2 drops per second.
3. Sample Loading:
-
Load 4 mL of the pre-treated sample onto the cartridge.
4. Washing:
-
Wash with 1 mL of 1% sodium bicarbonate solution at a flow rate of 0.5–1 mL/minute.
-
Wash with 2 mL of deionized water.
-
Apply a strong vacuum for 10 seconds after the wash steps to dry the SPE tube.
5. Elution:
-
Elute the analyte with 0.5 mL of diethyl ether followed by 2 mL of ethyl acetate under a strong vacuum.
6. Post-Elution:
-
The eluate can be directly analyzed or evaporated and reconstituted if necessary.
Visualized Workflows
The following diagrams illustrate the logical steps of the SPE protocols for this compound clean-up.
Caption: General workflow for SPE-based clean-up of this compound from apple juice.
Caption: Comparison of different SPE sorbents for this compound clean-up.
References
Application Notes and Protocols for Rapid Patulin Detection Biosensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of various biosensors for the rapid detection of patulin, a mycotoxin commonly found in fruit products. The following sections detail the principles, experimental procedures, and performance characteristics of electrochemical, optical, and immunoassay-based biosensors.
Introduction to this compound and the Need for Rapid Detection
This compound (PAT) is a toxic secondary metabolite produced by several fungal species, particularly Penicillium expansum, which commonly contaminates apples and other fruits.[1] Due to its potential immunotoxic, neurotoxic, and genotoxic effects, regulatory bodies worldwide have set maximum permissible levels for this compound in food products, typically at 50 µg/L in fruit juices.[1] Traditional methods for this compound detection, such as high-performance liquid chromatography (HPLC), are accurate but often require expensive equipment, trained personnel, and complex sample preparation steps.[1] Biosensors offer a promising alternative, providing rapid, sensitive, and cost-effective on-site detection of this compound.[2]
Comparative Performance of this compound Biosensors
The selection of a biosensor platform depends on the specific application, required sensitivity, and desired analytical throughput. The following table summarizes the quantitative performance of various recently developed biosensors for this compound detection.
| Biosensor Type | Biorecognition Element | Detection Method | Linear Range | Limit of Detection (LOD) | Food Matrix | Reference |
| Electrochemical | Aptamer | Differential Pulse Voltammetry (DPV) | 1 - 10,000 pg/mL | 0.18 pg/mL | Buffer | |
| Aptamer | Square Wave Voltammetry (SWV) | 1 - 25 µM | 3.56 ng/mL | - | ||
| Aptamer | Electrochemical Impedance Spectroscopy (EIS) | 1 - 25 ng/L | 2.8 ng/L | Apple Juice | ||
| Aptamer (Dual-Signaling) | Square Wave Voltammetry (SWV) | 0.0154 ng/mL - 15.4 µg/mL | 0.043 nM | Apple, Pear, Tomato Extracts | ||
| Molecularly Imprinted Polymer (MIP) | Electrochemical | 0.001 - 250.0 nM | 3.33 x 10⁻⁴ nM | Apple Juice | ||
| Optical | Aptamer (Fluorescence) | Fluorescence Resonance Energy Transfer (FRET) | 0.5 - 40.0 ng/mL | 0.23 ng/mL | - | |
| Small-Molecule Fluorescent Probe | Fluorescence Quenching | - | 8 ng/mL (spectrum), 12 ng/mL (imaging) | Apple and Pear Juices | ||
| Antibody (Immunoassay) | Optical Planar Waveguide | - | 0.01 ng/mL | - | ||
| Molecularly Imprinted Polymer (MIP) | Surface Plasmon Resonance (SPR) | 0.5 - 750 nM | 0.011 nM | Apple Juice | ||
| Immunoassay | Antibody | Enzyme-Linked Immunosorbent Assay (ELISA) | 7.0 - 300 ppb | - | Apple Juice, Apple Cider, Applesauce, Orange Juice |
Experimental Protocols
This section provides detailed methodologies for the fabrication and operation of key biosensor types for this compound detection.
Sample Preparation from Apple Juice
A crucial step for accurate this compound detection is the effective extraction and cleanup of the analyte from the complex food matrix.
Protocol 1: Solid-Phase Extraction (SPE) using Oasis HLB Cartridges
-
Cartridge Conditioning: Condition a commercial HLB cartridge by passing 1 mL of methanol, followed by 1 mL of water, at a flow rate of approximately two drops per second.
-
Sample Loading: Elute 1.0 mL of single-strength apple juice through the preconditioned cartridge at a flow rate of approximately one drop per second. Discard the eluate.
-
Drying: Dry the cartridge under a gentle stream of nitrogen.
-
Elution: Elute this compound from the cartridge by passing 1 mL of diethyl ether at a flow rate of approximately one drop per second. Collect the eluate in a glass vial.
-
Solvent Evaporation: Evaporate the solvent completely under a gentle stream of nitrogen.
-
Reconstitution: Dissolve the residue in 200 µL of 0.1% formic acid in water for subsequent analysis.
Protocol 2: Simple Dilution for Aptasensor Analysis
For some biosensor applications with high sensitivity and selectivity, a simple dilution protocol may be sufficient.
-
Dilute apple juice samples to a ratio of 1:50 using a phosphate-buffered saline (PBS) solution (50 mM, pH 7.40).
-
Prepare this compound standard solutions in the same diluted apple juice matrix for calibration.
Electrochemical Aptasensor Fabrication and Detection
Electrochemical aptasensors utilize the specific binding of an aptamer to this compound, which induces a measurable change in the electrochemical signal.
Protocol 3: Voltammetric Aptasensor on Pencil Graphite Electrode (PGE)
-
Electrode Activation:
-
Electrochemically activate the PGE surface by applying a potential of +1.2 V for 30 seconds in acetate buffer solution (500 mM ABS, pH 4.8).
-
Chemically activate the electrode with a solution of 5 mM EDC and 8 mM NHS for 30 minutes to facilitate covalent bonding.
-
-
Aptamer Immobilization:
-
Immobilize a specific amino-labeled this compound aptamer (e.g., 0.25 µg/mL to 5 µg/mL) onto the activated electrode surface for 1 hour.
-
-
This compound Incubation:
-
Incubate the aptasensor with the prepared this compound standard or sample solution for a defined period (e.g., 30 minutes).
-
-
Electrochemical Measurement:
-
Perform Differential Pulse Voltammetry (DPV) in a suitable redox probe solution (e.g., 5 mM Ferri/Ferrocyanide) to measure the change in the current signal. The binding of this compound to the aptamer will alter the electron transfer, leading to a concentration-dependent signal change.
-
Optical Biosensor for this compound Detection
Optical biosensors for this compound often rely on fluorescence-based detection mechanisms.
Protocol 4: Fluorescence Quenching using a Small-Molecule Probe
-
Probe Synthesis: Synthesize a fluorescent probe, such as FITC-Lys, which can react with this compound.
-
Reaction with this compound: In the presence of this compound, the terminal lysine group of the FITC-Lys probe reacts with the this compound molecule. This reaction leads to the formation of a fluorescein dimer, which results in the quenching of the fluorescence signal.
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the solution before and after the addition of the this compound sample.
-
The degree of fluorescence quenching is proportional to the concentration of this compound.
-
This method can be adapted for both fluorescence spectrum analysis and fluorescence imaging.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunoassay technique that can be adapted for this compound detection.
Protocol 5: Competitive ELISA for this compound
-
Sample and Standard Preparation: Prepare this compound standards and samples in a suitable buffer. A derivatization step may be required depending on the specific kit.
-
Coating: The wells of a microtiter plate are pre-coated with antibodies specific to this compound.
-
Competitive Reaction:
-
Add 100 µL of the derivatized samples, standards, and controls to the wells.
-
Incubate for 60 minutes at room temperature. During this time, free this compound in the sample and a known amount of enzyme-labeled this compound (conjugate) compete for binding to the immobilized antibodies.
-
-
Washing: Wash the wells three times with a washing buffer to remove any unbound components.
-
Conjugate Addition: Add 100 µL of a horseradish peroxidase (HRP) conjugate solution to each well and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step as in step 4.
-
Substrate Addition: Add 100 µL of a color substrate solution to the wells. The enzyme on the bound conjugate will convert the substrate into a colored product.
-
Stopping the Reaction: After a defined incubation period, add a stop solution to halt the color development.
-
Measurement: Read the absorbance of each well using a microplate reader at a specific wavelength. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and workflows for the described biosensor types.
Caption: Workflow for an electrochemical aptasensor for this compound detection.
References
Application Notes: Protocols for Patulin Extraction from Complex Matrices
Introduction
Patulin is a mycotoxin produced by several species of fungi, most notably Penicillium expansum, which commonly contaminates rotting apples and other fruits. Due to its potential immunotoxic, genotoxic, and neurotoxic effects, regulatory bodies worldwide, including the U.S. FDA and the European Union, have set maximum permissible levels for this compound in food products, particularly in apple juice and apple-based products for infants and young children.[1][2] Accurate and reliable quantification of this compound is crucial for ensuring food safety and quality. However, its extraction from complex food matrices like fruit juices, purees, dried fruits, and cereals can be challenging due to interfering compounds.
These application notes provide detailed protocols for three common and effective this compound extraction techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). The protocols are designed for researchers, scientists, and quality control professionals in the food industry.
Data Presentation: Comparison of Extraction Methods
The selection of an appropriate extraction method depends on the matrix, desired sensitivity, available equipment, and sample throughput requirements. The following tables summarize quantitative data from various studies to facilitate comparison.
Table 1: Performance of Liquid-Liquid Extraction (LLE) for this compound
| Matrix | Spiking Level (µg/L) | Recovery (%) | Analytical Method | Reference |
| Apple Juice | 20.7 | 94.63 | HPLC-UV | [3] |
| Apple Juice | 4, 8, 20 | 97.5, 92.49, 96.92 | LC-MS/MS | |
| Apple Juice | Not Specified | 98 | HPLC-UV |
Table 2: Performance of Solid-Phase Extraction (SPE) for this compound
| Matrix | Spiking Level | Recovery (%) | LOD | LOQ | Analytical Method | Reference |
| Apple Juice | 20 - 100 µg/L | 93 - 104 | - | - | HPLC-UV | |
| Apple Juice | 50 ng/mL | 84 | - | - | HPLC-UV | |
| Apple Juice Concentrate | Not Specified | 96.4 - 114.1 | 5 µg/kg | - | HPLC-UV | |
| Apple Juice | 25, 50, 100 µg/L | 64, 83, 76 | - | - | HPLC | |
| Fruit Juice & Dried Fruit | 0.5 - 20 ng/mL | >92 | 23.5 pg/mL | - | LC-MS |
Table 3: Performance of QuEChERS & µ-QuEChERS for this compound
| Matrix | Spiking Level (µg/kg) | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Analytical Method | Reference |
| Strawberry | 5, 10, 50 | High | 1.5 | 5 | Not Specified | |
| Apple Juice | 2, 20, 50 | 92 - 103 | 0.32 | 1.15 | LC-MS/MS |
Experimental Protocols & Workflows
Protocol 1: Liquid-Liquid Extraction (LLE)
LLE is a traditional and widely used method for this compound extraction. It relies on the partitioning of this compound between an aqueous sample and an immiscible organic solvent, typically ethyl acetate.
Methodology
-
Sample Preparation:
-
For liquid samples (e.g., apple juice), take a 5-10 mL aliquot.
-
For solid or semi-solid samples (e.g., apple puree, dried fruit), weigh 10 g of a homogenized sample and mix with a suitable volume of water or buffer to create a slurry.
-
-
Enzyme Treatment (for pectin-rich samples):
-
Add 400 µL of pectinase solution to the sample.
-
Vortex for 30 seconds and sonicate for 60 minutes at 45°C to break down pectin and improve extraction efficiency.
-
-
Extraction:
-
Transfer the prepared sample to a 50 mL centrifuge tube or a separatory funnel.
-
Add 10-20 mL of ethyl acetate.
-
Shake vigorously for 2-15 minutes.
-
Centrifuge at 4000-8000 rpm for 10 minutes to separate the layers.
-
Carefully collect the upper organic layer (ethyl acetate) and transfer it to a clean tube.
-
Repeat the extraction process two more times with fresh ethyl acetate, combining all organic extracts.
-
-
Cleanup (Optional but Recommended):
-
Add 5-10 mL of a 1-1.5% sodium carbonate solution to the combined extract to remove acidic interferences.
-
Shake gently and discard the lower aqueous layer. Note: this compound is unstable in alkaline conditions, so this step must be performed quickly.
-
-
Evaporation and Reconstitution:
-
Evaporate the final ethyl acetate extract to dryness under a gentle stream of nitrogen at a temperature below 40°C.
-
Reconstitute the residue in 0.5-1.0 mL of a suitable solvent, such as 0.1% acetic acid in water or mobile phase, for instrumental analysis.
-
Workflow Diagram for LLE
Caption: Workflow for this compound Liquid-Liquid Extraction (LLE).
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a more effective cleanup than LLE by using a solid sorbent to retain either the analyte or interfering compounds. Molecularly Imprinted Polymer (MIP) cartridges offer high selectivity for this compound.
Methodology
-
Sample Pre-treatment:
-
Centrifuge juice samples to remove pulp.
-
Acidify 15 mL of apple juice with 15 µL of acetic acid.
-
Perform an initial LLE with ethyl acetate as described in Protocol 1 (Steps 3.1-3.4) to transfer this compound to an organic solvent.
-
Evaporate the combined ethyl acetate extract and redissolve the residue in 1 mL of 0.1% acetic acid solution. This is the sample to be loaded onto the SPE cartridge.
-
-
SPE Cartridge Conditioning:
-
Condition an SPE cartridge (e.g., SupelMIP® this compound, Oasis HLB, or C18) by passing 6 mL of methanol through it.
-
Equilibrate the cartridge by passing 6 mL of water through it. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the 1-2 mL of the pre-treated sample extract onto the SPE cartridge at a slow, controlled flow rate (e.g., 1-2 drops per second).
-
-
Washing (Interference Removal):
-
Wash the cartridge to remove co-extracted matrix components. This step is crucial for a clean final extract.
-
Example Wash Sequence:
-
Wash 1: 3 mL of 5mM ammonium acetate.
-
Wash 2: 3 mL of water.
-
For MIPs, specific wash solutions may be required to remove non-specifically bound compounds.
-
-
-
Elution:
-
Elute the retained this compound from the cartridge using a suitable organic solvent.
-
Example Elution: Pass 4 mL of methanol or a mixture like acetonitrile/acetic acid (5:0.25 v/v) through the cartridge to collect the this compound.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 0.5 mL) of mobile phase for analysis.
-
Workflow Diagram for SPE
Caption: Workflow for this compound Solid-Phase Extraction (SPE).
Protocol 3: µ-QuEChERS (Micro-QuEChERS)
The QuEChERS method simplifies the extraction process, reduces solvent usage, and is suitable for high-throughput analysis. The micro-scale (µ-QuEChERS) version further minimizes sample and reagent volumes.
Methodology
-
Sample Preparation:
-
Place a small volume of liquid sample (e.g., 1-2 mL of apple juice) into a 2 mL or 15 mL micro-centrifuge tube.
-
-
Extraction (Partitioning):
-
Add an equal volume (e.g., 1-2 mL) of acetonitrile to the tube.
-
Add QuEChERS salts. A common formulation includes magnesium sulfate (for water removal), sodium chloride (to induce phase separation), and buffering salts like sodium citrate.
-
Example: For 10g of sample, add 4g MgSO₄, 1g NaCl, 1g sodium citrate, and 0.5g sodium hydrogen citrate sesquihydrate.
-
Vortex vigorously for 1 minute to ensure thorough mixing and partitioning of this compound into the acetonitrile layer.
-
-
Phase Separation:
-
Centrifuge the tube at high speed (e.g., 10,000 rpm) for 5-10 minutes.
-
This will result in three distinct layers: a lower solid layer (salts and precipitated matrix), a middle aqueous layer, and an upper organic (acetonitrile) layer containing the this compound.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Carefully transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a new micro-centrifuge tube containing dSPE sorbents.
-
Common dSPE sorbents for this compound include primary secondary amine (PSA) to remove sugars and organic acids, and C18 to remove non-polar interferences.
-
Vortex the tube for 30-60 seconds.
-
Centrifuge again at high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Take the supernatant (the cleaned acetonitrile extract) and transfer it to an autosampler vial.
-
The extract may be analyzed directly or evaporated and reconstituted in mobile phase if further concentration is needed.
-
Workflow Diagram for µ-QuEChERS
Caption: Workflow for this compound µ-QuEChERS Extraction.
References
Application Notes and Protocols for Aptamer-Based Biosensors in Patulin Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patulin (PAT) is a mycotoxin produced by several species of fungi, commonly found in rotting fruits and fruit products, particularly apples. Its presence in the food chain poses a significant health risk due to its toxic effects.[1] Traditional methods for this compound detection, such as chromatography, are often time-consuming, require expensive equipment, and involve complex sample preparation.[1] Aptamer-based biosensors (aptasensors) offer a promising alternative, providing rapid, sensitive, and selective quantification of this compound.
Aptamers are single-stranded DNA or RNA molecules that can bind to specific target molecules with high affinity and selectivity, analogous to antibodies.[2] Their advantages, including ease of synthesis, chemical stability, and facile modification, make them ideal recognition elements for biosensor development.[1][2] This document provides an overview of different aptamer-based biosensing strategies for this compound quantification and detailed protocols for their implementation.
Quantitative Data Summary
A variety of aptamer-based biosensors for this compound detection have been developed, each with distinct analytical performance characteristics. The following table summarizes the quantitative data from several reported aptasensors, providing a comparative overview of their limits of detection (LOD), linear detection ranges, and the specific aptamers used.
| Biosensor Type | Aptamer Sequence/Name | Aptamer Affinity (Kd) | Limit of Detection (LOD) | Linear Range | Recovery in Real Samples | Reference |
| Colorimetric | PAT-11 | 21.83 ± 5.022 nM | 48 pg/mL | 50 - 2500 pg/mL | Not Specified | |
| Colorimetric (AuNP) | Not Specified | Not Specified | Not Specified | 5.0 - 200.0 ng/mL | 83.6% - 90.7% (apple & hawthorn juice) | |
| Fluorescent (FOQDs) | Not Specified | Not Specified | 0.01 ng/mL | 0.02 - 1 ng/mL | Good performance in apple juice | |
| Fluorescent (AuNCs) | Truncated PAT aptamer (P-30) | Not Specified | 8.5 ng/L | Not Specified | Effective in apple and grape juice | |
| Electrochemical | PAT-specific aptamer | Not Specified | 0.18 pg/mL | 1 - 10,000 pg/mL | 91.24% - 93.47% (apple juice) | |
| Bio-Layer Interferometry | PAT C3 | 8.2 x 10⁻⁸ M | 0.173 ng/mL | 0.045 - 100 ng/mL | 82.11% - 100.23% (simulated apple juice) | |
| Lateral Flow Assay | PAT-11 | 21.83 ± 5.022 nM | 0.36 ng/mL (in sample) | 7.07 - 359.5 ng/mL (in sample) | 83.3% - 107.1% (apple juice) |
Experimental Workflow and Signaling Pathways
The development and operation of aptamer-based biosensors for this compound quantification follow a general workflow, and the specific signaling mechanism depends on the chosen detection method.
Colorimetric Detection Signaling Pathway
Colorimetric aptasensors often utilize gold nanoparticles (AuNPs) which undergo a color change upon aggregation or dispersion. In the absence of this compound, the aptamer is free to interact with the AuNPs, keeping them dispersed (red color). When this compound is present, the aptamer binds to it, leading to the aggregation of AuNPs and a color shift to blue.
Electrochemical Detection Signaling Pathway
In a typical electrochemical aptasensor, a this compound-specific aptamer is immobilized on an electrode surface. The binding of this compound to the aptamer causes a conformational change, which alters the electron transfer resistance at the electrode surface. This change can be measured as a change in current or impedance.
Fluorescent Detection Signaling Pathway
Fluorescent aptasensors often employ a quencher-fluorophore pair. The aptamer is labeled with a fluorophore, and a quencher is brought into proximity, resulting in low fluorescence. When this compound is introduced, it binds to the aptamer, causing a conformational change that separates the fluorophore and quencher, leading to fluorescence restoration.
Detailed Experimental Protocols
The following are generalized protocols for the development of colorimetric, electrochemical, and fluorescent aptasensors for this compound quantification. These should be adapted and optimized based on specific laboratory conditions and reagents.
Protocol 1: Colorimetric Aptasensor using Gold Nanoparticles (AuNPs)
Materials:
-
This compound-specific aptamer (e.g., PAT-11: 3'-GGCC CGCC AACC CGCA TCAT CTAC ACTG ATAT TTTA CCTT-5')
-
Gold nanoparticles (AuNPs) solution (e.g., 13 nm diameter)
-
This compound standard solutions
-
Binding buffer (e.g., PBS, pH 7.4)
-
High-purity water
-
Spectrophotometer or plate reader
Procedure:
-
Aptamer Preparation: Dissolve the lyophilized aptamer in binding buffer to a stock concentration of 100 µM. Heat the solution at 95°C for 5 minutes and then cool down to room temperature slowly to ensure proper folding.
-
Optimization of Aptamer Concentration: a. Mix a fixed concentration of AuNPs with varying concentrations of the aptamer. b. Induce aggregation by adding a high salt solution (e.g., NaCl). c. Determine the minimum aptamer concentration that prevents AuNP aggregation (indicated by no color change from red to blue). This is the optimal concentration for the assay.
-
This compound Detection: a. In a microcentrifuge tube, mix the optimal concentration of the aptamer with different concentrations of this compound standard solutions (and the test sample). b. Incubate the mixture at room temperature for a specific time (e.g., 30-60 minutes) to allow for this compound-aptamer binding. c. Add the AuNPs solution to the mixture and incubate for a short period (e.g., 5-10 minutes). d. Induce aggregation by adding the high salt solution.
-
Data Analysis: a. Measure the absorbance spectrum (e.g., from 400 to 700 nm) or the absorbance at two specific wavelengths (e.g., 520 nm and 650 nm). b. The ratio of absorbance (A650/A520) will be proportional to the concentration of this compound. c. Construct a calibration curve by plotting the absorbance ratio against the this compound concentration.
Protocol 2: Electrochemical Aptasensor
Materials:
-
Thiol-modified this compound-specific aptamer
-
Gold electrode (or other suitable electrode)
-
This compound standard solutions
-
Phosphate-buffered saline (PBS)
-
Potassium ferricyanide/ferrocyanide solution (redox probe)
-
Ethanol and high-purity water for cleaning
-
Potentiostat for electrochemical measurements
Procedure:
-
Electrode Preparation: a. Polish the gold electrode with alumina slurry, followed by sonication in ethanol and water to ensure a clean surface. b. Electrochemically clean the electrode by cycling the potential in a suitable electrolyte (e.g., H₂SO₄).
-
Aptamer Immobilization: a. Incubate the cleaned electrode in a solution of the thiol-modified aptamer (e.g., 1-10 µM in PBS) for a set period (e.g., 12-24 hours) to allow for self-assembly of the aptamer monolayer. b. Rinse the electrode with PBS to remove non-specifically bound aptamers.
-
This compound Detection: a. Incubate the aptamer-modified electrode in this compound standard solutions (or test samples) for a specific time (e.g., 30-60 minutes). b. Rinse the electrode with PBS to remove unbound this compound.
-
Electrochemical Measurement: a. Perform electrochemical measurements (e.g., Cyclic Voltammetry or Electrochemical Impedance Spectroscopy) in the presence of the redox probe. b. The binding of this compound to the aptamer will cause a change in the peak current or the charge transfer resistance.
-
Data Analysis: a. The change in the electrochemical signal is proportional to the this compound concentration. b. Construct a calibration curve by plotting the signal change against the this compound concentration.
Protocol 3: Fluorescent Aptasensor
Materials:
-
Fluorophore-labeled this compound-specific aptamer
-
Quencher molecule (e.g., a complementary strand labeled with a quencher, or graphene oxide)
-
This compound standard solutions
-
Binding buffer (e.g., Tris-HCl, pH 7.4)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Probe Preparation: a. Dissolve the fluorophore-labeled aptamer in the binding buffer. b. Add the quencher molecule. If using a complementary strand, heat the mixture to 95°C and slowly cool to room temperature to allow for hybridization.
-
This compound Detection: a. In a microplate well or cuvette, add the aptamer-quencher probe. b. Add different concentrations of this compound standard solutions (or test samples). c. Incubate the mixture at room temperature for a specific time (e.g., 20-40 minutes) to allow for the binding reaction.
-
Fluorescence Measurement: a. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: a. The increase in fluorescence intensity will be proportional to the concentration of this compound. b. Construct a calibration curve by plotting the fluorescence intensity against the this compound concentration.
Conclusion
Aptamer-based biosensors represent a powerful platform for the rapid and sensitive detection of this compound in food samples. The choice of the detection method—colorimetric, electrochemical, or fluorescent—will depend on the specific application requirements, such as the desired sensitivity, cost, and portability. The protocols provided herein offer a foundation for the development and implementation of these innovative analytical tools. Further optimization of experimental parameters is encouraged to achieve the best possible performance for a given application.
References
Application Note: UHPLC-MS/MS Method for the Determination of Patulin in Fruit Purees
Introduction
Patulin is a mycotoxin produced by several species of fungi, such as Penicillium, Aspergillus, and Byssochlamys, that can contaminate fruits, particularly apples. Due to its potential health risks, including immunotoxic and genotoxic effects, regulatory bodies worldwide have set maximum permissible limits for this compound in food products. For instance, the European Union has established a maximum level of 10 µg/kg for this compound in apple-based products intended for infants and young children.[1][2][3] This application note details a sensitive and reliable Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of this compound in fruit purees, ensuring compliance with global food safety standards.
Principle
This method involves the extraction of this compound from fruit puree samples using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based procedure. The extract is then cleaned up using dispersive solid-phase extraction (dSPE) to remove matrix interferences. The final extract is analyzed by UHPLC-MS/MS in negative ion mode, utilizing Multiple Reaction Monitoring (MRM) for selective and sensitive quantification. Isotope-labeled this compound (¹³C-patulin) can be used as an internal standard to ensure accuracy and precision.[4]
Quantitative Data Summary
The following table summarizes the performance characteristics of the described UHPLC-MS/MS method for the analysis of this compound in fruit purees and similar matrices.
| Parameter | Value | Reference Matrix |
| Limit of Quantification (LOQ) | 4.0 ng/g (µg/kg) | Apple Puree, Baby Food |
| Linearity Range | 2 - 1000 ng/mL (r² > 0.99) | Solvent |
| Recovery (at 10 µg/kg) | 95% (RSD 9%) | Apple Puree, Baby Food |
| Recovery (at 50 µg/kg) | 110% (RSD 5%) | Apple Puree, Baby Food |
| MRM Transition (Quantifier) | m/z 153 → 109 | This compound Standard |
| MRM Transition (Qualifier) | m/z 160 → 115 | ¹³C₇-Patulin (IS) |
Data synthesized from referenced studies.
Experimental Protocols
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
¹³C-labeled this compound internal standard (optional, but recommended)
-
Acetonitrile (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive SPE (dSPE) cleanup tubes containing primary secondary amine (PSA) and graphitized carbon black (GCB)
-
Fruit puree samples
2. Standard Preparation Prepare a stock solution of this compound in acetonitrile (e.g., 100 µg/mL). From the stock solution, prepare a series of working standard solutions by serial dilution in a suitable solvent (e.g., 0.1% acetic acid or acetonitrile/water mixture) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 µg/L). If using an internal standard, fortify all standards and samples with a constant concentration of ¹³C-patulin.
3. Sample Preparation (QuEChERS Method)
-
Weigh 5 g of the homogenized fruit puree sample into a 50 mL centrifuge tube.
-
If using, add the internal standard solution.
-
Add 10 mL of acetonitrile containing 1% acetic acid.
-
Cap the tube and vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salt packet, cap, and shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
Transfer the upper acetonitrile layer to a dSPE cleanup tube containing PSA and GCB.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
Transfer an aliquot of the cleaned extract into an autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.
4. UHPLC-MS/MS Analysis
-
UHPLC System: A high-performance UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 1.8 µm, 2.1 x 50 mm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute this compound, followed by re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative mode is common, though Atmospheric Pressure Chemical Ionization (APCI) can reduce matrix effects.
-
MRM Transitions:
-
This compound: Precursor ion m/z 153, product ion m/z 109 (quantifier).
-
¹³C₇-Patulin (IS): Precursor ion m/z 160, product ion m/z 115.
-
Workflow Diagram
Caption: UHPLC-MS/MS workflow for this compound analysis in fruit purees.
The described UHPLC-MS/MS method provides a robust and sensitive tool for the routine monitoring of this compound in fruit puree samples. The use of a QuEChERS-based sample preparation protocol ensures high-throughput and efficient extraction, while tandem mass spectrometry detection offers excellent selectivity and sensitivity, allowing for the reliable quantification of this compound at levels well below the stringent regulatory limits set for products intended for infants and young children.
References
"application of quechers method for patulin extraction"
Application of QuEChERS Method for Patulin Extraction
Introduction
This compound is a mycotoxin produced by several species of fungi, such as Aspergillus, Penicillium, and Byssochlamys, that commonly grow on fruits like apples, pears, peaches, and grapes.[1][2] This toxic metabolite can be present in fruit juices and other processed food products made from contaminated fruits.[1][2] Due to its potential carcinogenicity and teratogenicity, regulatory bodies like the World Health Organization (WHO), the U.S. Food and Drug Administration (FDA), and the European Union (EU) have established maximum permissible levels of this compound in food products.[1] For instance, the EU has set a maximum limit of 50 µg/kg for this compound in apple juice and its ingredients, 25 µg/kg in solid apple products, and a stricter limit of 10 µg/kg in baby food.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular and efficient technique for the extraction and cleanup of this compound from various food matrices. This application note provides a detailed overview and protocols for the application of the QuEChERS method for this compound extraction, targeting researchers, scientists, and professionals in drug development.
Principle of the QuEChERS Method
The QuEChERS method is a two-step process that involves:
-
Extraction: The sample is first homogenized and then extracted with an organic solvent, typically acetonitrile, in the presence of salts (e.g., magnesium sulfate, sodium chloride, and sodium citrate). This partitioning step separates the analyte of interest (this compound) into the organic layer.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the organic supernatant is then mixed with a combination of sorbents to remove interfering matrix components such as pigments, sugars, and organic acids. Common sorbents include primary secondary amine (PSA) to remove sugars and organic acids, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments and sterols.
The final cleaned extract is then typically analyzed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a mass spectrometry (MS/MS) or a UV detector.
Experimental Protocols
This section details two distinct QuEChERS-based protocols for the extraction of this compound from processed foods (e.g., apple-based baby food) and apple juice.
Protocol 1: QuEChERS Extraction of this compound from Processed Foods
This protocol is adapted from a method for analyzing this compound in an apple-based baby food product.
Materials:
-
Homogenized sample (e.g., apple-based baby food)
-
Acetonitrile (ACN)
-
50 mL polypropylene centrifuge tubes
-
QuEChERS extraction salts (e.g., 4g MgSO₄, 1g NaCl) in a Mylar pouch
-
d-SPE cleanup tubes (2 mL) containing 150mg MgSO₄, 50mg PSA, 50mg C18, and 7.5mg GCB
-
Centrifuge capable of ≥ 3000 x g
-
Vortex mixer
Procedure:
-
Sample Preparation: Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile to the sample tube.
-
Add the contents of the QuEChERS extraction salt pouch.
-
Shake the tube vigorously for at least 1 minute, either by hand or using a mechanical shaker.
-
Centrifuge the sample at ≥ 3000 x g for 5 minutes.
-
-
d-SPE Cleanup:
-
Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL d-SPE cleanup tube.
-
Vortex the tube for 30 seconds.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
Carefully transfer 500-600 µL of the purified supernatant into an autosampler vial for analysis. If necessary, the extract can be filtered.
-
Protocol 2: µ-QuEChERS Extraction of this compound from Apple Juice
This protocol is a modified micro-QuEChERS method validated for the quantification of this compound in commercial apple juices.
Materials:
-
Apple juice sample
-
Acetonitrile (MeCN) with 1% acetic acid
-
10 mL polypropylene centrifuge tubes
-
µ-QuEChERS partitioning salt mixture (0.40 g MgSO₄, 0.10 g NaCl, 0.10 g C₆H₅Na₃O₇·2H₂O, and 0.05 g C₆H₆Na₂O₇·1.5H₂O)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge capable of 5000 rpm
-
PTFE syringe filters
Procedure:
-
Sample Preparation: Add 100 mg of the apple juice sample to a 10 mL polypropylene centrifuge tube.
-
Extraction:
-
Add 1 mL of MeCN with 1% acetic acid to the tube.
-
Vortex for 1 minute to homogenize.
-
Add 0.65 g of the µ-QuEChERS partitioning salt mixture.
-
Shake the tube for 15 seconds, then sonicate for 3 minutes.
-
Centrifuge at 5000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Collect the supernatant and filter it through a PTFE syringe filter into an autosampler vial for HPLC-MS/MS analysis.
-
Data Presentation
The following tables summarize the quantitative data from various studies employing the QuEChERS method for this compound extraction.
Table 1: Recovery and Reproducibility of this compound in Processed Foods
| Spike Level (µg/kg) | Mean Recovery (%) | RSD (%) (n=5) |
| 10 | 83.0 | 5.2 |
| 25 | 88.5 | 3.8 |
| 50 | 90.1 | 2.5 |
Data obtained from the analysis of an apple-based baby food product.
Table 2: Validation Data for the µ-QuEChERS Method in Apple Juice
| Parameter | Value |
| Linearity (R²) | 0.999 |
| Limit of Detection (LOD) | 0.32 µg/kg |
| Limit of Quantification (LOQ) | 1.15 µg/kg |
| Recovery (%) | |
| 2 µg/kg | 92 |
| 20 µg/kg | 98 |
| 50 µg/kg | 103 |
| Precision (% RSD) | < 7% |
Data from the validation of a µ-QuEChERS/HPLC-MS/MS method.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described QuEChERS protocols.
Caption: QuEChERS workflow for this compound extraction from processed foods.
Caption: µ-QuEChERS workflow for this compound extraction from apple juice.
The QuEChERS method provides a simple, rapid, and effective approach for the extraction and cleanup of this compound from a variety of food matrices, including processed foods and apple juice. The protocols presented here demonstrate the versatility of the method, with both standard and micro-scale applications yielding high recovery rates and good reproducibility. The inclusion of a d-SPE cleanup step is crucial for removing matrix interferences and ensuring accurate quantification of this compound. The validated µ-QuEChERS method, in particular, offers the advantages of reduced sample and solvent consumption, making it an environmentally friendly and cost-effective option for routine analysis. The choice of the specific QuEChERS protocol will depend on the sample matrix, the required sensitivity, and the available analytical instrumentation.
References
Application Notes and Protocols: Electrochemical Sensors for On-Site Patulin Detection
Introduction
Patulin (PAT) is a mycotoxin produced by several species of fungi, commonly found in rotting apples and apple-derived products. Due to its potential health risks, including neurotoxic, immunotoxic, and gastrointestinal effects, its levels in food are regulated worldwide.[1][2] Conventional methods for this compound detection, such as chromatography, are often time-consuming, require expensive equipment, and are not suitable for on-site analysis.[2] Electrochemical sensors offer a promising alternative for rapid, sensitive, and portable this compound detection. This document provides detailed application notes and protocols for various types of electrochemical sensors for on-site this compound detection, targeted at researchers, scientists, and drug development professionals.
I. Overview of Electrochemical Sensing Strategies
Electrochemical sensors for this compound detection primarily fall into three categories based on their recognition element: aptasensors, immunosensors, and molecularly imprinted polymer (MIP) sensors. These sensors utilize different principles to achieve selective this compound detection.
-
Aptasensors: Employ aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and selectivity.[2] The binding of this compound to the aptamer induces a conformational change, which is then converted into a measurable electrochemical signal.[3]
-
Immunosensors: Utilize the specific binding between an antibody and this compound. The interaction between the anti-patulin antibody and this compound alters the electrochemical properties of the sensor surface, leading to a detectable signal change.
-
Molecularly Imprinted Polymer (MIP) Sensors: These are synthetic receptors created by polymerizing functional monomers in the presence of a template molecule (this compound or a structural analog). After removal of the template, specific recognition cavities are left in the polymer matrix that can rebind this compound.
II. Quantitative Data Summary
The performance of various electrochemical sensors for this compound detection is summarized in the tables below for easy comparison.
Table 1: Performance of Aptamer-Based Electrochemical Sensors for this compound Detection
| Sensor Type | Linear Range | Limit of Detection (LOD) | Sample Matrix | Reference |
| Dual-Signaling Aptasensor (AuNPs–BPNS) | 0.0154 ng/mL–15.4 μg/mL | 0.043 nM | Apple, Pear, Tomato Extracts | |
| Structural Switching Aptasensor (Au/SPCE) | 1–25 μM | 3.56 ng/mL | Apple Juice | |
| Voltammetric Aptasensor (Smartphone-Controlled) | 1–10,000 pg/mL | 0.18 pg/mL (buffer), 0.47 pg/mL (apple juice) | Apple Juice | |
| Dual-Enzymes-Driven Target Recycling Aptasensor | 5×10⁻⁷ ng·mL⁻¹ to 5 ng·mL⁻¹ | 0.217 fg·mL⁻¹ | Apple Juice | |
| Simultaneous PAT and OTA Aptasensor (AuNPs-BP) | 0.01 × 10⁻⁷ μg·mL⁻¹ ~ 0.10 μg·mL⁻¹ | Not Specified | Apple Juice | |
| Impedimetric Aptasensor | 1 - 25 ng/L | 2.8 ng/L | Apple Juice |
Table 2: Performance of Immunosensor-Based Electrochemical Sensors for this compound Detection
| Sensor Type | Linear Range | Limit of Detection (LOD) | Sample Matrix | Reference |
| Immuno-electrochemical GCE Sensor (GO/Au) | Not Specified | 5 µg/L | Not Specified | |
| Impedimetric Immunosensor (GO/GCE) | 1 × 10⁻² to 10 ng mL⁻¹ | 9.8 pg mL⁻¹ | Apple Juice |
Table 3: Performance of Molecularly Imprinted Polymer (MIP)-Based Electrochemical Sensors for this compound Detection
| Sensor Type | Linear Range | Limit of Detection (LOD) | Sample Matrix | Reference |
| Poly(thionine)-Based MIP Sensor | 0.002–2 ng mL⁻¹ | 0.001 ng mL⁻¹ | Real Samples | |
| MIP Sensor (Carbon dots, Chitosan, AuNPs) | 1 × 10⁻¹² to 1 × 10⁻⁹ mol L⁻¹ | 7.57 × 10⁻¹³ mol L⁻¹ | Fruit Juice | |
| Dual-Dummy Templates Imprinted Sensor | 0.01 to 10 μg L⁻¹ | 7.5 × 10⁻³ μg L⁻¹ | Juice Samples | |
| MIP Sensor (Au@Cu-MOF/N-GQDs) | 0.001 to 70.0 ng mL⁻¹ | 0.0007 ng mL⁻¹ | Apple Juices |
III. Experimental Protocols
This section provides detailed methodologies for the fabrication and operation of representative electrochemical sensors for this compound detection.
Protocol 1: Fabrication and Operation of a Structural Switching Aptasensor
This protocol is based on the work of Kucuk et al. (2024).
1. Materials and Reagents:
-
Screen-Printed Carbon Electrodes (SPCEs)
-
Gold (III) chloride trihydrate (HAuCl₄)
-
Sulfuric acid (H₂SO₄)
-
Thiol-modified this compound-specific aptamer
-
6-mercapto-1-hexanol (MCH)
-
Phosphate buffered saline (PBS)
-
This compound standard solutions
-
Square Wave Voltammetry (SWV) instrument
2. Electrode Modification and Aptamer Immobilization:
-
Perform gold electrodeposition on the working electrode of the SPCE by applying a constant potential in a solution containing HAuCl₄ and H₂SO₄.
-
Rinse the modified electrode with deionized water and dry under a nitrogen stream.
-
Incubate the electrode with a solution of the thiol-modified this compound aptamer for 180 minutes to allow for self-assembly of the aptamer onto the gold surface via Au-S bonds.
-
Rinse the electrode with PBS to remove unbound aptamers.
-
Incubate the electrode with a solution of MCH for 40 minutes to block any remaining active sites on the gold surface and to facilitate the upright orientation of the aptamers.
-
Rinse the electrode with PBS.
3. This compound Detection:
-
Incubate the aptasensor with the sample solution (e.g., apple juice) containing this compound for 89 minutes.
-
Rinse the electrode with PBS.
-
Perform SWV measurements in a suitable electrolyte solution (e.g., PBS). The binding of this compound to the aptamer causes a structural change in the aptamer, leading to a decrease in the voltammetric signal ("signal-off").
-
The change in the peak current is proportional to the concentration of this compound.
Protocol 2: Fabrication and Operation of a Molecularly Imprinted Polymer (MIP) Sensor
This protocol is based on the work of Guo et al. (2017).
1. Materials and Reagents:
-
Glassy Carbon Electrode (GCE)
-
Carbon dots (CDs)
-
Chitosan
-
Gold nanoparticles (AuNPs)
-
2-oxindole (dummy template)
-
ρ-Aminothiophenol (ρ-ATP, functional monomer)
-
Tetrabutylammonium perchlorate (TBAP)
-
This compound standard solutions
-
Electrochemical workstation for Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV)
2. Electrode Modification:
-
Polish the GCE with alumina slurry, then sonicate in ethanol and deionized water.
-
Modify the GCE surface by drop-casting a suspension of carbon dots and chitosan.
-
Electrodeposit gold nanoparticles onto the modified GCE surface.
3. MIP Film Electropolymerization:
-
Prepare a solution containing the dummy template (2-oxindole), the functional monomer (ρ-ATP), HAuCl₄, and TBAP in an appropriate solvent.
-
Immerse the modified GCE into the solution.
-
Perform electropolymerization by cycling the potential within a defined range. This forms the MIP film on the electrode surface.
-
Elute the template molecule from the polymer by immersing the electrode in a suitable solvent to create specific binding cavities for this compound.
4. This compound Detection:
-
Incubate the MIP sensor with the sample solution containing this compound. This compound molecules will rebind to the specific cavities in the polymer.
-
Rinse the electrode to remove non-specifically bound molecules.
-
Perform DPV measurements in the presence of a redox probe. The rebinding of this compound hinders the electron transfer of the probe, causing a decrease in the peak current.
-
The decrease in the DPV signal is proportional to the this compound concentration.
IV. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling mechanisms and experimental workflows for different types of electrochemical this compound sensors.
V. Conclusion and Future Perspectives
Electrochemical sensors, including aptasensors, immunosensors, and MIP-based sensors, provide a robust platform for the rapid and sensitive on-site detection of this compound. The use of nanomaterials has significantly enhanced the performance of these sensors, leading to lower detection limits and wider linear ranges. The development of portable and smartphone-integrated devices further underscores the potential of these sensors for real-world applications in food safety monitoring. Future research may focus on the development of multiplexed sensors for the simultaneous detection of multiple mycotoxins, further improvements in sensor stability and reusability, and the validation of these sensors against a wider variety of complex food matrices.
References
- 1. A Dual-Signaling Electrochemical Aptasensor Based on an In-Plane Gold Nanoparticles–Black Phosphorus Heterostructure for the Sensitive Detection of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Biosensors for the Detection of this compound Focusing on Aptamer-Based Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural switching aptamer-based electrochemical sensor for mycotoxin this compound detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Automated Sample Preparation for Patulin Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Patulin is a mycotoxin produced by several species of fungi, such as Aspergillus, Penicillium, and Byssochlamys, that commonly grow on apples and other fruits.[1] Due to its potential health risks, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Union have set maximum allowable limits for this compound in apple juice and other apple products.[2][3][4][5] The FDA has established an action level of 50 ppb (ng/g) for this compound in apple juice. To ensure food safety and compliance, robust and efficient analytical methods for this compound detection are crucial.
Traditional methods for this compound analysis often involve cumbersome liquid-liquid extraction (LLE) and manual solid-phase extraction (SPE), which can be time-consuming and prone to variability. Automation of the sample preparation process offers significant advantages, including increased throughput, improved reproducibility, and reduced manual labor. This application note details two automated sample preparation protocols for the analysis of this compound in apple-based products, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Quantitative Data Summary
The following table summarizes the performance of two automated methods for this compound analysis. Method 1 utilizes a robotic liquid handling system for extraction, while Method 2 employs automated solid-phase extraction with molecularly imprinted polymer (MIP) cartridges.
| Parameter | Automated Method 1: Robotic Liquid Handling with Dichloromethane Extraction | Automated Method 2: Solid-Phase Extraction (SPE) with MIP |
| Matrix | Apple juice, apple cider, apple puree, baby food, applesauce, fruit rolls, fruit jam | Apple Juice |
| Limit of Quantification (LOQ) | 4.0 ng/g | Not explicitly stated, but successful detection at 25 µg/kg |
| Linearity Range | 2 - 1,000 ng/mL (r² > 0.99) | Not specified |
| Average Recovery | 95% - 110% across various spike levels (10, 50, 200, 1000 ng/g) | 80% |
| Relative Standard Deviation (RSD) | 3% - 9% (within- and between-matrix variability) | 2% |
| Analysis Time | SPE procedure approximately 35 minutes | Not specified |
Experimental Workflows & Protocols
Method 1: Automated Robotic Liquid Handling Extraction
This method utilizes a robotic sample preparation system to perform a liquid-liquid extraction without manual intervention, followed by LC-MS/MS analysis.
Experimental Workflow Diagram
Caption: Automated robotic liquid handling workflow for this compound analysis.
Detailed Protocol:
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Sample Preparation: Weigh 1.00 ± 0.05 g of the sample into a 15 mL sample vial.
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Internal Standard Spiking: Spike the sample with 50 µL of a 1.0 ppm ¹³C-patulin internal standard solution.
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Extraction Solvent Addition: Add 2 mL of dichloromethane (DCM) to the sample vial.
-
Automated Extraction:
-
Place the vials in the robotic system.
-
The system shakes the vials for 3 minutes at 1000 rpm.
-
Following shaking, the vials are centrifuged for 5 minutes at 4200 x g to separate the phases.
-
The robotic system's pipettor transfers approximately 0.5 mL of the lower DCM layer into an LC autosampler vial.
-
-
LC-MS/MS Analysis: The prepared samples are then analyzed using LC-APCI-MS/MS in negative ionization mode.
Method 2: Automated Solid-Phase Extraction (SPE) with Molecularly Imprinted Polymers (MIPs)
This method employs an automated SPE system, such as the Gilson GX-271 ASPEC™, with specialized molecularly imprinted polymer (MIP) cartridges that selectively capture this compound.
Experimental Workflow Diagram
Caption: Automated solid-phase extraction (SPE) workflow for this compound.
Detailed Protocol:
-
Sample Pre-treatment: Dilute 2.5 mL of apple juice with 2.5 mL of water containing 2% acetic acid and mix.
-
Automated SPE Protocol (using AFFINIMIP® this compound or similar MIP cartridge):
-
Conditioning: The automated system conditions the SPE cartridge with 2 mL of acetonitrile followed by 1 mL of deionized water.
-
Loading: 4 mL of the pre-treated sample is loaded onto the cartridge.
-
Washing: The cartridge is washed with 1 mL of 1% sodium bicarbonate solution, followed by 2 mL of deionized water to remove interferences like 5-Hydroxymethylfurfural (HMF).
-
Drying: A strong vacuum is applied to dry the SPE cartridge.
-
Elution: this compound is eluted from the cartridge using 0.5 mL of diethyl ether and 2 mL of ethyl acetate.
-
-
Post-SPE Processing:
-
The eluate is evaporated to dryness under a gentle stream of nitrogen.
-
The residue is reconstituted in a suitable solvent, such as water with 0.1% acetic acid, for analysis.
-
-
HPLC Analysis: The final extract is analyzed by HPLC with UV detection.
Conclusion
Automated sample preparation methods significantly enhance the efficiency, reliability, and throughput of this compound analysis in food matrices. The robotic liquid handling system offers a straightforward extraction for a wide variety of apple products with excellent recovery and precision. The automated SPE method using molecularly imprinted polymers provides high selectivity, effectively removing common interferences and ensuring accurate quantification. The choice of method will depend on the specific laboratory workflow, available instrumentation, and the variety of matrices being tested. Both approaches demonstrate the power of automation in modern analytical food safety testing.
References
- 1. amchro.com [amchro.com]
- 2. Determination of this compound in apple juice and apple-derived products using a robotic sample preparation system and LC-APCI-MS/MS - American Chemical Society [acs.digitellinc.com]
- 3. Determination of this compound in Apple Juice and Apple-Derived Products Using a Robotic Sample Preparation System and LC-APCI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"overcoming matrix effects in patulin lc-ms/ms analysis"
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on patulin analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Our aim is to help you overcome common challenges, particularly those related to matrix effects, and ensure accurate and reliable results.
Troubleshooting Guide
Problem 1: Poor sensitivity, inconsistent results, or high variability between samples.
This is often a primary indicator of significant matrix effects, where co-eluting endogenous compounds from the sample matrix interfere with the ionization of this compound, leading to ion suppression or enhancement.[1][2][3]
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing matrix effects.
Step 1: Quantify the Matrix Effect
Before making changes, it is crucial to quantify the extent of the matrix effect. The post-extraction spike method is a common approach.[3]
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Experimental Protocol: Post-Extraction Spike
-
Prepare three sets of samples:
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Set A (Neat Solution): Spike the analytical standard of this compound into the reconstitution solvent.
-
Set B (Post-Spike): Extract a blank matrix sample (e.g., apple juice) using your current sample preparation method. Spike the analytical standard into the final extract.
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Set C (Pre-Spike): Spike the analytical standard into the blank matrix before extraction. This set is used to determine recovery.[3]
-
-
Analyze all samples using your LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Interpretation:
-
ME < 100% indicates ion suppression.
-
ME > 100% indicates ion enhancement.
-
Values between 80% and 120% are often considered acceptable, but this can depend on the specific requirements of the assay.
-
-
Step 2: Enhance Sample Preparation and Cleanup
If significant matrix effects are observed, improving the sample cleanup procedure is a critical step. The goal is to remove interfering compounds without significant loss of this compound.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and effective method for this compound extraction and cleanup in various food matrices. The inclusion of graphitized carbon black (GCB) in the dispersive solid-phase extraction (dSPE) step can produce a cleaner sample extract.
-
Solid-Phase Extraction (SPE): SPE cartridges, such as those based on Oasis HLB or molecularly imprinted polymers (MIPs), can provide selective cleanup and concentration of this compound. MIP-SPE, in particular, offers high selectivity for this compound, resulting in superior cleanup.
Step 3: Optimize Chromatographic Separation
Improving the separation of this compound from co-eluting matrix components can significantly reduce matrix effects.
-
Column Chemistry: The use of a polyaromatic stationary phase, such as a Selectra® DA column, can provide a high degree of retention and selectivity for aromatic compounds like this compound.
-
Gradient Optimization: Adjusting the mobile phase gradient can help to separate interfering compounds from the this compound peak.
Step 4: Utilize a Stable Isotope-Labeled Internal Standard
The use of a stable isotope-labeled internal standard, such as ¹³C-patulin, is the most effective way to compensate for matrix effects and variations during sample preparation and ionization. The internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate quantification.
Step 5: Select an Appropriate Calibration Strategy
The choice of calibration method is crucial for accurate quantification in the presence of matrix effects.
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This approach helps to compensate for matrix effects by ensuring that the standards and samples have a similar matrix composition.
-
Standard Addition: This method can overcome matrix effects but is more labor-intensive as it requires spiking the analyte at different concentrations into each sample.
Frequently Asked Questions (FAQs)
Q1: What are the typical sources of matrix effects in this compound analysis of apple juice?
A1: In apple juice and other fruit-based matrices, common sources of interference include sugars, organic acids, polyphenols, and pigments. 5-hydroxymethylfurfural (HMF), which can form during the pasteurization of juice, is a known interferent in UV-based detection methods and can also contribute to matrix effects in LC-MS/MS.
Q2: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for this compound analysis?
A2: While ESI is commonly used, it can be prone to significant signal suppression for this compound in complex matrices like apple juice. Studies have shown that APCI is often less susceptible to matrix effects for this compound analysis and can provide better sensitivity and ionization efficiency. Therefore, if you are experiencing significant matrix effects with ESI, switching to APCI is a viable strategy.
Q3: What is the QuEChERS procedure for this compound analysis in a solid food matrix?
A3: A typical QuEChERS protocol for a solid food matrix like an apple-based baby food is as follows:
Sample Extraction and Cleanup Workflow
Caption: A typical QuEChERS workflow for sample preparation.
-
Experimental Protocol: QuEChERS for Solid Samples
-
Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the contents of a QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for at least 1 minute.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing cleanup sorbents (e.g., PSA, C18, and GCB).
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
Transfer the purified supernatant into an autosampler vial for LC-MS/MS analysis.
-
Q4: What are the recommended LC-MS/MS parameters for this compound analysis?
A4: While specific parameters should be optimized for your instrument, here are some typical starting points:
-
Ionization Mode: Negative Electrospray Ionization (ESI-) or Atmospheric Pressure Chemical Ionization (APCI-).
-
Precursor Ion: [M-H]⁻ at m/z 153.
-
Product Ions: m/z 109 and m/z 81 are common product ions for confirmation and quantification.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of additive like acetic acid or ammonium acetate to improve peak shape and ionization. However, some studies have found better signal intensity for this compound in ESI- without a mobile phase additive.
Data and Protocols
Quantitative Data Summary
| Sample Preparation Method | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| QuEChERS with dSPE (GCB) | Apple-based baby food | 83 - 90.1 | Not Specified | |
| µ-QuEChERS | Apple Juice | 92 - 103 | < 7 | |
| Isotope Dilution Assay (HRGC/HRMS) | Food | 96 | Not Specified | |
| Robotic Sample Prep with Dichloromethane Extraction | Apple Juice, Cider, Puree, etc. | 89 - 114 | 0.4 - 11 |
Detailed Experimental Protocols
1. Isotope Dilution LC-MS/MS Method for Apple Products
This method, adapted from Seo et al. (2015), is a higher-order reference method for accurate quantification.
-
Internal Standard: ¹³C₇-patulin.
-
Extraction: Samples are extracted with ethyl acetate to improve recovery.
-
Cleanup: Solid-phase extraction (SPE) using an HLB cartridge.
-
LC Column: A multimode column for retention of the highly polar this compound.
-
MS Detection: ESI in negative ion mode with selected reaction monitoring (SRM) of the transitions m/z 153 → m/z 109 for this compound and m/z 160 → m/z 115 for ¹³C₇-patulin.
2. UHPLC-MS/MS with QuEChERS for Processed Foods
This protocol is based on the work of Kinsella (2015).
-
Extraction: 10 g of sample with 10 mL of acetonitrile and QuEChERS salts.
-
Cleanup: Dispersive SPE with graphitized carbon black (GCB).
-
LC Column: Selectra® DA column.
-
MS Detection: ESI in negative ion mode. The application note suggests that no mobile phase additive was used as it was found to give better signal intensity.
By following these troubleshooting guides and protocols, you can effectively mitigate matrix effects and achieve accurate and reproducible results in your this compound LC-MS/MS analysis.
References
Technical Support Center: Separation of Patulin from 5-Hydroxymethylfurfural (HMF) by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of patulin from 5-hydroxymethylfurfural (HMF) by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound and 5-hydroxymethylfurfural (HMF) challenging?
A1: this compound and HMF often co-elute in reversed-phase HPLC due to their similar chemical structures and polarities.[1][2] HMF is a common interference in the chromatographic analysis of this compound, especially in heat-treated food samples like apple juice, where it forms from the dehydration of sugars.[1]
Q2: What is the typical wavelength for detecting this compound and HMF?
A2: this compound has a maximum UV absorbance at approximately 276 nm, which is commonly used for its detection.[1][3] HMF has a maximum absorbance around 284 nm. A wavelength of 276 nm is often chosen for the simultaneous determination of both compounds.
Q3: What type of HPLC column is recommended for this separation?
A3: A reversed-phase C18 column is the most commonly used stationary phase for the separation of this compound and HMF. The specific dimensions and particle size of the column can be optimized to improve resolution and analysis time.
Q4: What are the common mobile phases used for the separation?
A4: Isocratic or gradient mixtures of water and an organic solvent, typically acetonitrile or methanol, are used as the mobile phase. Acidifying the mobile phase, for instance with acetic acid or formic acid, can improve peak shape and resolution.
Q5: How can I prepare my sample to minimize matrix interference?
A5: Sample preparation is crucial for accurate quantification. Common techniques include:
-
Liquid-Liquid Extraction (LLE): Ethyl acetate is frequently used to extract this compound and HMF from aqueous samples. A subsequent cleanup step with a sodium carbonate solution can help remove some interfering compounds, but care must be taken as this compound is unstable under alkaline conditions.
-
Solid-Phase Extraction (SPE): SPE cartridges, such as Oasis HLB or those based on molecularly imprinted polymers (MIPs), can provide a more effective cleanup, removing interfering matrix components and concentrating the analytes.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution / Co-elution of this compound and HMF | Mobile phase composition is not optimal. | Adjust the ratio of the organic solvent (acetonitrile or methanol) to water. A lower percentage of the organic solvent will generally increase retention times and may improve separation. Consider adding a small amount of acid (e.g., 0.1% formic acid or 1% acetic acid) to the mobile phase to improve peak shape. |
| Flow rate is too high. | Decrease the flow rate to allow for better separation on the column. A typical flow rate is between 0.75 and 1.0 mL/min. | |
| Inappropriate column. | Ensure you are using a C18 reversed-phase column. If resolution is still an issue, consider a column with a different particle size or a longer column. | |
| Peak Tailing | Presence of active sites on the column. | Acidify the mobile phase with acetic acid or formic acid to protonate silanol groups and reduce tailing. |
| Column contamination. | Flush the column with a strong solvent or follow the manufacturer's cleaning protocol. | |
| Low Analyte Recovery | Inefficient sample extraction. | Optimize the liquid-liquid extraction procedure by adjusting the solvent-to-sample ratio or the number of extractions. Consider using a solid-phase extraction (SPE) method for cleaner extracts and better recovery. |
| This compound degradation. | This compound is unstable in alkaline conditions. Avoid high pH during sample preparation. Prepare fresh standards and samples. | |
| Baseline Noise or Drift | Contaminated mobile phase or column. | Filter all mobile phase solvents before use. Ensure high-purity solvents are used. Flush the column to remove any contaminants. |
| Detector issues. | Allow the detector lamp to warm up sufficiently. Check for air bubbles in the flow cell. | |
| Ghost Peaks | Carryover from previous injections. | Clean the autosampler and injection port. Run blank injections between samples to ensure the system is clean. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline based on common LLE procedures.
-
To 5 mL of the liquid sample (e.g., apple juice), add 10 mL of ethyl acetate.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge to separate the layers.
-
Carefully collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with another 10 mL of ethyl acetate.
-
Combine the ethyl acetate extracts.
-
For cleanup, back-extract the combined ethyl acetate with 5 mL of a 1.5% sodium carbonate solution to remove acidic interferences. Note: This step should be performed quickly to minimize this compound degradation.
-
Discard the aqueous layer.
-
Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase.
-
Filter the reconstituted solution through a 0.45 µm syringe filter before HPLC analysis.
HPLC Method Parameters
The following table summarizes typical HPLC conditions for the separation of this compound and HMF.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18, 250 x 4.6 mm, 5 µm | XBridge C18, 5 µm | Cosmosil C18, 150 x 3.0 mm, 3 µm |
| Mobile Phase | Acetonitrile:Water (5:95, v/v) | 0.1% Formic acid in Water:Acetonitrile (95:5, v/v) | 1% Acetic acid:Acetonitrile (96:4, v/v) |
| Flow Rate | 1.5 mL/min | 0.75 mL/min | 0.8 mL/min |
| Detection Wavelength | 276 nm | 276 nm | 276 nm for this compound, 284 nm for HMF |
| Injection Volume | 20 µL | 20 µL | 20 µL |
| Column Temperature | Ambient | Not specified | Not specified |
Visualizations
Caption: Experimental workflow for the analysis of this compound and HMF by HPLC.
References
Technical Support Center: Patulin Recovery from Pigmented Fruit Juices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the recovery of patulin from pigmented fruit juices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in extracting this compound from pigmented fruit juices?
A1: The primary challenges stem from matrix interferences. Pigments, such as anthocyanins in red fruit juices, can co-extract with this compound and interfere with chromatographic analysis. Another significant interfering compound is 5-hydroxymethylfurfural (HMF), which has a similar chromatographic retention time to this compound under certain conditions.[1][2] Additionally, the presence of sugars and organic acids in the juice matrix can affect the efficiency of extraction and the longevity of analytical columns.[3]
Q2: Which extraction method is better for pigmented juices: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
A2: Both LLE and SPE have been successfully used for this compound extraction. LLE, often using ethyl acetate, is a conventional method but can be labor-intensive and may result in the co-extraction of interfering substances.[4] SPE, particularly with modern sorbents like hydrophilic-lipophilic balanced (HLB) polymers or molecularly imprinted polymers (MIPs), can offer higher selectivity and cleaner extracts, which is advantageous for complex matrices like pigmented juices.[5] MIPs, in particular, are designed to selectively bind this compound, leading to excellent cleanup and high recovery rates.
Q3: How can I avoid the co-elution of this compound and 5-hydroxymethylfurfural (HMF)?
A3: To resolve this compound from HMF, you can optimize your HPLC method. This can be achieved by adjusting the mobile phase composition, such as using a water/acetonitrile gradient, or by using a column with a different selectivity. For example, a C18 column with an isocratic mobile phase of 0.1% formic acid in water and acetonitrile (95:5, v/v) has been shown to completely resolve this compound and HMF. Some studies have also found that using a column with a higher carbon content can improve separation.
Q4: What are typical recovery rates for this compound in pigmented fruit juices?
A4: Recovery rates can vary depending on the method and the specific juice matrix. Generally, SPE methods tend to provide higher and more consistent recoveries. For instance, using an Oasis HLB cartridge for apple juice has resulted in recoveries between 91% and 94%. A method using molecularly imprinted polymers (MIPs) for apple juice reported an average recovery of 84%. For ginger and Guinea sorrel juices, recovery rates were around 75% using an LLE method.
Q5: Is this compound stable during the extraction process?
A5: this compound is unstable in basic conditions. Therefore, it is crucial to avoid exposing the sample to alkaline pH during extraction and cleanup. Some methods use a sodium carbonate wash to remove acidic interferences, but this step should be followed immediately by acidification to prevent this compound degradation. Keeping the pH of the sample slightly acidic throughout the process is recommended.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low this compound Recovery | 1. Incomplete Extraction: The chosen solvent or SPE sorbent may not be optimal for your juice matrix. 2. This compound Degradation: The sample may have been exposed to alkaline conditions during cleanup. 3. Matrix Effects: High concentrations of sugars or pigments can interfere with the extraction process. | 1. Optimize Extraction: For LLE, try multiple extractions with ethyl acetate. For SPE, consider using a more selective sorbent like an HLB or MIP cartridge. 2. Control pH: Ensure the sample remains at a neutral or slightly acidic pH throughout the extraction and cleanup process. If a basic wash is necessary, neutralize or acidify the sample immediately after. 3. Sample Dilution: Dilute the juice sample with water before extraction to reduce the concentration of interfering matrix components. |
| Poor Chromatographic Peak Shape (Tailing or Broadening) | 1. Column Overload: Injecting a sample with a high concentration of co-extracted matrix components. 2. Column Contamination: Buildup of non-volatile matrix components on the analytical column. | 1. Improve Cleanup: Use a more effective SPE cleanup step to remove interfering compounds. Molecularly imprinted polymer (MIP) SPE is particularly effective for this. 2. Use a Guard Column: Install a guard column before your analytical column to protect it from strongly retained matrix components. 3. Column Washing: Implement a robust column washing procedure between injections to remove contaminants. |
| Interfering Peaks in the Chromatogram | 1. Co-elution with HMF: 5-hydroxymethylfurfural is a common interferent in fruit juices. 2. Co-elution with Adenosine: Adenosine has been identified as another interfering substance in some apple juices. 3. Pigment Interference: Pigments from the fruit juice are co-extracted and detected. | 1. Optimize HPLC Separation: Adjust the mobile phase composition or gradient to improve the resolution between this compound and HMF. Using a column with a higher carbon content (>15.5%) can also be effective. 2. Wavelength Selection: For UV detection, ensure you are using the optimal wavelength for this compound (around 276 nm) to minimize interference from other compounds. 3. Selective Cleanup: Employ a cleanup method that specifically removes pigments. SPE with certain sorbents can be effective. |
| Inconsistent Results | 1. Variability in Sample Preparation: Inconsistent extraction times, solvent volumes, or pH adjustments. 2. Instrument Instability: Fluctuations in pump pressure, detector response, or column temperature. | 1. Standardize Protocol: Ensure all steps of the sample preparation are performed consistently for all samples and standards. The use of an internal standard can help to correct for variations. 2. Instrument Maintenance: Perform regular maintenance on your HPLC system, including pump seals, and ensure the system is properly equilibrated before analysis. |
Data Presentation
Table 1: Comparison of this compound Recovery Rates from Different Fruit Juices and Extraction Methods
| Fruit Juice | Extraction Method | Analytical Method | Average Recovery (%) | Reference |
| Apple Juice | Liquid-Liquid Extraction (Acetonitrile) | LC-MS/MS | 92.49 - 97.5 | |
| Ginger Juice | Liquid-Liquid Extraction (Ethyl Acetate) | HPLC-UV | 75.09 ± 0.27 | |
| Guinea Sorrel Juice | Liquid-Liquid Extraction (Ethyl Acetate) | HPLC-UV | 75.27 ± 0.64 | |
| Apple Juice | Solid-Phase Extraction (Macroporous Copolymer) | HPLC-UV | 93 - 104 | |
| Apple Juice | Solid-Phase Extraction (Oasis HLB) | HPLC-UV | 91 ± 4 - 94 ± 2 | |
| Apple Juice | Solid-Phase Extraction (SupelMIP®) | HPLC-UV | 84 | |
| Apple Juice & Cider | Liquid Chromatography | LC-MS/MS | 85 | |
| Apple Puree | Liquid Chromatography | LC-MS/MS | 86 | |
| Apple Juice | Solid-Phase Extraction | LC-MS/MS | 80 - 90 | |
| Apple-based products | Dichloromethane Extraction | LC-APCI-MS/MS | 89 - 114 |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) with Ethyl Acetate
This protocol is adapted from a validated method for the determination of this compound in traditional juices.
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Extraction:
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Take 5 mL of the fruit juice sample.
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Add 5 mL of ethyl acetate and vortex vigorously for 1 minute.
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Allow the layers to separate and collect the upper ethyl acetate layer.
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Repeat the extraction twice more with 5 mL of ethyl acetate each time.
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Combine all the ethyl acetate extracts.
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Cleanup:
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Add 2 mL of 1.4% aqueous sodium carbonate solution to the combined ethyl acetate extracts in a separating funnel.
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Shake for 1 minute and allow the layers to separate.
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Discard the lower aqueous phase.
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Immediately extract the remaining ethyl acetate phase with 5 mL of ethyl acetate.
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Final Preparation:
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Evaporate the final ethyl acetate extract to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in a known volume of the HPLC mobile phase for analysis.
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Protocol 2: Solid-Phase Extraction (SPE) with Oasis HLB Cartridges
This protocol is based on an improved analytical method for this compound identification in apple juice.
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Cartridge Conditioning:
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Condition an Oasis HLB cartridge by passing 1 mL of methanol followed by 1 mL of water.
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Sample Loading:
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Load 1.0 mL of the single-strength apple juice onto the conditioned cartridge at a flow rate of approximately one drop per second.
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Discard the eluate.
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Drying:
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Dry the cartridge under a gentle stream of nitrogen.
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Elution:
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Elute the this compound from the cartridge with 1 mL of diethyl ether at a flow rate of approximately one drop per second.
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Collect the eluate in a glass vial.
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Final Preparation:
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Evaporate the solvent completely under a gentle stream of nitrogen.
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Dissolve the residue in 200 µL of 0.1% formic acid in water for HPLC analysis.
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Visualizations
Caption: General workflow for this compound analysis in pigmented fruit juices.
Caption: Troubleshooting decision tree for low this compound recovery.
References
- 1. Selective Extraction and Cleanup of this compound Mycotoxin from Apple Juice Samples [sigmaaldrich.com]
- 2. Identification of an interfering substrate in apple juice and improvement for determination of this compound with high-performance liquid chromatography analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective Extraction and Cleanup of this compound Mycotoxin from Apple Juice Samples [sigmaaldrich.com]
- 5. waters.com [waters.com]
Technical Support Center: Optimizing Patulin Analysis by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of low sensitivity in patulin analysis using liquid chromatography-mass spectrometry (LC-MS). The information is tailored for researchers, scientists, and professionals in drug development and food safety.
Troubleshooting Guide: Enhancing this compound Sensitivity
Low sensitivity in this compound analysis can stem from several factors, from sample preparation to instrument settings. This guide offers a systematic approach to identifying and resolving these issues.
Problem: Poor Signal Intensity or High Limits of Detection (LOD) for this compound
Initial Checks:
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Standard and Reagent Quality:
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Verify the purity and concentration of your this compound standard. This compound can degrade over time, especially when not stored correctly.
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Ensure all solvents and reagents are of high-purity, LC-MS grade.
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Instrument Performance:
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Confirm that the LC-MS system is performing optimally by running a system suitability test with a reliable standard.
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Check for any leaks in the LC system or issues with the mass spectrometer's vacuum.
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Systematic Troubleshooting Steps:
If initial checks do not resolve the issue, follow these steps to pinpoint the source of low sensitivity.
Step 1: Evaluate and Optimize Sample Preparation
Matrix components, particularly from complex samples like apple juice, can significantly interfere with this compound detection.
Question: Is my sample extraction and cleanup sufficient to remove interfering matrix components?
Answer: Inadequate cleanup is a primary cause of low sensitivity due to matrix effects, where co-eluting compounds suppress the ionization of this compound.
Recommended Actions:
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Solid-Phase Extraction (SPE): Employ SPE cartridges for effective cleanup. Different phases can be used depending on the matrix. For instance, Oasis HLB cartridges are a common choice.[1] For highly specific cleanup, consider Molecularly Imprinted Polymer (MIP) or amine-functionalized SPE cartridges.[2][3]
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Liquid-Liquid Extraction (LLE): LLE with solvents like ethyl acetate can be effective for this compound extraction.[1]
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QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" method, particularly its miniaturized version (µ-QuEChERS), has been shown to be an efficient and environmentally friendly sample preparation technique for this compound in apple juice.
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Solvent Exchange: After extraction, a solvent exchange step can enhance compatibility with the LC mobile phase and improve sensitivity.
Step 2: Mitigate Matrix Effects with an Internal Standard
Question: Am I using an appropriate internal standard to correct for signal suppression?
Answer: The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative LC-MS analysis as it effectively compensates for matrix effects and variations during sample preparation.
Recommended Action:
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Incorporate a stable isotope-labeled internal standard, such as ¹³C-patulin, into your workflow. This standard co-elutes with the native this compound and experiences similar ionization suppression or enhancement, leading to more accurate and reproducible quantification.
Step 3: Optimize LC-MS/MS Ionization and Detection Parameters
Question: Is my mass spectrometer's ionization source and method optimized for this compound?
Answer: this compound's polarity can lead to poor ionization efficiency with certain techniques. The choice of ionization source and its settings are critical for achieving high sensitivity.
Recommended Actions:
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Ionization Technique:
-
Electrospray Ionization (ESI): While commonly used, ESI can be prone to significant signal suppression from matrix components. It is often operated in negative ion mode for this compound.
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Atmospheric Pressure Chemical Ionization (APCI): APCI is often more sensitive and less susceptible to matrix effects for this compound analysis compared to ESI. It can provide a signal that is approximately 10 times higher than ESI.
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Atmospheric Pressure Photoionization (APPI): APPI can also offer lower chemical noise and signal suppression compared to APCI.
-
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MS/MS Parameters:
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Optimize the precursor and product ion selection in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Common transitions for this compound in negative ion mode are m/z 153 → 109 and 153 → 81. For ¹³C-patulin, a common transition is m/z 160 → 115.
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Fine-tune source parameters such as capillary voltage, source temperature, and gas flows to maximize the this compound signal.
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Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal suppressed when analyzing apple juice samples?
A1: Apple juice and other fruit-derived products have a high content of sugars and pigments that can co-elute with this compound. These matrix components can compete with this compound for ionization in the MS source, leading to a phenomenon known as ion suppression, which significantly reduces the signal intensity. This is particularly problematic when using Electrospray Ionization (ESI).
Q2: What is the best ionization technique for this compound analysis?
A2: While ESI is widely used, Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) have been shown to provide better sensitivity and reduced matrix effects for this compound. One study found that APCI demonstrated approximately 10 times higher sensitivity than ESI for this compound. The choice may depend on the specific matrix and available instrumentation.
Q3: How can I improve the accuracy of my this compound quantification?
A3: The most effective way to improve accuracy is by using a stable isotope-labeled internal standard, such as ¹³C-patulin. This type of internal standard has physicochemical properties nearly identical to the analyte, ensuring that it behaves similarly during sample preparation and ionization, thus effectively correcting for matrix effects and procedural losses.
Q4: Are there any alternatives to ESI for improving positive ion mode detection of this compound?
A4: Yes, it has been demonstrated that forming a methanol adduct of this compound can improve its detection in positive electrospray ionization (ESI+). This can be achieved by using an alkaline mobile phase containing methanol.
Q5: What are the expected limits of quantification (LOQ) for this compound in LC-MS/MS methods?
A5: Modern LC-MS/MS methods can achieve very low LOQs for this compound. For instance, methods using µ-QuEChERS for sample preparation have reported LOQs as low as 1.15 µg/kg. Another method employing an automated sample preparation system with LC-APCI-MS/MS achieved an LOQ of 4.0 ng/g (4 µg/kg). An isotope dilution method with amine-functionalized SPE cleanup reported a limit of detection (LOD) of 0.2 µg/kg.
Quantitative Data Summary
The following tables summarize key performance data from various published methods for this compound analysis.
Table 1: Comparison of LC-MS/MS Method Performance for this compound Analysis
| Method | Sample Matrix | Sample Preparation | Ionization | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |
| µ-QuEChERS HPLC-MS/MS | Apple Juice | µ-QuEChERS | ESI- | 1.15 | 92-103 | <7 | |
| Automated LC-APCI-MS/MS | Various Apple Products | Dichloromethane Extraction | APCI- | 4.0 | 89-114 | 0.4-11 | |
| ID-LC-MS/MS | Apple Juice | Amine-functionalized SPE | ESI- | - (LOD 0.2) | 97.2-100.2 | - | |
| UHPLC-MS/MS | Apple Products | Ethyl Acetate Extraction | APCI | - | 71-108 | <14 | |
| LC/MS | Apple Juice | Online SPE | APPI | - (LOD 1.03-1.50 ng/mL) | 94.5-103.2 | 3.9-5.1 (repeatability) |
Experimental Protocols
Protocol 1: µ-QuEChERS Extraction for Apple Juice
This protocol is a summary of the method described by Al-Taher et al. (2023).
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Sample Preparation: Centrifuge 10 mL of apple juice at 4000 rpm for 10 minutes.
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Extraction: Transfer 5 mL of the supernatant to a 15 mL centrifuge tube. Add 5 mL of acetonitrile, vortex for 1 minute.
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Salting Out: Add a salt mixture (e.g., magnesium sulfate, sodium chloride), vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Take an aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18). Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
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Final Preparation: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: Isotope Dilution with SPE Cleanup
This protocol is based on the methodology described by Lee et al. (2015).
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Internal Standard Spiking: Spike the sample with a known concentration of ¹³C₇-patulin internal standard.
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Extraction: Extract the sample with ethyl acetate.
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SPE Cleanup: Condition an HLB SPE cartridge. Load the extract and wash with an appropriate solvent to remove interferences. Elute the this compound with a suitable solvent.
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Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.
-
LC-MS/MS Analysis: Analyze the sample using LC-MS/MS in negative ion mode, monitoring the transitions for both native this compound and the ¹³C₇-patulin internal standard.
Visualizations
Caption: Troubleshooting workflow for low this compound sensitivity.
Caption: Key factors affecting this compound sensitivity in LC-MS.
References
Technical Support Center: Optimization of SPE Clean-up for Patulin in Complex Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Solid-Phase Extraction (SPE) clean-up for patulin analysis in complex samples. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the SPE clean-up of this compound from complex matrices such as apple juice, fruit purées, and baby food.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low this compound Recovery | Inappropriate SPE Sorbent: The chosen sorbent may not have optimal retention for this compound. | Different SPE cartridges such as Oasis HLB, C18, and Molecularly Imprinted Polymers (MIPs) have been successfully used for this compound analysis.[1][2] Oasis HLB is a common choice for this compound clean-up.[1][3] MIPs offer high selectivity for this compound.[4] |
| Suboptimal pH during Extraction/Loading: this compound is unstable in alkaline conditions and more stable in a slightly acidic environment. | Adjust the sample pH to be slightly acidic to prevent this compound degradation. The addition of NaH2PO4 during extraction can help maintain an acidic pH. | |
| Inefficient Elution: The elution solvent may not be strong enough to desorb this compound from the SPE sorbent. | A common elution solvent is a mixture of n-hexane and acetone (e.g., 7:3, v/v). Ensure the elution solvent is appropriate for the chosen SPE sorbent. | |
| SPE Cartridge Over-drying: Excessive drying of the cartridge after the wash step can lead to reduced recovery of this compound. | Dry the SPE cartridge under a gentle vacuum for a limited time (e.g., 10 minutes) to remove excess water without over-drying. | |
| Matrix Interferences / Co-elution | Presence of 5-Hydroxymethylfurfural (HMF): HMF is a common interfering compound in fruit-based samples that can co-elute with this compound, especially in HPLC-UV analysis. | The use of Molecularly Imprinted Polymer (MIP) SPE cartridges can effectively remove HMF and other interfering components. A sodium carbonate wash step during the clean-up procedure can also help remove interfering polyphenols, but it's crucial to perform this step quickly to avoid this compound degradation due to the increase in pH. |
| Complex Sample Matrix: Samples like cloudy apple juice or fruit purées contain high levels of sugars and other compounds that can interfere with the analysis. | For cloudy juice samples, centrifugation prior to SPE application is recommended. For solid or semi-solid samples like purées, an enzymatic treatment with pectinase can be used to break down the matrix before extraction. | |
| Poor Reproducibility (High RSD) | Inconsistent Sample Pre-treatment: Variations in sample pH, extraction time, or centrifugation speed can lead to inconsistent results. | Standardize all sample pre-treatment steps, including pH adjustment, extraction duration, and centrifugation conditions. |
| Inconsistent SPE Procedure: Variations in conditioning, loading, washing, or elution steps can affect reproducibility. | Ensure consistent flow rates during SPE steps, which can be controlled by applying a low vacuum or positive pressure. Use a consistent volume and composition for all solutions. |
Frequently Asked Questions (FAQs)
Q1: Which SPE sorbent is best for this compound clean-up?
A1: The choice of SPE sorbent depends on the sample matrix and analytical method. Oasis HLB cartridges are widely used and have shown good recoveries for this compound in various apple products. C18 cartridges have also been successfully employed. For highly selective extraction and removal of interferences like HMF, Molecularly Imprinted Polymer (MIP) SPE cartridges are an excellent option.
Q2: How does pH affect this compound stability and recovery during SPE?
A2: this compound is unstable under alkaline conditions, which can lead to its degradation and consequently, low recoveries. It is more stable in a slightly acidic environment. Therefore, it is crucial to maintain a slightly acidic pH throughout the sample preparation and SPE process. This can be achieved by adding acids like acetic acid or salts like NaH2PO4 to the sample.
Q3: What are the key steps in a typical SPE protocol for this compound analysis?
A3: A general SPE workflow for this compound analysis includes the following steps:
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Sample Pre-treatment: This may involve dilution, pH adjustment, centrifugation for cloudy samples, or enzymatic treatment for solid samples.
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SPE Cartridge Conditioning: The cartridge is typically conditioned with methanol followed by deionized water.
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Sample Loading: The pre-treated sample is loaded onto the conditioned cartridge at a controlled flow rate.
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Washing: The cartridge is washed to remove interfering compounds. A common wash sequence involves a sodium bicarbonate solution to remove sugars, followed by an acidic solution (e.g., 1% acetic acid) to neutralize the pH.
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Drying: The cartridge is dried under a gentle vacuum to remove excess water.
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Elution: this compound is eluted from the cartridge using an appropriate organic solvent mixture, such as n-hexane/acetone.
Q4: How can I remove interference from 5-hydroxymethylfurfural (HMF)?
A4: Co-elution with HMF is a common issue in this compound analysis by HPLC-UV. Using a highly selective SPE sorbent like a Molecularly Imprinted Polymer (MIP) is very effective in removing HMF. Some methods also employ a sodium carbonate wash during the SPE procedure to remove interferences, but this step needs to be performed rapidly to minimize this compound degradation at the resulting higher pH.
Q5: What are typical recovery rates for this compound after SPE clean-up?
A5: With an optimized SPE method, high recovery rates for this compound can be achieved. For example, methods using Oasis HLB cartridges have reported recoveries ranging from 77% to 113%. A method utilizing MIP-SPE reported an average recovery of 84% with excellent reproducibility. In some cases, recovery rates between 92.85% and 100.45% have been achieved in baby food samples.
Experimental Protocols
Protocol 1: SPE Clean-up of this compound from Apple Juice using Oasis HLB Cartridge
This protocol is adapted from methods described for the analysis of this compound in apple juice.
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Sample Preparation:
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For cloudy apple juice, centrifuge at ≥ 5000 rpm for 5-10 minutes.
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Take 5 mL of the clear supernatant.
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SPE Cartridge Conditioning:
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Condition an Oasis HLB SPE cartridge (e.g., 30 mg sorbent) with 1 mL of methanol followed by 1 mL of water.
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Sample Loading:
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Load the 5 mL sample onto the conditioned cartridge at a flow rate of approximately 2-3 mL/min.
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Washing:
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Wash the cartridge with 1 mL of 1% sodium bicarbonate solution.
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Follow with a wash of 1 mL of 0.1% acetic acid.
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Drying:
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Dry the cartridge under a gentle vacuum for 5-10 minutes.
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Elution:
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Elute this compound with 2 mL of a suitable solvent such as ethyl acetate.
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Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.
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Reconstitute the residue in a suitable volume (e.g., 1 mL) of mobile phase for LC analysis.
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Protocol 2: Selective SPE Clean-up of this compound from Apple Juice using a Molecularly Imprinted Polymer (MIP) Cartridge
This protocol is based on the use of selective MIP-SPE for this compound analysis.
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Sample Preparation:
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Dilute the apple juice sample 1:1 with 2% acetic acid.
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SPE Cartridge Conditioning:
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Condition a SupelMIP SPE - this compound cartridge with 2 mL of acetonitrile, followed by 1 mL of deionized water at a flow rate of 1-2 drops per second.
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Sample Loading:
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Load 4 mL of the pre-treated sample onto the conditioned cartridge.
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Washing:
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Wash the cartridge with 1 mL of 1% sodium bicarbonate solution, followed by 2 mL of deionized water at a flow rate of 0.5–1 mL/minute.
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Drying:
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Apply a strong vacuum for a short duration (e.g., 10 seconds) to dry the SPE tube.
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Elution:
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Elute the analyte with 0.5 mL of diethyl ether followed by 2 mL of ethyl acetate under a strong vacuum.
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Evaporate the eluate to dryness and reconstitute for analysis.
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Data Presentation
Table 1: Comparison of Different SPE Sorbents for this compound Clean-up
| SPE Sorbent | Sample Matrix | Reported Recovery | Key Advantages | Reference(s) |
| Oasis HLB | Apple Juice, Apple Purée, Baby Food | 77% - 113% | Good retention for polar this compound, widely used. | |
| C18 | Apple Juice Concentrate | 96.4% - 114.1% | Effective for less polar matrices. | |
| Molecularly Imprinted Polymer (MIP) | Apple Juice | ~84% | High selectivity, effectively removes HMF and other interferences. |
Visualizations
Caption: Experimental workflow for this compound analysis using SPE clean-up.
Caption: Troubleshooting decision tree for low this compound recovery in SPE.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An optimized method for the accurate determination of this compound in apple products by isotope dilution-liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Extraction and Cleanup of this compound Mycotoxin from Apple Juice Samples [sigmaaldrich.com]
"patulin stability during sample storage and extraction"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of patulin during sample storage and extraction.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in apple juice during storage?
This compound concentration in apple juice can decrease over time, and the rate of degradation is influenced by storage temperature. For instance, in one study, the this compound content in apple juice decreased by 8.5% after 21 days of storage at 20-25°C. Another study showed that at 4°C, the this compound concentration decreased by 10% after four weeks, while at 25°C, the decrease was 25%.
Q2: What is the effect of ascorbic acid on this compound stability in apple-based products?
Ascorbic acid (Vitamin C) can significantly degrade this compound, especially at higher temperatures. In a study on apple sauce, the addition of ascorbic acid led to a this compound loss of over 90% after 6 months of storage at room temperature. At 37°C, the degradation was even faster. Therefore, it is crucial to consider the presence of ascorbic acid in samples, as it can lead to an underestimation of the initial this compound contamination.
Q3: How does temperature affect this compound stability during sample storage?
Lower temperatures generally favor the stability of this compound. Storage at freezing temperatures, such as -20°C, is often recommended to minimize degradation. As the temperature increases, the rate of this compound degradation also increases.
Q4: Which solvent is most effective for extracting this compound?
Ethyl acetate is widely recognized as the most effective solvent for extracting this compound from apple products. Its efficiency is often enhanced by using it in combination with a sodium carbonate solution during the clean-up step to remove acidic interferences.
Troubleshooting Guide
Issue: Low or no this compound detected in a sample expected to be contaminated.
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Possible Cause 1: this compound Degradation During Storage.
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Troubleshooting: Review the storage conditions of your sample. Was it stored at room temperature for an extended period? Was the sample exposed to light? For long-term storage, samples should be kept at -20°C in the dark.
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Possible Cause 2: Presence of Ascorbic Acid.
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Troubleshooting: Check if ascorbic acid was added to the product as a preservative. Ascorbic acid is known to degrade this compound, especially at ambient temperatures. If so, the original this compound level may have been significantly higher.
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-
Possible Cause 3: Inefficient Extraction.
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Troubleshooting: Verify your extraction protocol. Ensure you are using an appropriate solvent, with ethyl acetate being the most commonly recommended. The pH of the sample can also influence extraction efficiency; an acidic pH is generally preferred.
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Issue: High variability in this compound measurements between replicate samples.
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Possible Cause 1: Inhomogeneous Sample.
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Troubleshooting: this compound may not be evenly distributed throughout a solid or semi-solid sample. Ensure thorough homogenization of the sample before taking an aliquot for extraction.
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Possible Cause 2: Inconsistent Extraction Procedure.
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Troubleshooting: Standardize every step of your extraction protocol, including shaking times, solvent volumes, and evaporation steps, to ensure consistency across all samples.
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Quantitative Data Summary
Table 1: Effect of Storage Temperature and Time on this compound Concentration in Apple Juice
| Storage Temperature | Storage Duration | This compound Decrease (%) | Reference |
| 20-25°C | 21 days | 8.5% | |
| 4°C | 4 weeks | 10% | |
| 25°C | 4 weeks | 25% |
Table 2: Influence of Ascorbic Acid on this compound Stability in Apple Sauce (6 months storage)
| Storage Temperature | This compound Loss (%) | Reference |
| Room Temperature | >90% |
Experimental Protocols
Protocol 1: this compound Extraction from Apple Juice using Ethyl Acetate
This protocol is a generalized procedure based on common methodologies.
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Sample Preparation:
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Take a 10 mL aliquot of the apple juice sample.
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If the sample is cloudy, centrifuge it to obtain a clear supernatant.
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Liquid-Liquid Extraction:
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Place the 10 mL of clear juice into a separatory funnel.
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Add 20 mL of ethyl acetate.
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Shake vigorously for 2 minutes.
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Allow the layers to separate.
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Collect the upper ethyl acetate layer.
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Repeat the extraction two more times with fresh ethyl acetate.
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Pool the ethyl acetate extracts.
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-
Clean-up (Optional but Recommended):
-
Add 10 mL of 1.5% sodium carbonate solution to the pooled ethyl acetate extract.
-
Shake for 1 minute.
-
Discard the lower aqueous layer. This step removes acidic compounds that could interfere with analysis.
-
-
Concentration:
-
Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Dissolve the residue in a known volume (e.g., 1 mL) of a suitable solvent for your analytical method (e.g., mobile phase for HPLC).
-
-
Analysis:
-
Analyze the reconstituted sample using High-Performance Liquid Chromatography with a UV detector (HPLC-UV) at approximately 276 nm.
-
Visualizations
Caption: Workflow for this compound Extraction from Apple Juice.
Technical Support Center: Troubleshooting Peak Tailing in Patulin HPLC Analysis
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during the HPLC analysis of patulin, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[1] It is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). An ideal Gaussian peak has a Tf or As of 1.0. A value greater than 1.2 may indicate a problem with the analysis, though for many assays, a value up to 1.5 can be acceptable.[1]
Q2: Why is my this compound peak tailing?
A2: Peak tailing in this compound analysis is often a result of secondary interactions between this compound and the stationary phase, particularly with residual silanol groups on silica-based C18 columns.[1] this compound is a polar molecule, and while its primary retention mechanism is hydrophobic interaction, it can also interact with these active sites, leading to a delayed elution for a portion of the analyte molecules and causing the peak to tail.[1][2] Other potential causes include column contamination, improper mobile phase pH, and extra-column effects.
Q3: What are the chemical properties of this compound that might contribute to peak tailing?
A3: this compound (4-hydroxy-4H-furo[3,2-c]pyran-2(6H)-one) is a polar organic compound. Its polarity and the presence of a hydroxyl group can lead to interactions with the active silanol groups on the surface of the silica-based stationary phase. Understanding these properties is key to developing a robust HPLC method that minimizes these secondary interactions.
This compound Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C7H6O4 | |
| Molar Mass | 154.12 g/mol | |
| pKa (Strongest Acidic) | 11.65 | |
| pKa (Strongest Basic) | -4.3 | |
| Polar Surface Area | 55.76 Ų |
| Solubility | Soluble in acidic water and organic solvents | |
Q4: Can compounds in my sample matrix, like apple juice, cause peak tailing for this compound?
A4: Yes, matrix components can contribute to peak tailing. In apple juice analysis, common interfering compounds include 5-hydroxymethylfurfural (HMF) and adenosine. While these are more known to co-elute and interfere with quantification, a complex and "dirty" sample matrix can lead to column contamination, which in turn can cause peak tailing for all analytes, including this compound.
Troubleshooting Guide
My this compound peak is tailing. How do I fix it?
Follow this step-by-step troubleshooting guide to identify and resolve the cause of peak tailing in your this compound HPLC analysis.
Step 1: Evaluate the Mobile Phase
An inappropriate mobile phase is a common culprit for peak tailing.
Q: How does the mobile phase pH affect this compound peak shape?
A: The mobile phase pH can influence the ionization state of residual silanol groups on the stationary phase. At a higher pH (above 3), these silanol groups can be ionized and interact with polar analytes like this compound, causing peak tailing. Lowering the pH of the mobile phase can suppress the ionization of these silanol groups, thereby reducing secondary interactions and improving peak shape.
Recommended Actions:
-
Adjust Mobile Phase pH: Prepare a fresh mobile phase with a pH in the range of 2.5-3.5 using an appropriate acidic modifier.
-
Use a Buffer: Incorporating a buffer (e.g., phosphate or acetate) can help maintain a stable pH throughout the analysis.
Mobile Phase Optimization for this compound Analysis
| Mobile Phase Composition | pH | Observations/Recommendations | Source |
|---|---|---|---|
| Acetonitrile/Water (5:95 v/v) with 0.1% Formic Acid | ~2.7 | Good resolution of this compound and HMF. The acidic pH helps to minimize silanol interactions. | |
| Acetonitrile/Water (10:90 v/v) with Phosphoric Acid | Acidic | Phosphoric acid is an effective buffer for maintaining a low pH. |
| Acetonitrile/Water with Acetic Acid | Acidic | Acetic acid is a volatile alternative to phosphoric acid, suitable for LC-MS applications. | |
Step 2: Assess the HPLC Column
The column is the heart of the separation, and its condition is critical for good peak shape.
Q: My column is old. Could this be the cause of the peak tailing?
A: Yes, column aging can lead to a degradation of the stationary phase and an increase in the number of exposed silanol groups, which can cause peak tailing. Column contamination from sample matrices can also block the inlet frit or create active sites for secondary interactions.
Recommended Actions:
-
Column Washing/Regeneration: If you suspect column contamination, a thorough washing procedure can help restore performance.
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from contaminants in the sample.
-
Replace the Column: If washing does not improve the peak shape and the column has been in use for a long time, it may be time to replace it.
Step 3: Review Sample Preparation and Injection
The way you prepare and introduce your sample to the HPLC system can also impact peak shape.
Q: Could my sample solvent be causing the peak tailing?
A: Injecting a sample dissolved in a solvent that is much stronger than the mobile phase can cause peak distortion, including tailing. It is always best to dissolve your sample in the mobile phase or a solvent with a similar or weaker elution strength.
Recommended Actions:
-
Solvent Matching: Ensure your sample solvent is compatible with and ideally the same as your mobile phase.
-
Sample Cleanup: For complex matrices like apple juice, use a sample cleanup procedure such as solid-phase extraction (SPE) to remove interfering compounds and protect the column.
Experimental Protocols
Protocol 1: Preparation of an Acidified Mobile Phase
This protocol describes the preparation of 1 liter of a 5% acetonitrile in water mobile phase with 0.1% formic acid.
Materials:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
Graduated cylinders
-
Volumetric flask (1 L)
-
Sterile, filtered storage bottle
Procedure:
-
Measure 950 mL of HPLC-grade water using a graduated cylinder and transfer it to the 1 L volumetric flask.
-
Add 1 mL of formic acid to the water and mix thoroughly.
-
Measure 50 mL of HPLC-grade acetonitrile using a separate graduated cylinder.
-
Add the acetonitrile to the volumetric flask.
-
Bring the solution to the final volume of 1 L with HPLC-grade water.
-
Mix the solution thoroughly and degas it using sonication or vacuum filtration.
-
Transfer the prepared mobile phase to a clearly labeled, sterile storage bottle.
Protocol 2: General HPLC Column Washing Procedure for Reversed-Phase Columns
This protocol provides a general procedure for washing a C18 column to remove contaminants. Always consult the manufacturer's instructions for your specific column.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
HPLC-grade isopropanol
-
HPLC system
Procedure:
-
Disconnect the column from the detector to avoid contamination of the detector cell.
-
Flush with water/acetonitrile (95:5 v/v): Run at least 10 column volumes of this solution through the column to remove any buffer salts.
-
Flush with 100% acetonitrile: Run at least 10 column volumes of 100% acetonitrile to remove non-polar contaminants.
-
Flush with 100% isopropanol: If the peak tailing persists, a stronger solvent like isopropanol can be used. Run at least 10 column volumes.
-
Re-equilibrate the column: Before the next analysis, flush the column with the initial mobile phase until a stable baseline is achieved.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting peak tailing in this compound HPLC analysis.
Caption: A flowchart for systematically troubleshooting peak tailing in this compound HPLC analysis.
References
Technical Support Center: Patulin Analysis by ESI-MS
Welcome to the technical support center for the analysis of patulin using Electrospray Ionization-Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on minimizing ion suppression.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing poor sensitivity or no signal for this compound in my ESI-MS analysis?
A1: Poor sensitivity for this compound is frequently due to significant ion suppression, a common issue in ESI-MS, especially with complex matrices like apple juice.[1][2] Co-eluting matrix components, such as sugars and pigments, can compete with this compound for ionization, leading to a reduced signal.[3] this compound's high polarity and low molecular mass can also contribute to low sensitivity.[1][2]
Troubleshooting Steps:
-
Evaluate Matrix Effects: Compare the signal intensity of a this compound standard in a pure solvent to one spiked into your sample matrix extract. A significant decrease in the matrix sample indicates ion suppression.
-
Optimize Sample Preparation: Implement a more rigorous sample cleanup procedure to remove interfering matrix components. Options include Solid Phase Extraction (SPE) or a modified QuEChERS protocol.
-
Switch Ionization Source: If available, try using an alternative ionization source like Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI). These techniques are often less susceptible to matrix effects for this compound analysis. In some studies, APCI demonstrated approximately 10 times higher sensitivity than ESI for this compound.
-
Use an Internal Standard: Incorporate a stable isotope-labeled internal standard, such as ¹³C-patulin, into your workflow. This is the preferred method for quantification as it effectively compensates for signal loss due to ion suppression.
-
Adjust Chromatography: Modify your LC method to better separate this compound from co-eluting matrix components.
Q2: What is the best ionization mode for this compound analysis?
A2: For ESI-MS, this compound is typically analyzed in negative ion mode ([M-H]⁻ at m/z 153), which generally provides better signal intensity than positive mode. However, some studies have explored the formation of a methanol adduct in positive ESI under alkaline conditions to improve sensitivity. If significant ion suppression is encountered with ESI, APCI is a highly effective alternative and often shows negligible matrix effects.
Q3: How can I improve my sample preparation to reduce matrix effects?
A3: An effective sample preparation protocol is crucial for minimizing ion suppression. Here are some recommended approaches:
-
Solid Phase Extraction (SPE): SPE is a robust technique for cleaning up complex samples. For this compound analysis in apple products, HLB SPE cartridges have been shown to be effective.
-
µ-QuEChERS: A modified µ-QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can effectively reduce interference from sugar-rich matrices.
-
Liquid-Liquid Extraction (LLE): Extraction with solvents like ethyl acetate or dichloromethane can be used, although multiple extractions and additional cleanup steps may be necessary.
Q4: Can I just dilute my sample to reduce ion suppression?
A4: While sample dilution can reduce the concentration of interfering matrix components, it also dilutes the analyte of interest, which may lead to a signal that is below the limit of quantification (LOQ). For trace-level analysis of this compound, dilution alone is often insufficient and should be combined with other strategies like improved sample cleanup or the use of a more robust ionization technique.
Experimental Protocols
Protocol 1: µ-QuEChERS Based Extraction for Apple Juice
This protocol is adapted for the extraction of this compound from apple juice, aiming to reduce matrix interference.
-
Sample Preparation: Transfer 2 mL of apple juice into a 15 mL centrifuge tube.
-
Extraction: Add appropriate extraction solvents and salts as per the µ-QuEChERS methodology.
-
Centrifugation: Shake vigorously and centrifuge to separate the layers.
-
Cleanup (dSPE): Transfer the supernatant to a dispersive solid-phase extraction (dSPE) tube containing cleanup sorbents.
-
Final Preparation: Vortex and centrifuge. Collect the supernatant for LC-MS/MS analysis.
Protocol 2: Solid Phase Extraction (SPE) for Apple Juice
This protocol details a general SPE workflow for this compound cleanup.
-
Sample Pre-treatment: Spike 2 mL of apple juice with an internal standard.
-
Conditioning: Condition an Oasis MAX or HLB SPE cartridge with 6 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 6 mL of water.
-
Loading: Load the 2 mL pre-treated sample onto the cartridge.
-
Washing:
-
Wash with 3 mL of 5mM ammonium acetate.
-
Wash with 3 mL of water.
-
-
Elution: Elute this compound with 4 mL of methanol.
-
Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for injection.
Data Presentation
Table 1: Comparison of Ionization Techniques for this compound Analysis
| Ionization Technique | Susceptibility to Ion Suppression | Relative Sensitivity for this compound | Recommended for |
| ESI (Electrospray Ionization) | High, especially in complex matrices | Moderate | General use, requires robust cleanup |
| APCI (Atmospheric Pressure Chemical Ionization) | Low to negligible | High | Samples with significant matrix effects |
| APPI (Atmospheric Pressure Photoionization) | Lower than APCI | Good | Alternative to APCI |
Table 2: Performance of a Validated µ-QuEChERS LC-MS/MS Method for this compound in Apple Juice
| Parameter | Value |
| Linearity (R²) | 0.999 (in the range of 2–50 µg/kg) |
| Limit of Detection (LOD) | 0.32 µg/kg |
| Limit of Quantification (LOQ) | 1.15 µg/kg |
| Recoveries | 92–103% |
| Relative Standard Deviations (RSDs) | < 7% |
Visualizations
Caption: Troubleshooting workflow for poor this compound signal in ESI-MS.
References
"enhancing patulin detection with atmospheric pressure chemical ionization (apci)"
Technical Support Center: Enhancing Patulin Detection with APCI
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Atmospheric Pressure Chemical Ionization (APCI) for the detection of this compound.
Frequently Asked Questions (FAQs)
Q1: Why should I choose APCI over Electrospray Ionization (ESI) for this compound analysis?
A1: APCI is often preferred for this compound analysis due to several advantages. It is particularly well-suited for ionizing low-mass, thermally stable, and less polar compounds like this compound.[1] Studies have shown that APCI can provide significantly higher sensitivity—approximately 10 times greater than ESI for this compound under certain conditions.[1][2] Furthermore, APCI is generally less susceptible to matrix effects, which is a significant benefit when analyzing complex samples such as apple-derived products.[1][3]
Q2: What is the typical ionization mechanism for this compound in negative mode APCI?
A2: In negative mode APCI, this compound, being a small acidic molecule, undergoes deprotonation. The process involves the vaporization of the sample in a heated nebulizer. A corona discharge then creates solvent ions in the gas phase. These solvent ions abstract a proton from the this compound molecule (M), resulting in the formation of a deprotonated molecular ion [M-H]⁻, which is detected at an m/z of 153.
Q3: Can I run APCI in positive ion mode for this compound detection?
A3: While negative mode is more common and generally more sensitive for this compound due to its acidic nature, positive mode detection is possible. However, the ionization efficiency of this compound in positive ESI or APCI is typically poor. Some studies have explored forming adducts (e.g., with methanol) in an alkaline mobile phase to improve signal intensity in positive mode.
Q4: What are common sources of interference in this compound analysis?
A4: A common interfering compound is 5-hydroxymethylfurfural (HMF), which can be present in heat-treated apple products and has a similar UV absorbance to this compound. While chromatographic separation can resolve this, using a mass spectrometer (like in LC-APCI-MS/MS) provides the necessary selectivity to distinguish between this compound and co-eluting matrix components. High sugar and pigment content in apple matrices can also interfere with the analysis, potentially causing signal suppression, especially with ESI.
Troubleshooting Guide
Issue 1: Low or No this compound Signal
-
Possible Cause 1: Sub-optimal Source Parameters.
-
Solution: Ensure your APCI source parameters are optimized. Key parameters include the source temperature and nebulizer current. A high source temperature (e.g., 600 °C) is often required to ensure efficient vaporization of the sample and solvent. The nebulizer current (corona discharge) is critical for creating reactant ions; a typical value is -3 µA for negative mode.
-
-
Possible Cause 2: Incorrect Ionization Mode.
-
Solution: Confirm you are operating in negative ionization mode. This compound is an acidic molecule and readily forms the [M-H]⁻ ion, which provides the best sensitivity.
-
-
Possible Cause 3: Inefficient Sample Extraction.
-
Solution: Review your extraction protocol. Dichloromethane (DCM) has been shown to be an effective extraction solvent for this compound from various apple-based matrices. Ensure vigorous shaking and proper phase separation to maximize recovery.
-
-
Possible Cause 4: Matrix Suppression.
-
Solution: While APCI is less prone to matrix effects than ESI, they can still occur. Incorporate a stable isotope-labeled internal standard, such as ¹³C-patulin, into your workflow. This isotope dilution approach compensates for signal loss during sample preparation and ionization, eliminating the need for matrix-matched calibration standards.
-
Issue 2: Poor Reproducibility and Inconsistent Recoveries
-
Possible Cause 1: Manual Sample Preparation Variability.
-
Solution: Automate the sample preparation process if possible. Robotic systems can significantly improve precision by minimizing human error in steps like solvent addition, shaking, and extraction. If performing manual extraction, ensure consistent timing and technique for all samples.
-
-
Possible Cause 2: this compound Instability.
-
Solution: this compound can be unstable at high pH. Ensure your sample and extraction conditions are neutral or slightly acidic. Store stock and working solutions at -20 °C to maintain stability.
-
-
Possible Cause 3: Inconsistent Sample Homogeneity.
-
Solution: For solid or semi-solid matrices like fruit rolls or applesauce, ensure the sample is thoroughly homogenized before taking an aliquot for extraction. Cryogenic milling can be effective for challenging samples.
-
Issue 3: Carryover in Chromatographic System
-
Possible Cause: Adsorption of this compound in the LC System.
-
Solution: Implement a robust column washing protocol between injections. If carryover is suspected, inject several blank solvent samples after a high-concentration sample to confirm the system is clean. Using an appropriate UHPLC column, such as a polar-modified C18, can also help achieve sharp peaks and reduce tailing.
-
Experimental Protocols
Protocol 1: Automated Sample Preparation for this compound in Apple Products
This protocol is based on a validated method using a robotic sample preparation system.
-
Sample Weighing: Weigh 1.00 ± 0.05 g of the homogenized sample (e.g., apple juice, puree, baby food) into a 15 mL sample vial.
-
Internal Standard Spiking: Add 50 µL of a 1.0 ppm ¹³C-patulin internal standard solution to each sample.
-
Extraction Solvent Addition: Add 2.0 mL of dichloromethane (DCM).
-
Extraction: Tightly cap the vials and shake vigorously for 3 minutes at 1000 rpm using a Geno/Grinder or similar shaker.
-
Phase Separation: Centrifuge the vials for 5 minutes at 4200× g to achieve clear separation between the aqueous and organic layers.
-
Aliquoting for Analysis: Carefully pipette approximately 0.5 mL of the lower DCM extract into an LC autosampler vial.
-
Analysis: Inject the extract into the LC-APCI-MS/MS system.
Protocol 2: LC-APCI-MS/MS Instrument Parameters
These parameters are a starting point for method development and should be optimized for your specific instrument.
-
Liquid Chromatography (LC) System:
-
Column: Phenomenex Luna Omega Polar C18 (1.6 µm, 100x2.1 mm) or equivalent.
-
Mobile Phase A: 5 mM ammonium acetate in water.
-
Mobile Phase B: 5 mM ammonium acetate in 95:5 (v/v) acetonitrile/water.
-
Flow Rate: 200 µL/min.
-
Injection Volume: 20-30 µL.
-
Column Temperature: 30 °C.
-
-
APCI-MS/MS System (Negative Ion Mode):
-
Ionization Mode: APCI, Negative.
-
Curtain Gas: 36 psi.
-
Collision Gas (CAD): High.
-
Source Temperature: 600 °C.
-
Ion Source Gas 1 (Nebulizer Gas): 60 psi.
-
Nebulizer Current: -3 µA.
-
Data Presentation
Table 1: Comparison of APCI and ESI Sensitivity for this compound Detection
| Ionization Source | Concentration Range Tested | Relative Signal Intensity | Reference |
| APCI | 1–5 ng/mL | ~10x higher than ESI | |
| ESI | 10–50 ng/mL | Baseline |
Table 2: Optimized MRM Transitions for this compound and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ion Function |
| This compound | 153.0 | 109.0 | Quantifier |
| This compound | 153.0 | 81.0 | Qualifier |
| ¹³C-Patulin (IS) | 159.0 | 114.0 | Quantifier |
Table 3: this compound Recovery Data using Automated Extraction and LC-APCI-MS/MS
| Matrix | Spiking Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD %) |
| Apple Juice | 10 | 95 | 9 |
| 50 | 110 | 5 | |
| Apple Cider | 10 | 98 | 8 |
| 50 | 112 | 4 | |
| Apple Puree | 10 | 92 | 11 |
| 50 | 108 | 6 | |
| Baby Food (Apple) | 10 | 89 | 7 |
| 50 | 111 | 5 | |
| Applesauce | 10 | 94 | 9 |
| 50 | 114 | 3 |
Data synthesized from recovery studies presented in the literature.
Visualizations
Caption: Automated workflow for this compound analysis.
Caption: Troubleshooting logic for low signal intensity.
Caption: APCI process for this compound in negative mode.
References
"selection of internal standards for patulin isotope dilution mass spectrometry"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing isotope dilution mass spectrometry for the quantification of patulin.
Frequently Asked Questions (FAQs)
Q1: What is the recommended internal standard for this compound analysis by isotope dilution mass spectrometry?
A1: The most suitable internal standard for this compound analysis is a stable isotope-labeled version of the molecule, such as ¹³C-labeled this compound.[1][2][3][4] This is because it shares the same physicochemical and chromatographic properties as the native this compound, allowing it to effectively compensate for variations during sample preparation, cleanup, and ionization. Commercially available, fully ¹³C-isotopically labeled this compound is a stable, non-radioactive option. For example, ¹³C₇-patulin has been successfully used as an internal standard in LC/MS/MS methods.
Q2: Why is an isotope-labeled internal standard superior to other types of internal standards for this compound analysis?
A2: Isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry for several reasons:
-
Identical Chemical and Physical Properties: They behave identically to the analyte of interest during extraction, derivatization, and chromatography.
-
Co-elution: The labeled standard co-elutes with the native analyte, ensuring that any matrix effects or fluctuations in instrument response affect both compounds equally.
-
Correction for Analyte Loss: It accurately accounts for the loss of analyte at every step of the analytical process, from extraction to detection.
-
Minimization of Matrix Effects: Isotope dilution is the preferred method for this compound quantitation as it significantly reduces the impact of matrix-induced signal suppression or enhancement, a common issue in complex samples like apple products.
Q3: What are the key considerations when preparing ¹³C-patulin internal standard working solutions?
A3: Stock solutions of ¹³C-patulin are typically purchased in acetonitrile. Working solutions are then prepared by diluting the stock solution with a suitable solvent, such as acetonitrile, to a desired concentration (e.g., 1000 µg/L). It is crucial to store both stock and working solutions at low temperatures, typically -20 °C, to ensure stability. When preparing calibration standards, the internal standard working solution is added to each standard to achieve a constant final concentration (e.g., 100 µg/L).
Troubleshooting Guide
Problem 1: Poor recovery of this compound and the internal standard.
| Possible Cause | Suggested Solution |
| Inefficient Extraction Solvent | The choice of extraction solvent is critical. While acetonitrile-water mixtures have been used, ethyl acetate has been shown to improve recovery. Dichloromethane (DCM) has also been demonstrated to be an effective extraction solvent with good chromatographic performance. |
| Suboptimal Solid-Phase Extraction (SPE) Cleanup | The type of SPE cartridge and the cleanup protocol can significantly impact recovery. Molecularly Imprinted Polymer (MIP) SPE cartridges have been shown to selectively clean and concentrate this compound, effectively removing interfering compounds. Oasis HLB cartridges are another viable option. Ensure proper conditioning, loading, washing, and elution steps are followed as per the manufacturer's or a validated method's protocol. |
| This compound Instability | This compound is known to be unstable under alkaline conditions. Avoid cleanup steps involving strong bases like sodium carbonate. Acidifying the sample, for instance with acetic acid, can help to stabilize this compound. |
Problem 2: Inaccurate quantification due to matrix effects.
| Possible Cause | Suggested Solution |
| Co-elution with Interfering Compounds | A common issue is the co-elution of this compound with 5-hydroxymethylfurfural (HMF), a compound prevalent in heat-treated fruit products. |
| Chromatographic Optimization: Utilize a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) column that provides good retention and separation of the highly polar this compound from matrix interferences. Multimode columns or UPLC HSS T3 columns have been used successfully. | |
| Selective Cleanup: Employing a selective cleanup method like MIP-SPE can effectively remove HMF and other interfering components from the final extract. | |
| Ion Suppression or Enhancement | Complex matrices can suppress or enhance the ionization of this compound and the internal standard in the mass spectrometer source. |
| Isotope Dilution: The use of a ¹³C-labeled internal standard is the most effective way to correct for these effects, as both the analyte and the standard will be affected similarly. | |
| Ionization Source Selection: Atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects compared to electrospray ionization (ESI) for this compound analysis. |
Problem 3: Low sensitivity or poor signal-to-noise ratio.
| Possible Cause | Suggested Solution |
| Suboptimal Mass Spectrometry Parameters | The mass spectrometer settings, including ionization mode and fragmentation parameters, need to be optimized for this compound and its labeled internal standard. |
| Ionization Mode: Negative ion mode electrospray ionization (ESI) or APCI are commonly used for this compound analysis. | |
| Selected Reaction Monitoring (SRM): Utilize SRM to enhance selectivity and sensitivity. For this compound and ¹³C₇-patulin, typical transitions are m/z 153 → m/z 109 and m/z 160 → m/z 115, respectively. | |
| Insufficient Sample Cleanup | A high background from matrix components can obscure the analyte signal. |
| Enhanced Cleanup: Consider a more rigorous or selective cleanup protocol, such as the use of MIP-SPE cartridges. |
Quantitative Data Summary
The following table summarizes key performance metrics from various studies employing ¹³C-patulin as an internal standard.
| Parameter | Value | Matrix | Method | Reference |
| Limit of Quantification (LOQ) | 4.0 ng/g | Apple juice, cider, puree, baby food, etc. | LC-APCI-MS/MS | |
| 0.2 µg/kg | Apple juice | ID-LC-MS/MS | ||
| Limit of Detection (LOD) | 12 ng/L | Fruit products | HRGC/HRMS | |
| 0.2 µg/kg | Apple juice | ID-LC-MS/MS | ||
| Recovery | 95% - 110% | Various apple products | LC-APCI-MS/MS | |
| 96% (at 200 ng/L) | Fruit products | HRGC/HRMS | ||
| 97.2% - 100.2% | Apple juice | ID-LC-MS/MS | ||
| Accuracy | 97.8% - 102.0% | Fortified apple products | ID-LC-MS/MS | |
| Relative Expanded Uncertainty | ~1% | Apple products | ID-LC/MS/MS | |
| < 4% | Apple products | ID-LC-MS/MS |
Experimental Protocols
General Protocol for this compound Analysis using Isotope Dilution LC-MS/MS
This protocol provides a general workflow. Specific parameters should be optimized for your instrument and matrix.
-
Sample Preparation:
-
Homogenize the sample if it is solid or semi-solid.
-
Weigh a known amount of the homogenized sample.
-
Spike the sample with a known amount of ¹³C-patulin internal standard solution.
-
-
Extraction:
-
Add an appropriate extraction solvent (e.g., ethyl acetate or dichloromethane).
-
Vortex or shake vigorously to ensure thorough extraction.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Collect the organic layer containing this compound.
-
-
Cleanup (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., MIP or Oasis HLB) according to the manufacturer's instructions.
-
Load the sample extract onto the conditioned cartridge.
-
Wash the cartridge with a suitable solvent to remove interferences.
-
Elute this compound and the internal standard with an appropriate elution solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., 0.1% acetic acid in water).
-
-
LC-MS/MS Analysis:
-
LC System: Use a column suitable for polar compounds (e.g., multimode or UPLC HSS T3).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with an acid additive (e.g., formic acid or acetic acid) is typically used.
-
MS System: Operate in negative ion mode (ESI or APCI).
-
Detection: Use Selected Reaction Monitoring (SRM) for the transitions of both this compound and the ¹³C-labeled internal standard.
-
Visualizations
Caption: Workflow for this compound analysis using isotope dilution mass spectrometry.
Caption: Troubleshooting decision tree for this compound isotope dilution analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Determination of this compound in Apple Juice and Apple-Derived Products Using a Robotic Sample Preparation System and LC-APCI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of the mycotoxin this compound by a stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
"reducing background noise in patulin biosensor measurements"
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with patulin biosensors. The focus is on identifying and mitigating sources of background noise to improve measurement accuracy and sensitivity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Follow the question-and-answer format to diagnose and resolve common problems.
Issue 1: High Background Signal
A high background signal can mask the specific signal from this compound, leading to inaccurate quantification and reduced sensitivity.
Q1: My negative controls show a high signal. What is the most likely cause?
A1: The most common cause of high background in negative controls is non-specific binding (NSB) .[1] NSB occurs when assay components, such as detection antibodies or other proteins, bind to the sensor surface in an unintended manner.[2] Other potential causes include contamination of buffers or reagents, insufficient washing, or issues with the blocking buffer.[3][4]
Q2: How can I reduce non-specific binding?
A2:
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Optimize the Blocking Buffer: The blocking agent's role is to saturate unoccupied binding sites on the sensor surface.[5] If you are experiencing high background with a standard blocker like Bovine Serum Albumin (BSA) or milk, consider testing alternatives like casein, gelatin, or specialized commercial blocking solutions.
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Increase Washing Steps: Insufficient washing can leave unbound reagents on the sensor surface. Ensure your washing protocol is adequate by increasing the number of wash cycles or the volume of wash buffer used.
-
Adjust Antibody/Aptamer Concentration: Using an excessively high concentration of the primary antibody or aptamer can lead to increased non-specific binding. Perform a titration experiment to determine the optimal concentration that provides a strong specific signal with minimal background.
Q3: Could my reagents be contaminated?
A3: Yes, reagent contamination is a frequent source of high background. This can include microbial growth in buffers or cross-contamination between reagents. Always use sterile handling techniques, fresh high-quality water for buffers, and visually inspect reagents for turbidity or precipitates before use.
Issue 2: Poor Signal-to-Noise Ratio (SNR)
A low signal-to-noise ratio (SNR) makes it difficult to distinguish the true signal from background fluctuations, limiting the limit of detection (LOD).
Q1: My signal is weak even at high this compound concentrations. How can I improve it?
A1: Weak signal can stem from several factors. First, review your protocol to ensure all steps were followed correctly and that reagents have not expired. If the protocol is sound, consider signal amplification strategies. Nanomaterials like gold nanoparticles or graphene can be integrated into the biosensor to enhance signal transduction. For electrochemical biosensors, techniques like differential pulse voltammetry (DPV) can achieve ultra-sensitive detection.
Q2: How does the sample matrix affect my signal?
A2: The sample matrix, such as apple juice, can significantly interfere with biosensor performance, an issue known as the "matrix effect". Components in a complex matrix can alter the pH or ionic strength, impacting the sensor's Fermi level and overall sensitivity. This can lead to high uncertainty or false results. It is crucial to perform sample preparation steps like dilution, filtration, or extraction to minimize these effects.
Q3: Are there instrumental settings I can adjust to improve SNR?
A3: For some biosensor platforms, like carbon nanotube transistors, the operating conditions can be optimized. For instance, operating the device in the "subthreshold regime" rather than at the point of highest transconductance can improve the SNR by a factor of 3 to 5. Consult your instrument's documentation to explore advanced operational settings.
Frequently Asked Questions (FAQs)
Q1: What is a ratiometric biosensor and can it help reduce noise?
A1: A ratiometric biosensor measures the ratio between two different signals, one of which responds to the analyte while the other serves as a stable internal reference. This design provides an intrinsic self-calibration function that can significantly improve accuracy and precision by correcting for environmental fluctuations and reducing false-positive responses.
Q2: What are typical performance metrics for modern this compound biosensors?
A2: The performance of this compound biosensors varies depending on the technology. Recent advancements have led to highly sensitive devices. Below is a summary of performance data from various published biosensors.
| Biosensor Type | Analyte | Limit of Detection (LOD) | Sample Matrix | Reference |
| Voltammetric Aptasensor | This compound | 0.18 pg/mL | Buffer | |
| Voltammetric Aptasensor | This compound | 0.47 pg/mL | Diluted Apple Juice | |
| Electrochemical Sensor (rGO/SnO₂) | This compound | 0.6635 nM | Apple Juice | |
| Electrochemical Aptasensor (Ni-NiO) | This compound | 1.65 fg/mL | Buffer | |
| Optical Planar Waveguide | This compound | 0.01 ng/mL | Buffer |
Q3: What recovery rates should I expect when testing real samples like apple juice?
A3: Recovery rates demonstrate the accuracy of the biosensor in a complex matrix. For this compound detection in apple juice, recovery rates between 74% and 99% have been reported for electrochemical sensors, while aptasensors have shown recovery in the 91-94% range.
| Biosensor Type | Sample Matrix | Recovery Rate | Reference |
| Electrochemical Sensor (rGO/SnO₂) | Spiked Apple Juice | 74.33 ± 0.70% to 99.26 ± 0.70% | |
| Voltammetric Aptasensor | Spiked Apple Juice | 91.24% to 93.47% |
Experimental Protocols
Protocol 1: Optimizing Blocking Efficiency
This protocol helps determine the most effective blocking agent to minimize non-specific binding.
-
Prepare Sensor Surfaces: Prepare a set of identical sensor surfaces as you would for a standard assay.
-
Test Multiple Blocking Agents: Prepare solutions of different blocking agents (e.g., 3% BSA, 5% non-fat milk, 1% casein, commercial blockers) in your standard assay buffer.
-
Blocking Step: Apply a different blocking agent to each sensor surface and incubate according to your standard protocol (e.g., 1-2 hours at 37°C).
-
Introduce Detection Reagent (No Analyte): Skip the this compound incubation step. Directly add your detection reagent (e.g., enzyme-labeled secondary antibody or signaling probe) at its working concentration. Incubate as usual.
-
Wash and Measure: Perform your standard washing procedure. Measure the signal from each sensor.
-
Analysis: The blocking agent that yields the lowest signal is the most effective at preventing non-specific binding of the detection reagent.
Protocol 2: Evaluating the Matrix Effect
This protocol uses a spike-and-recovery experiment to assess the impact of the sample matrix.
-
Prepare Sample: Obtain a sample of the matrix (e.g., this compound-free apple juice). Filter or centrifuge the sample to remove particulates.
-
Create a Calibration Curve in Buffer: Prepare a series of this compound standards in your standard assay buffer and generate a calibration curve.
-
Spike the Matrix: Prepare a second set of identical this compound standards by "spiking" them into the sample matrix.
-
Measure and Compare: Run the assay for both sets of standards (buffer and matrix).
-
Calculate Recovery: For each concentration, calculate the percent recovery using the formula: (Concentration measured in matrix / Concentration prepared in matrix) * 100
-
Analysis: A recovery rate between 80-120% is generally considered acceptable. If recovery is outside this range, you may need to implement further sample preparation, such as increasing the sample dilution factor, to mitigate the matrix effect.
Visual Guides
Caption: A logical workflow for troubleshooting high background noise.
Caption: Illustration of specific vs. non-specific binding events.
References
- 1. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 2. Isolating Specific vs. Non-Specific Binding Responses in Conducting Polymer Biosensors for Bio-Fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Mobile Phase for Patulin Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of mobile phase for patulin separation by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound separation on a C18 column?
A common starting point for this compound analysis on a reversed-phase C18 column is an isocratic mobile phase consisting of a mixture of water and an organic solvent, typically acetonitrile.[1][2] To improve peak shape and control the ionization state of this compound, the aqueous component is often acidified. A widely used composition is a mixture of water and acetonitrile in ratios ranging from 99:1 to 90:10 (v/v), with a small amount of acid like acetic acid or formic acid.[3]
Q2: Why is an acidifier added to the mobile phase for this compound analysis?
This compound is a polar molecule, and its retention on a reversed-phase column can be challenging.[2] Acidifying the mobile phase to a pH of around 4.0 helps to ensure that this compound is in a neutral, non-ionized state, which promotes better retention and peak shape on the C18 stationary phase. Additionally, a slightly acidic mobile phase can help to prevent the degradation of this compound, which is known to be unstable in alkaline conditions.
Q3: My this compound peak is co-eluting with an interfering peak. What could it be and how can I resolve it?
A common interference in the analysis of this compound, especially in fruit-based matrices like apple juice, is 5-hydroxymethylfurfural (HMF). HMF is a sugar degradation product that can have similar chromatographic properties to this compound. To resolve this compound from HMF, you can try the following:
-
Adjust the mobile phase composition: Increasing the aqueous portion of the mobile phase (e.g., from 90:10 water:acetonitrile to 95:5) can increase the retention time of both compounds, potentially leading to better separation.
-
Modify the organic solvent: While acetonitrile is common, tetrahydrofuran has also been used and may offer different selectivity.
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Optimize the flow rate: Lowering the flow rate can sometimes improve resolution between closely eluting peaks.
-
Use a different column: A column with a different C18 bonding chemistry or a different stationary phase altogether may provide the necessary selectivity.
Troubleshooting Guide
Issue 1: Poor this compound Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase pH | Ensure the mobile phase is adequately acidified (pH ~3.5-4.0) to suppress the ionization of this compound. Consider using a buffer for more stable pH control. |
| Secondary interactions with the stationary phase | Add a small amount of a competing agent, like a buffer salt, to the mobile phase. |
| Column overload | Reduce the injection volume or the concentration of the sample. |
| Column contamination or degradation | Flush the column with a strong solvent or replace the column if necessary. |
Issue 2: Variable Retention Times
| Possible Cause | Troubleshooting Step |
| Inconsistent mobile phase preparation | Prepare fresh mobile phase daily and ensure accurate measurement of all components. Degas the mobile phase before use. |
| Fluctuations in column temperature | Use a column oven to maintain a constant and stable temperature. |
| Pump malfunction | Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. |
| Column equilibration | Ensure the column is fully equilibrated with the mobile phase before injecting samples. |
Issue 3: Low this compound Recovery
| Possible Cause | Troubleshooting Step |
| This compound degradation during sample preparation | This compound is unstable at high pH. Ensure that all extraction and cleanup steps are performed under neutral or slightly acidic conditions. |
| Inefficient extraction | Optimize the extraction solvent and procedure. Ethyl acetate is a commonly used and effective solvent for this compound extraction. |
| Loss during cleanup | Evaluate the solid-phase extraction (SPE) or liquid-liquid extraction cleanup steps for potential loss of the analyte. |
Experimental Protocols
General HPLC Method for this compound Analysis
This protocol provides a general starting point for the HPLC analysis of this compound. Optimization will likely be required based on your specific instrument, column, and sample matrix.
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HPLC System: A standard HPLC system with a UV detector is sufficient.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of acidified water and acetonitrile. Start with a ratio of 95:5 (v/v) water:acetonitrile. The water should be acidified to pH 4.0 with an acid like acetic acid or formic acid.
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Flow Rate: 1.0 mL/minute.
-
Injection Volume: 20 µL.
-
Detection: UV detection at 276 nm.
-
Column Temperature: 30 °C.
Sample Preparation: Liquid-Liquid Extraction for Apple Juice
-
To 10 mL of apple juice, add 20 mL of ethyl acetate.
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Shake vigorously for 1-2 minutes.
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Allow the layers to separate and collect the upper ethyl acetate layer.
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Repeat the extraction of the aqueous layer with another 20 mL of ethyl acetate.
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Combine the ethyl acetate extracts.
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For cleanup, the combined extract can be washed with a sodium carbonate solution to remove acidic interferences.
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Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
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Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
Quantitative Data Summary
The following tables summarize typical mobile phase compositions and their effect on this compound retention.
Table 1: Common Mobile Phases for this compound Separation
| Organic Solvent | Aqueous Phase | Ratio (v/v) | Reference |
| Acetonitrile | Deionized Water | 5:95 | |
| Acetonitrile | Water with 0.2% Phosphoric Acid | 10:90 | |
| Acetonitrile | 1% Acetic Acid | 1:99 | |
| Tetrahydrofuran | Water | up to 5% THF | |
| Acetonitrile | 0.1% Formic Acid in Water | 5:95 |
Table 2: Example Chromatographic Conditions and Retention Times
| Column | Mobile Phase | Flow Rate (mL/min) | This compound Retention Time (min) | HMF Retention Time (min) | Reference |
| SUPELCOSIL LC-18 (25cm x 4.6mm, 5µm) | Acetonitrile:Water (5:95) | 1.5 | ~6.5 | Not specified | |
| C18 | Acetonitrile:Water (5:95) | 0.8 | 6.16 | 4.72 | |
| XBridge C18 | Acetonitrile:0.1% Formic Acid in Water (5:95) | 0.75 | ~5.4 | ~4.8 | |
| Synergi Fusion RP | Acetonitrile:1% Acetic Acid (1:99) | 0.5 | ~12.5 | Not specified |
Visualizations
Caption: Workflow for HPLC method development for this compound analysis.
Caption: Troubleshooting decision tree for common HPLC issues in this compound analysis.
References
Technical Support Center: Patulin Analysis in Dried Fruit Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of patulin in challenging dried fruit matrices.
Troubleshooting Guides
This section addresses common issues encountered during the experimental workflow of this compound analysis.
1. Low Analyte Recovery
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Question: We are experiencing low recovery of this compound from our dried fig samples. What are the potential causes and solutions?
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Answer: Low this compound recovery from high-sugar, complex matrices like dried figs is a common challenge. Several factors could be contributing to this issue:
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Inefficient Extraction: this compound is a polar molecule, and its extraction efficiency is highly dependent on the solvent system used. The complex carbohydrate and fiber matrix of dried fruits can trap the analyte, preventing its complete extraction.
-
Troubleshooting Steps:
-
Enzymatic Pre-treatment: Consider using pectinase or other cellulolytic enzymes to break down the fruit matrix before extraction. This can improve solvent penetration and release of this compound.
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Solvent Optimization: While ethyl acetate is a common extraction solvent, its efficiency can be matrix-dependent. A mixture of acetonitrile and water is often more effective for dried fruits. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which utilizes acetonitrile for extraction followed by salting out, has shown good recoveries for this compound in various food matrices.[1][2][3][4]
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Homogenization Technique: Ensure thorough homogenization of the dried fruit sample to maximize the surface area for extraction. Cryogenic grinding can be beneficial for heat-sensitive compounds and complex matrices.
-
-
-
Analyte Degradation: this compound is unstable in alkaline conditions.
-
Troubleshooting Steps:
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pH Control: Maintain an acidic pH (around 4.0) throughout the extraction and cleanup process to ensure this compound stability.[5]
-
-
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Sub-optimal Cleanup: Co-extractive interferences can lead to analyte loss during the cleanup step.
-
Troubleshooting Steps:
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SPE Sorbent Selection: The choice of solid-phase extraction (SPE) sorbent is critical. For this compound, Oasis HLB cartridges are often effective as they are designed for a wide range of polar and non-polar compounds. MycoSep® cleanup columns are also specifically designed for mycotoxin analysis and can provide good recoveries.
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Dispersive SPE (dSPE) in QuEChERS: If using the QuEChERS method, the dSPE cleanup step is crucial. A combination of primary secondary amine (PSA) to remove sugars and organic acids, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments can significantly improve the purity of the final extract.
-
-
-
2. Poor Chromatographic Peak Shape (Tailing, Broadening)
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Question: Our HPLC-DAD analysis of this compound from dried apricot samples is showing significant peak tailing. What could be causing this and how can we improve it?
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Answer: Peak tailing in HPLC analysis of this compound is often attributed to secondary interactions with the stationary phase or issues with the mobile phase.
-
Troubleshooting Steps:
-
Mobile Phase Modifier: The addition of a small amount of an acidic modifier, such as formic acid or acetic acid (typically 0.1%), to the mobile phase can help to protonate residual silanols on the C18 column, reducing peak tailing.
-
Column Choice: Consider using a column with end-capping to minimize the interaction of polar analytes with free silanol groups. A column with a different stationary phase, such as a polar-embedded C18, could also provide better peak shape for this compound.
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Sample Solvent Mismatch: Ensure that the solvent used to dissolve the final extract is compatible with the mobile phase. A mismatch in solvent strength can lead to peak distortion. Ideally, the sample solvent should be weaker than or similar in strength to the initial mobile phase.
-
Column Contamination: Matrix components from previous injections can accumulate on the column, leading to poor peak shape. Implement a robust column washing procedure between analytical runs.
-
-
3. Matrix Effects in LC-MS/MS Analysis
-
Question: We are observing significant signal suppression for this compound in our LC-MS/MS analysis of dried raisin samples. How can we mitigate these matrix effects?
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Answer: Matrix effects, particularly ion suppression, are a major challenge in the LC-MS/MS analysis of complex samples like dried fruits. Co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer source.
-
Troubleshooting Steps:
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Stable Isotope-Labeled Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard for this compound (e.g., ¹³C-patulin). This internal standard will experience the same ionization suppression or enhancement as the native analyte, allowing for accurate quantification.
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Change of Ionization Source: Electrospray ionization (ESI) is often susceptible to matrix effects. Atmospheric pressure chemical ionization (APCI) can be less prone to suppression for certain analytes and matrices. It is worthwhile to evaluate the performance of both ionization sources for your specific application.
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Dilution of the Extract: A simple approach is to dilute the final extract to reduce the concentration of interfering matrix components. However, this may compromise the limit of detection (LOD) and limit of quantification (LOQ).
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Enhanced Cleanup: Improving the sample cleanup procedure to remove more matrix interferences is crucial. Techniques like immunoaffinity chromatography (IAC) offer high selectivity for this compound and can significantly reduce matrix effects, although they can be more expensive.
-
-
Frequently Asked Questions (FAQs)
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Q1: What is the most common interference in the HPLC-UV/DAD analysis of this compound?
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A1: The most common interfering compound is 5-hydroxymethylfurfural (HMF), which is a sugar degradation product formed during the drying and storage of fruits. HMF has a similar UV absorption spectrum to this compound, with a maximum absorbance also around 276 nm. Therefore, chromatographic separation of this compound and HMF is essential for accurate quantification by HPLC-UV/DAD.
-
-
Q2: Can I use an ELISA kit for the screening of this compound in dried fruits?
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A2: Yes, Enzyme-Linked Immunosorbent Assay (ELISA) kits can be a valuable tool for rapid screening of a large number of samples for this compound contamination. They are generally faster and less expensive than chromatographic methods. However, ELISA results are typically considered semi-quantitative and any positive results should be confirmed by a more selective and quantitative method like HPLC or LC-MS/MS.
-
-
Q3: What are the typical recovery rates, LODs, and LOQs for this compound analysis in dried fruits?
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A3: These parameters can vary significantly depending on the analytical method, the specific type of dried fruit, and the fortification level. The following tables provide a summary of reported values from various studies.
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Data Presentation
Table 1: Comparison of Recovery Rates for this compound in Dried Fruits using Different Analytical Methods
| Dried Fruit Matrix | Analytical Method | Extraction/Cleanup Method | Recovery Rate (%) | Reference |
| Apple | HPLC-DAD | SPE | 90 | |
| Apple | HPLC | LLE with ethyl acetate | 55-97 | |
| Red-pigmented fruits | UHPLC-ESI-MS/MS | QuEChERS | >70 | |
| Apple-based baby food | UHPLC-MS/MS | QuEChERS with dSPE | 83-90.1 | |
| Various Herbal Blends | ELISA | Methanol Extraction | 75-95 |
Table 2: Comparison of Limits of Detection (LOD) and Quantification (LOQ) for this compound in Dried Fruits
| Dried Fruit Matrix | Analytical Method | LOD | LOQ | Reference |
| Apple | HPLC | 0.006 µg/g | 0.018 µg/g | |
| Dried Cranberries/Bilberries | HPLC-DAD | 3.49 µg/L | 11.64 µg/L | |
| Red-pigmented fruits | UHPLC-ESI-MS/MS | - | 0.65-3.01 µg/kg | |
| Various Herbal Blends | ELISA | 0.1 ng/mL | - |
Experimental Protocols
1. Detailed Protocol for this compound Analysis in Dried Fruits using QuEChERS and UHPLC-MS/MS
This protocol is adapted from a method for processed foods and is suitable for dried fruit matrices.
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1. Sample Preparation:
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Weigh 10 g of the homogenized dried fruit sample into a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile.
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Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl).
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Shake vigorously for 1 minute.
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Centrifuge at ≥ 3000 x g for 5 minutes.
-
-
2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
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Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, 50 mg C18, and 7.5 mg GCB.
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Vortex for 30 seconds.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
-
3. Final Extract Preparation:
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Transfer the purified supernatant into an autosampler vial, filtering through a 0.22 µm syringe filter if necessary.
-
-
4. UHPLC-MS/MS Analysis:
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Column: A C18 column suitable for polar compounds (e.g., Selectra® DA).
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Mobile Phase: A gradient of water and acetonitrile.
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Detection: Tandem mass spectrometry in negative electrospray ionization (ESI) mode is common, but APCI should be considered to minimize matrix effects. Monitor for the characteristic precursor and product ions of this compound.
-
Mandatory Visualization
Caption: A typical QuEChERS workflow for this compound analysis in dried fruit samples.
References
- 1. weber.hu [weber.hu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Determination of this compound in Processed Foods Using QuEChERS Extraction and UHPLC-MS/MS Analysis | Separation Science [sepscience.com]
- 4. Validated QuEChERS-based UHPLC-ESI-MS/MS method for the postharvest control of this compound (mycotoxin) contamination in red-pigmented fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Patulin Extraction from Solid Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of patulin extraction from solid matrices.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound extraction experiments.
| Issue | Possible Causes | Suggested Solutions |
| Low this compound Recovery | Incomplete Extraction: Insufficient solvent volume, inadequate homogenization, or inappropriate solvent polarity. | - Increase the solvent-to-sample ratio. - Ensure thorough homogenization of the solid matrix. - Optimize the extraction solvent. Ethyl acetate is commonly used, but acetonitrile can also be effective.[1][2] - For complex matrices, consider enzymatic treatment (e.g., with pectinase) to break down cell walls and improve solvent access. |
| This compound Degradation: this compound is unstable in alkaline conditions (pH > 7.5). | - Maintain an acidic pH during extraction and cleanup.[3] The addition of acids like acetic acid or formic acid to the extraction solvent can improve stability. - If a sodium carbonate wash is necessary for cleanup, perform it quickly and immediately neutralize the extract.[4] | |
| Loss during Solvent Evaporation: this compound can be lost if the evaporation temperature is too high or the process is too long. | - Evaporate the solvent under a gentle stream of nitrogen at a temperature not exceeding 40-45°C. | |
| Inefficient SPE Elution: The chosen elution solvent may not be strong enough to desorb this compound from the SPE cartridge. | - Test different elution solvents or solvent mixtures. Ethyl acetate, acetonitrile, and mixtures with methanol are common choices. | |
| High Variability in Results (High RSD) | Inconsistent Sample Homogenization: Uneven distribution of this compound in the solid matrix. | - Ensure the entire sample is homogenized to a fine, uniform consistency before taking a subsample for extraction. |
| Inconsistent Extraction Procedure: Variations in extraction time, shaking speed, or temperature. | - Standardize all steps of the extraction protocol, including time, speed, and temperature, and ensure they are consistently applied to all samples. | |
| Matrix Effects: Co-extracted compounds from the matrix can interfere with the analytical detection, causing signal suppression or enhancement. | - Employ a more effective cleanup method such as Solid Phase Extraction (SPE) or dispersive SPE (dSPE) with appropriate sorbents (e.g., C18, PSA, GCB). - Use matrix-matched calibration standards to compensate for matrix effects. | |
| Matrix Interference / Co-elution | Presence of 5-Hydroxymethylfurfural (HMF): HMF is a common interference in apple products and can co-elute with this compound in HPLC-UV analysis. | - Optimize the HPLC mobile phase to improve the separation of this compound and HMF. Using a mobile phase with a lower percentage of organic solvent can increase retention and improve resolution. - Employ a cleanup step specifically designed to remove HMF, such as a sodium carbonate wash or specific SPE cartridges. - Use a more selective detection method like mass spectrometry (LC-MS/MS) to differentiate between this compound and co-eluting interferences. |
| Pigments and Phenolic Compounds: These compounds are common in fruit matrices and can interfere with analysis. | - Use a sodium carbonate wash to remove acidic phenolic compounds. - Utilize SPE with sorbents like C18 or graphitized carbon black (GCB) to remove pigments. | |
| This compound Instability | Alkaline pH: this compound degrades in basic solutions. | - Keep the sample and extracts in an acidic environment throughout the procedure. |
| High Temperatures: this compound can degrade at elevated temperatures, especially during solvent evaporation. | - Avoid excessive heat during all steps. Use a water bath at or below 45°C for any heating steps. | |
| Prolonged Storage of Extracts: this compound in solution can degrade over time. | - Analyze extracts as soon as possible after preparation. If storage is necessary, keep them at -20°C in the dark. |
Frequently Asked Questions (FAQs)
Q1: Which extraction method is best for my solid matrix?
A1: The choice of extraction method depends on the specific matrix, available equipment, and desired throughput.
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Liquid-Liquid Extraction (LLE): A classic method that is effective but can be labor-intensive and use large volumes of organic solvents.
-
Solid-Phase Extraction (SPE): Offers good cleanup and concentration of the analyte, leading to cleaner extracts and potentially better sensitivity.
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Matrix Solid-Phase Dispersion (MSPD): Combines extraction and cleanup into a single step, making it efficient for solid and semi-solid samples.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A high-throughput method that is becoming increasingly popular for mycotoxin analysis in various food matrices.
Q2: How can I improve the separation of this compound from 5-HMF in my HPLC-UV analysis?
A2: To improve separation, you can adjust the mobile phase composition. Typically, a mobile phase with a higher aqueous content (e.g., 98:2 water:acetonitrile) will increase the retention time of both compounds and improve their resolution on a C18 column. Additionally, ensure your HPLC column is in good condition, as column degradation can lead to poor peak shape and resolution.
Q3: My this compound recovery is consistently low. What are the most likely causes?
A3: The most common causes for low this compound recovery are incomplete extraction, degradation of this compound due to alkaline pH, and losses during solvent evaporation. Review your protocol to ensure thorough homogenization, the use of an acidic extraction solvent, and gentle evaporation conditions (e.g., under nitrogen at ≤45°C).
Q4: Is it necessary to use an internal standard for this compound analysis?
A4: While not strictly necessary for every application, using a stable isotope-labeled internal standard, such as ¹³C-patulin, is highly recommended, especially when using LC-MS/MS. An internal standard can help to correct for variations in extraction efficiency, matrix effects, and instrument response, leading to more accurate and precise quantification.
Q5: What are the typical recovery rates and limits of detection I should expect?
A5: Recovery rates for this compound extraction are typically in the range of 70-110%. Limits of detection (LOD) and quantification (LOQ) are dependent on the extraction method and the analytical instrument used. For HPLC-UV, LOQs are often in the low µg/kg range, while LC-MS/MS can achieve sub-µg/kg levels. Refer to the data presentation tables below for more specific values from various studies.
Data Presentation
Table 1: Comparison of this compound Extraction Methods - Recovery and Precision
| Extraction Method | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Liquid-Liquid Extraction (LLE) | Apple Juice | 98 | Not Reported |
| Solid-Phase Extraction (SPE) | Apple Juice | 85.35 - 90.14 | Not Reported |
| Apple Juice Concentrate | 96.4 - 114.1 | 1.62 - 4.82 | |
| Apple Products | 93 - 104 | Not Reported | |
| Matrix Solid-Phase Dispersion (MSPD) | Apple Juice Concentrate | 89.80 - 103.16 | 2.96 - 5.45 |
| Apple | 85.23 - 97.98 | Not Reported | |
| QuEChERS | Apple Juice | 92 - 103 | < 7 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound Analysis
| Analytical Method | Matrix | LOD | LOQ |
| HPLC-UV | Apple Juice | < 5 µg/L | Not Reported |
| Apple Juice Concentrate | 0.005 mg/kg | Not Reported | |
| LC-MS/MS | Apple Products | Not Reported | 4.0 ng/g |
| Apple Juice | 0.32 µg/kg | 1.15 µg/kg |
Experimental Protocols
Liquid-Liquid Extraction (LLE) for Apple Purée
-
Sample Preparation: Homogenize 10 g of apple purée.
-
Extraction:
-
Add 20 mL of ethyl acetate to the homogenized sample in a 50 mL centrifuge tube.
-
Shake vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully collect the upper ethyl acetate layer.
-
Repeat the extraction of the remaining solid residue two more times with 20 mL of ethyl acetate each.
-
Combine the three ethyl acetate extracts.
-
-
Cleanup:
-
Add 10 mL of 1.5% (w/v) sodium carbonate solution to the combined extracts and shake for 30 seconds to remove phenolic compounds.
-
Discard the lower aqueous layer.
-
-
Drying and Evaporation:
-
Add anhydrous sodium sulfate to the extract to remove any residual water.
-
Decant the dried extract and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in 1 mL of mobile phase (e.g., water:acetonitrile, 98:2, v/v) for HPLC analysis.
-
Solid-Phase Extraction (SPE) for Apple Juice
-
Sample Preparation: Centrifuge cloudy apple juice at 4000 rpm for 10 minutes to remove solids.
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load 10 mL of the clear apple juice onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 5 mL of ethyl acetate into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of mobile phase for HPLC analysis.
-
Matrix Solid-Phase Dispersion (MSPD) for Apples
-
Sample Preparation:
-
Homogenize a representative sample of the apple.
-
Weigh 1 g of the homogenized apple into a glass mortar.
-
-
Dispersion:
-
Add 2 g of C18 sorbent to the mortar.
-
Gently blend the sample and the sorbent with a pestle until a homogeneous mixture is obtained.
-
-
Column Packing:
-
Transfer the mixture into an empty 10 mL polypropylene syringe barrel with a frit at the bottom.
-
Compress the material with a plunger to form a packed bed.
-
Place a second frit on top of the packed bed.
-
-
Cleanup (Optional):
-
If high levels of non-polar interferences are expected, wash the column with 5 mL of hexane and discard the eluate.
-
-
Elution:
-
Elute the this compound by passing 10 mL of acetonitrile through the column. Collect the eluate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of mobile phase for HPLC analysis.
-
Visualizations
References
- 1. Determination of this compound in Apple Juice and Apple-Derived Products Using a Robotic Sample Preparation System and LC-APCI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of this compound and Ochratoxin A using HPLC in apple juice samples in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Extraction and Cleanup of this compound Mycotoxin from Apple Juice Samples [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Strategies to Reduce Patulin Levels in Fruit Processing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to reduce patulin levels in fruit processing.
Troubleshooting Guides
Issue: High this compound Levels Detected in Final Juice Product Despite Using Visibly Healthy Fruit
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Internal contamination: this compound can diffuse from a rotten core into seemingly healthy tissue.[1] | Implement a fruit-cutting step to inspect the core of a representative sample of apples before processing. | Identification and removal of internally rotten fruit, leading to a reduction in the initial this compound load. |
| Micro-lesions: Small, unobserved bruises or punctures can be sites for mold growth and this compound production. | 1. Review fruit handling procedures to minimize bruising during harvesting and transportation.[1] 2. Implement a high-pressure washing step before processing to remove mold from surface lesions.[2] | Reduced incidence of mold growth on fruit surfaces and lower this compound levels in the processed juice. |
| Contaminated equipment: Processing equipment can harbor mold spores, leading to contamination of the juice. | 1. Review and validate sanitation procedures for all food-contact surfaces. 2. Test the efficacy of sanitizers against Penicillium expansum spores. | Elimination of equipment-related cross-contamination and a decrease in final product this compound levels. |
Issue: Inconsistent this compound Reduction with Biological Control Agents (e.g., Yeast)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect yeast strain: Not all yeast strains are equally effective at degrading this compound. | Screen multiple antagonistic yeast strains for their this compound degradation capabilities under your specific processing conditions. | Selection of a highly effective yeast strain for consistent this compound reduction. |
| Suboptimal fermentation conditions: Factors like temperature, pH, and oxygen levels can affect yeast activity and this compound degradation. | Optimize fermentation parameters (temperature, aeration) to favor the metabolic activity of the selected yeast strain. | Enhanced and more reliable this compound degradation during fermentation. |
| High initial this compound concentration: The biological control agent may be overwhelmed by a very high initial this compound load. | Combine the biological treatment with pre-processing steps to lower the initial this compound concentration (e.g., fruit sorting, washing). | The yeast will be more effective at degrading the lower residual this compound levels. |
Frequently Asked Questions (FAQs)
Pre-Harvest & Harvest
-
Q1: What pre-harvest strategies can we implement to minimize the risk of this compound contamination? A1: Implementing Good Agricultural Practices (GAP) is crucial. This includes proper orchard management to reduce mold contamination, such as pruning trees for better air circulation and light penetration, and controlling pests and diseases that can create entry points for this compound-producing molds. Removing and destroying diseased wood and mummified fruits during the dormant season is also recommended.
-
Q2: How critical is the harvesting process in preventing this compound contamination? A2: It is a critical control point. Minimizing mechanical damage like cuts and bruising during harvest is paramount, as these injuries provide entry points for Penicillium expansum. Avoid harvesting fallen fruit for processing, as they are more likely to be contaminated.
Post-Harvest & Storage
-
Q3: What are the optimal storage conditions to prevent this compound production in harvested apples? A3: Prompt cooling and proper refrigeration are key. Fruit should be placed in cold storage (ideally below 4°C) within 18-24 hours of harvest. While P. expansum can grow at refrigeration temperatures, this compound production is significantly inhibited at temperatures below 8°C and virtually prevented at 4°C. Controlled atmosphere (CA) storage with low oxygen and high carbon dioxide can also effectively inhibit mold growth.
-
Q4: Is it sufficient to just remove the visibly moldy parts of the fruit before processing? A4: No, this is not sufficient. This compound is water-soluble and can diffuse into the surrounding healthy-looking tissue. Therefore, it is recommended to discard the entire fruit if any signs of mold are present.
Processing & Detoxification
-
Q5: What is the effectiveness of washing and sorting in reducing this compound levels? A5: Washing and sorting are highly effective and critical steps. Sorting to remove damaged and moldy fruit is the first line of defense. High-pressure water washing can remove a significant portion of this compound, with studies showing reductions of up to 54%.
-
Q6: Can pasteurization eliminate this compound from apple juice? A6: Pasteurization alone is not a reliable method for eliminating this compound. This compound is relatively heat-stable, especially in acidic environments like apple juice. While some studies show a minor reduction in this compound levels with high-temperature, short-time (HTST) pasteurization, it cannot reduce high initial concentrations to safe levels.
-
Q7: What are the most effective physical methods for removing this compound during juice processing? A7: Several physical methods can reduce this compound levels.
-
Clarification and Filtration: Processes like centrifugation, fining with bentonite, and enzyme treatment (pectinase) can reduce this compound by binding it to solid particles that are then removed. Microfiltration and ultrafiltration have also shown some effectiveness.
-
Activated Carbon: Treatment with activated carbon can be highly effective in adsorbing this compound from juice. However, it may also affect the sensory and nutritional qualities of the juice.
-
-
Q8: Are there chemical treatments available for this compound detoxification? A8: Yes, several chemical treatments have been investigated.
-
Ascorbic Acid (Vitamin C): The addition of ascorbic acid has been shown to degrade this compound in apple juice.
-
Sulfur Dioxide (SO2): SO2 can effectively reduce this compound levels.
-
Ozone: Washing apples with ozonated water can contribute to the control of this compound. It's important to note that the use of chemical treatments may be subject to regulatory approval and can potentially form byproducts whose toxicities are not fully understood.
-
-
Q9: How effective is alcoholic fermentation in reducing this compound? A9: Alcoholic fermentation is very effective at eliminating this compound. Several studies have shown that yeast, particularly Saccharomyces cerevisiae, can degrade over 99% of this compound during the fermentation process. The degradation products are more polar than this compound itself. However, adding contaminated juice after fermentation can reintroduce this compound into the final product.
Data Presentation
Table 1: Efficacy of Physical Processing Steps on this compound Reduction in Apple Juice
| Processing Step | Reported this compound Reduction (%) | Reference(s) |
| High-Pressure Washing | Up to 54% | |
| Centrifugation | ~89% | |
| Fining (with bentonite) | ~77% | |
| Enzyme (Pectinase) Treatment | ~28.3% - 73% | |
| Paper Filtration | ~70% | |
| Microfiltration | ~20.1% | |
| Ultrafiltration | ~3% - 39% | |
| Pasteurization (HTST) | ~18.8% - 39.6% | |
| Activated Carbon Treatment | 45% - 80% |
Table 2: Efficacy of Biological and Chemical Treatments on this compound Reduction
| Treatment | Conditions | Reported this compound Reduction (%) | Reference(s) |
| Alcoholic Fermentation (Saccharomyces cerevisiae) | Various strains and processes | >99% | |
| Ascorbic Acid | 143-286 µg/mL in apple juice, 24h incubation | 67.3% - 68.7% | |
| Ascorbic Acid + Ferrous Iron | 143-286 µg/mL AA + 0.033-0.11 µmol/mL Fe, 24h | Up to 100% | |
| Sulfur Dioxide (SO2) | 100 ppm | ~50% |
Experimental Protocols
Protocol 1: Evaluation of this compound Reduction by Clarification Methods
Objective: To determine the effectiveness of different clarification techniques (centrifugation, fining, enzyme treatment, and filtration) in reducing this compound levels in apple juice.
Methodology:
-
Sample Preparation: Spike unclarified apple pulp with a known concentration of this compound standard solution.
-
Pressing: Press the spiked apple pulp to extract the juice.
-
Clarification Treatments:
-
Centrifugation: Centrifuge a juice aliquot at a specified speed and time (e.g., 10,000 rpm for 15 minutes).
-
Fining: Treat a juice aliquot with a fining agent like bentonite at a specific concentration (e.g., 0.5% w/v), allow it to settle, and then decant the clarified juice.
-
Enzyme Treatment: Add a pectinase enzyme solution (e.g., 0.02% v/v) to a juice aliquot and incubate at a specific temperature and duration (e.g., 45°C for 2 hours).
-
Filtration: Filter a juice aliquot through a specified filter paper (e.g., Whatman No. 1).
-
-
This compound Extraction: Perform a liquid-liquid extraction of this compound from both the clarified juice and the solid residues (pellet, sediment, filter cake) using a solvent like ethyl acetate.
-
Sample Clean-up: Use solid-phase extraction (SPE) cartridges to clean up the extracts.
-
Analysis: Quantify the this compound concentration in the cleaned extracts using High-Performance Liquid Chromatography (HPLC) with a UV detector.
Protocol 2: Screening of Yeast Strains for this compound Degradation during Fermentation
Objective: To assess the capability of different yeast strains to degrade this compound during the alcoholic fermentation of apple juice.
Methodology:
-
Media Preparation: Prepare sterile apple juice and spike it with a known concentration of this compound (e.g., 15 mg/L).
-
Yeast Inoculation: Inoculate separate batches of the this compound-spiked apple juice with different strains of Saccharomyces cerevisiae. Include an un-inoculated control.
-
Fermentation: Incubate the batches under typical fermentation conditions (e.g., 25°C for 14 days). Monitor the progress of fermentation (e.g., by measuring the specific gravity).
-
Sampling: Take samples at regular intervals throughout the fermentation period.
-
This compound Analysis: Stop the fermentation in the samples (e.g., by adding a preservative or by freezing). Centrifuge the samples to remove yeast cells. Extract and quantify the this compound concentration in the supernatant using HPLC as described in Protocol 1.
Visualizations
Caption: Workflow for this compound reduction in fruit processing.
References
Validation & Comparative
A Comparative Guide to HPLC-Based Methods for Patulin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of patulin, a mycotoxin commonly found in fruit products. We present a detailed analysis of various extraction techniques and detection methods, supported by experimental data to aid in the selection of the most appropriate methodology for your research needs.
Performance Comparison of this compound Quantification Methods
The selection of an analytical method for this compound quantification is a critical step in ensuring food safety and meeting regulatory standards. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely adopted technique. However, advancements in sample preparation and detection technology, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer enhanced sensitivity and selectivity. This guide compares the performance of different extraction and detection methods based on key validation parameters.
Sample Preparation Methodologies
Effective sample preparation is paramount for accurate this compound quantification, aiming to isolate the analyte from complex matrices like apple juice. The most common techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
A comparative study on this compound extraction from apple products revealed that for apple juice concentrate and fresh apples, the Matrix Solid-Phase Dispersion (MSPD) method was most suitable, with recovery rates ranging from 79.68% to 114.46%.[1] For dilute juice, an SPE procedure was found to be more appropriate, yielding recovery rates of 85.35% to 90.14%.[1] Another study comparing four purification methods for apple juice analysis found that three SPE methods and one LLE method all yielded recoveries greater than 70% for spiking levels between 10 and 150 ppb.
The QuEChERS method, particularly its micro-QuEChERS variant, has gained popularity due to its simplicity, speed, and low solvent consumption. A study utilizing a modified µ-QuEChERS procedure combined with HPLC-MS/MS reported high recoveries of 92–103% and low relative standard deviations (RSD) of less than 7%.[2]
Detection Techniques: HPLC-UV vs. LC-MS/MS
HPLC with UV detection is a robust and cost-effective method for this compound analysis.[3] However, for enhanced sensitivity and specificity, LC-MS/MS is increasingly employed.[3] LC-MS/MS methods can achieve lower limits of detection (LOD) and quantification (LOQ), making them suitable for detecting trace levels of this compound, especially in products intended for infants and young children where regulatory limits are stricter.
One study highlighted that while HPLC-UV is simpler and more robust, GC-MS (a comparable high-sensitivity technique) offers greater sensitivity and selectivity. Isotope Dilution LC-MS/MS is considered a higher-order reference method for its accuracy.
Quantitative Data Summary
The following tables summarize the performance of various validated HPLC methods for this compound quantification, providing a clear comparison of their key validation parameters.
Table 1: Comparison of Sample Preparation Methods for this compound Analysis
| Extraction Method | Matrix | Recovery (%) | RSD (%) | LOD (µg/L) | LOQ (µg/L) | Reference |
| Liquid-Liquid Extraction (LLE) | Traditional Juices | 75.09 - 75.27 | 0.27 - 0.64 | 1.4 | 4.6 | |
| Solid-Phase Extraction (SPE) | Apple Juice | 91 - 94 | 2 - 4 | - | - | |
| Solid-Phase Extraction (SPE) | Apple Juice Concentrate | 96.4 - 114.1 | 1.62 - 4.82 | 5 | - | |
| QuEChERS (µ-QuEChERS) | Apple Juice | 92 - 103 | < 7 | 0.32 | 1.15 | |
| Ultrasonic-Assisted LLE | Apple Juice | 94.63 | 3.53 | 0.21 | 0.70 |
Table 2: Performance Comparison of HPLC-UV and LC-MS/MS Methods
| Method | Matrix | Linearity (R²) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Reference |
| HPLC-UV | Traditional Juices | 0.9994 | 1.4 | 4.6 | 75.09 - 75.27 | |
| HPLC-UV | Apple Juice | 0.9998 | - | - | 97.4 | |
| HPLC-UV | Apple Juice | 0.9996 | 0.21 | 0.70 | 94.63 | |
| LC-MS/MS | Apple Juice | > 0.999 | 0.32 | 1.15 | 92 - 103 | |
| UHPLC-MS/MS | Apple Juice & Baby Food | > 0.998 | - | 5 | 82.3 - 91.7 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and adapt these methods.
Protocol 1: this compound Extraction from Apple Juice using Liquid-Liquid Extraction (LLE)
This protocol is based on the method described by Kpan et al. (2019).
-
Sample Preparation: Take 5 mL of the juice sample.
-
Extraction:
-
Add 10 mL of ethyl acetate to the sample in a separation funnel.
-
Shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the upper ethyl acetate layer.
-
Repeat the extraction step with another 10 mL of ethyl acetate.
-
-
Purification:
-
Combine the ethyl acetate extracts.
-
Add 2 mL of 1.5% sodium bicarbonate solution and mix vigorously.
-
Discard the aqueous (lower) layer.
-
-
Drying and Reconstitution:
-
Dry the ethyl acetate layer by adding anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 0.5 mL) of the mobile phase.
-
-
Analysis: The sample is now ready for HPLC-UV analysis.
Protocol 2: this compound Extraction from Apple Juice using Solid-Phase Extraction (SPE)
This protocol is adapted from the method described by Waters Corporation.
-
SPE Cartridge Conditioning:
-
Condition an Oasis HLB cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
-
Sample Loading:
-
Load 5 mL of the apple juice sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of 1% sodium bicarbonate solution to remove sugars.
-
Wash with 2 mL of 1% acetic acid to adjust the pH.
-
Dry the cartridge under vacuum for 10 minutes.
-
-
Elution:
-
Elute the this compound from the cartridge with 3 mL of n-hexane/acetone (7:3, v/v).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness at 35-40°C under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of methanol/water (1:1, v/v) containing 0.1% acetic acid.
-
-
Analysis: The sample is ready for UHPLC-MS/MS analysis.
Protocol 3: HPLC-UV Analysis of this compound
This is a general protocol based on several cited methods.
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 10:90, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 276 nm.
-
Injection Volume: 20 µL.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the key workflows for this compound analysis.
Caption: Workflow for HPLC method validation of this compound.
Caption: Comparison of this compound extraction workflows.
References
A Comparative Guide to the Determination of Patulin in Apple Cider: LOD & LOQ Analysis
The presence of patulin, a mycotoxin produced by several fungal species, in apple products is a significant food safety concern. Regulatory bodies worldwide have set maximum permissible limits for this compound in apple juice and related products, necessitating sensitive and reliable analytical methods for its detection and quantification.[1] For instance, the U.S. Food and Drug Administration (FDA) and the European Union have established an action level of 50 µg/kg (or 50 ppb) for this compound in apple juice.[2][3][4][5] For products intended for infants and young children, the EU sets an even lower limit of 10 µg/kg.
This guide provides a comparative overview of various analytical methods for determining this compound in apple cider, with a focus on the limits of detection (LOD) and quantification (LOQ). It is intended for researchers, scientists, and quality control professionals in the food and beverage industry.
Comparative Analysis of Analytical Methods
The choice of analytical method significantly impacts the sensitivity, selectivity, and efficiency of this compound detection. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques. However, other methods like Gas Chromatography-Mass Spectrometry (GC/MS) and Enzyme-Linked Immunosorbent Assay (ELISA) also offer viable alternatives.
The following table summarizes the performance of several validated methods, highlighting their respective LOD and LOQ values.
| Method | Sample Preparation | LOD | LOQ | Reference |
| LC-MS/MS | µ-QuEChERS | 0.32 µg/kg | 1.15 µg/kg | |
| UPLC-MS/MS | Solid-Phase Extraction (SPE) | 0.30 µg/L | 1.0 µg/L | |
| Automated LC-APCI-MS/MS | Dichloromethane Extraction | 1.14 µg/kg (MDL) | 3.42 - 4.0 µg/kg | |
| LC-MS/MS | Not specified | 9.85 µg/kg | 19.7 µg/kg | |
| UHPLC/CMS | Liquid-Liquid Extraction (LLE) | - | 10 µg/kg | |
| HPLC-DAD | LLE & SPE | 0.2 µg/kg | - | |
| GC/MS | SPE & LLE | - | ~10 ng/g (10 µg/kg) | |
| Voltammetric Aptasensor | Dilution | 0.47 pg/mL | - |
LOD: Limit of Detection; LOQ: Limit of Quantification; MDL: Method Detection Limit; DAD: Diode Array Detector; CMS: Compact Mass Spectrometer; µ-QuEChERS: micro-QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are protocols for two common approaches: a modern LC-MS/MS method using µ-QuEChERS and a more traditional HPLC-UV method involving liquid-liquid extraction.
µ-QuEChERS with LC-MS/MS Analysis
This method offers high sensitivity and requires minimal solvent usage, making it an efficient and environmentally friendly option.
a) Sample Preparation (µ-QuEChERS)
-
Extraction: Weigh 5 mL of apple cider into a 50 mL centrifuge tube. Add 10 mL of acetonitrile.
-
Salting Out: Add a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate) to the tube.
-
Shaking & Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at high speed (e.g., ≥ 3000 × g) for 5 minutes to separate the layers.
-
Dispersive SPE (dSPE) Cleanup: Transfer a portion of the upper acetonitrile layer (supernatant) to a dSPE tube containing a sorbent mixture (e.g., PSA and C18).
-
Final Centrifugation: Vortex the dSPE tube for 30 seconds and centrifuge again for 5 minutes.
-
Filtration: Filter the final supernatant through a 0.22 µm filter into an autosampler vial for analysis.
b) Instrumental Analysis (LC-MS/MS)
-
Chromatographic Column: A C18 column (e.g., Atlantis T3) is typically used for separation.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with a modifier like formic acid or ammonium acetate, is employed.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer (QqQMS) in negative electrospray ionization (ESI-) mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
Quantification: The LOD and LOQ are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
Liquid-Liquid Extraction with HPLC-UV Analysis
This is a classic and robust method for this compound analysis.
a) Sample Preparation (LLE & Cleanup)
-
Extraction: Place 10 mL of apple cider into a separatory funnel. Extract three times with 20 mL of ethyl acetate.
-
Cleanup: Combine the ethyl acetate extracts and wash with a 1.5% (w/v) sodium bicarbonate solution to remove interfering acidic compounds.
-
Drying: Pass the cleaned organic phase through anhydrous sodium sulfate to remove residual water.
-
Evaporation & Reconstitution: Evaporate the extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase or water adjusted to pH 4.
-
Filtration: Filter the sample through a 0.22 µm membrane filter before injection.
b) Instrumental Analysis (HPLC-UV)
-
Chromatographic Column: A reversed-phase C18 column is standard for this analysis.
-
Mobile Phase: An isocratic mobile phase, such as a mixture of water and acetonitrile (e.g., 95:5 v/v), is commonly used. A key challenge is the chromatographic separation of this compound from 5-hydroxymethylfurfural (HMF), a common interference in apple products.
-
Detection: A UV or Diode Array Detector (DAD) is used, with the wavelength set to approximately 276 nm for maximum absorbance of this compound.
-
Quantification: A calibration curve is generated using this compound standards of known concentrations. Spiked samples are analyzed to determine recovery rates, which should typically fall between 70% and 120%.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the determination of this compound in apple cider, from sample receipt to final data analysis.
Caption: General workflow for this compound determination in apple cider.
References
A Comparative Guide to Inter-laboratory Patulin Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the mycotoxin patulin, a common contaminant in apple- and other fruit-based products. The performance of various methods is evaluated based on data from inter-laboratory comparison studies and proficiency tests, offering a comprehensive resource for selecting the most appropriate analytical strategy.
Comparison of Key Performance Parameters
The following tables summarize the performance of commonly employed analytical methods for this compound determination. Data is compiled from various inter-laboratory studies and method validation reports.
Table 1: Performance Characteristics of HPLC-UV Methods for this compound Analysis in Apple Juice
| Parameter | Method Reference | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Mean Recovery (%) | Repeatability (RSDr) (%) | Reproducibility (RSDR) (%) |
| Modified AOAC 995.10 | Inter-laboratory Study[1] | - | 10 | 83.7 | 3.2 - 7.1 | 10.0 - 21.7 |
| HPLC-UV | Method Validation[2] | 1.4 | 4.6 | 75.1 - 75.3 | - | - |
| HPLC-UV | Method Validation[3] | 0.21 | 0.70 | 94.6 | 3.53 | - |
Table 2: Performance Characteristics of LC-MS/MS Methods for this compound Analysis
| Parameter | Matrix | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Mean Recovery (%) | Repeatability (RSDr) (%) | Reproducibility (RSDR) (%) |
| LC-APCI-MS/MS | Apple-derived products[4] | 1.14 | 4.0 | 95 - 110 | 3 - 8 (within-matrix) | 4 - 9 (between-matrix) |
| µ-QuEChERS LC-MS/MS | Apple Juice[5] | 0.32 | 1.15 | 92 - 103 | 2.7 - 4.6 (intra-day) | 4.7 - 6.9 (inter-day) |
| LC-MS/MS | Apple Juice & Puree | 0.4 (juice), 0.6 (puree) | 1.2 (juice), 2.1 (puree) | 85 (juice), 86 (puree) | 13.1 (juice), 2.6 (puree) | - |
Experimental Protocols
Modified AOAC Official Method 995.10 (HPLC-UV)
This method is a widely recognized standard for this compound analysis in apple juice.
Sample Preparation:
-
Extraction: 50 mL of apple juice is extracted three times with 50 mL of ethyl acetate in a separatory funnel.
-
Cleanup: The combined ethyl acetate extracts are washed with 10 mL of a 1.5% sodium carbonate solution to remove interfering acidic compounds.
-
Drying and Concentration: The washed ethyl acetate extract is dried over anhydrous sodium sulfate and then evaporated to near dryness.
-
Reconstitution: The residue is dissolved in a known volume of the mobile phase for HPLC analysis.
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of water and an organic solvent like acetonitrile or tetrahydrofuran, often with a small amount of acid (e.g., acetic acid) to improve peak shape. A typical mobile phase is water:acetonitrile (95:5, v/v).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV absorbance at 276 nm.
-
Quantification: Based on a calibration curve prepared from this compound standards.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method with LC-MS/MS
This method offers a more streamlined and high-throughput approach for this compound analysis, particularly suitable for a variety of food matrices.
Sample Preparation:
-
Sample Weighing: A representative sample (e.g., 10 g of apple puree) is weighed into a 50 mL centrifuge tube.
-
Hydration (for dry samples): For samples with low water content, a specific amount of water is added.
-
Extraction and Partitioning:
-
Add 10 mL of acetonitrile.
-
Add a salt mixture, typically containing magnesium sulfate (MgSO₄) for water absorption and sodium chloride (NaCl) or sodium acetate to induce phase separation.
-
The tube is shaken vigorously for 1 minute.
-
-
Centrifugation: The tube is centrifuged to separate the acetonitrile layer from the aqueous and solid phases.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
An aliquot of the acetonitrile supernatant is transferred to a tube containing a d-SPE sorbent mixture. This mixture often includes primary secondary amine (PSA) to remove sugars and organic acids, C18 to remove non-polar interferences, and graphitized carbon black (GCB) for pigment removal.
-
The tube is vortexed and then centrifuged.
-
-
Final Extract Preparation: The supernatant is transferred to a new vial, evaporated, and reconstituted in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
Instrument: Liquid Chromatograph coupled to a tandem Mass Spectrometer.
-
Column: C18 or other suitable reversed-phase column.
-
Mobile Phase: A gradient elution is typically used with mobile phases consisting of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to enhance ionization.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for this compound.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.
Visualized Workflows and Relationships
dot
Caption: Workflow of a typical inter-laboratory comparison study for this compound analysis.
dot
Caption: Relationship between analytical methods and their key characteristics.
References
- 1. Inter-laboratory study for validation of a Japanese official analytical method for determination of this compound in apple juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of HPLC-UV this compound Determination Method in Traditional Juices From Côte d’Ivoire | European Scientific Journal, ESJ [eujournal.org]
- 3. scielo.br [scielo.br]
- 4. Determination of this compound in Apple Juice and Apple-Derived Products Using a Robotic Sample Preparation System and LC-APCI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Ensuring Accuracy in Patulin Analysis: A Guide to Certified Reference Materials
Introduction
Patulin, a mycotoxin produced by several species of fungi, is a common contaminant in apples and apple-based products. Due to its potential health risks, regulatory bodies worldwide have set maximum permissible levels for this compound in food. Accurate and reliable analysis is therefore crucial for ensuring food safety. Certified Reference Materials (CRMs) are indispensable tools for laboratories to achieve accurate quantification, method validation, and quality control in this compound analysis. This guide provides a comparative overview of the use of CRMs in this compound analysis, detailing available materials, analytical methodologies, and their performance data.
Comparison of Certified Reference Materials for this compound
The selection of a suitable CRM is a critical first step in establishing a reliable analytical method. Several CRMs for this compound are commercially available, primarily as solutions in organic solvents or as matrix-matched materials.
| CRM ID | Provider | Form | Certified Value | Expanded Uncertainty | Notes |
| GBW(E)100673 | National Institute of Metrology, China | Crystalline solid | 997 mg/g | 3 mg/g (k=2) | Purity assessed by mass balance and qNMR methods. Stable for at least 9 months at -20°C in the dark.[1][2] |
| GBW(E)100641 | Not specified in results | Milk powder matrix | 0.69 mg/g | 0.08 mg/g (k=2) | Developed for docosahexaenoic acid but mentioned in a this compound context, suggesting matrix CRMs are being developed.[1] |
| Not specified | Sigma-Aldrich (TraceCERT®) | Solution in chloroform | 100 µg/mL | Not specified | Produced and certified in accordance with ISO 17034 and ISO/IEC 17025.[3] |
| Not specified | LGC Standards | Not specified in results | Not specified | Not specified | Offers this compound reference standards.[4] |
| HWMRM-P00AJ0 | Pribolab | Apple juice matrix | Not specified | Not specified | Comes with a Certificate of Analysis validated by HPLC/GC/MS. |
| BIPM Reference OGO.180a | BIPM | Crystalline solid | Mass fraction assigned by qNMR | Not specified | Purity evaluation guideline available. |
Comparative Performance of Analytical Methods Using CRMs
The accuracy and reliability of this compound analysis are heavily dependent on the analytical method employed. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique due to its high sensitivity and selectivity. The following table summarizes the performance of various LC-MS/MS methods validated using this compound CRMs.
| Analytical Method | Matrix | CRM Used | Recovery (%) | LOQ (Limit of Quantification) | Linearity (r²) | Precision (RSD%) |
| UPLC-HSS T3 | Fortified Samples | Not specified | 97.8 - 102.0 | Not specified | >0.99 | < 3 (intraday and interday) |
| LC-MS/MS (TSQ Fortis) | Apple Juice | Spiked Samples | 80 - 90 | 1 ppb | >0.999 | < 15 |
| LC-APCI-MS/MS | Various Apple Products | GBW(E)100673 | 95 - 110 | 4.0 ng/g | >0.99 | 3 - 9 |
| ID-LC/MS/MS | Various Apple Products | In-house development | Not specified | 3-40 µg/kg range | Not specified | ~1% (relative expanded uncertainty) |
| LC-MS/MS | Apple & Apple Juice | Not specified | > 80 | 0.005 mg/kg | Not specified | < 11 (RSDr) |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are summaries of typical experimental protocols for this compound analysis.
Protocol 1: Automated Sample Preparation with LC-APCI-MS/MS
This method utilizes an automated robotic system for sample preparation, minimizing human error and improving throughput.
-
Sample Preparation:
-
Seven different apple-based matrices (juice, cider, puree, baby food, applesauce, fruit rolls, and jam) were fortified with a ¹³C-patulin internal standard.
-
Extraction was performed with dichloromethane (DCM) using a robotic sample preparation system.
-
-
LC-APCI-MS/MS Analysis:
-
Analysis was conducted in negative ionization mode.
-
Quantitation was performed using isotope dilution with ¹³C-patulin as an internal standard and solvent calibration standards.
-
The method achieved a limit of quantification of 4.0 ng/g and linearity ranging from 2 to 1000 ng/mL (r² > 0.99).
-
Protocol 2: UHPLC/CMS Analysis in Apple Juice and Compotes
This protocol details a straightforward extraction and analysis method for apple products.
-
Extraction from Apple Juice:
-
5 mL of apple juice is mixed with 0.5 g sodium chloride, 400 µL pectinase, and 5 mL of 0.1% acetic acid in acetonitrile.
-
The mixture is vortexed, sonicated, and then subjected to two extractions with 20 mL of ethyl acetate.
-
The combined organic layers are evaporated to dryness and the residue is redissolved in 500 µL of 0.1% acetic acid.
-
-
UHPLC/CMS Analysis:
-
Separation is performed on a Phenomenex Luna Omega Polar C18 column.
-
The mobile phase consists of a gradient of 5 mM ammonium acetate in water and 5 mM ammonium acetate in acetonitrile/water.
-
Detection is carried out using a CMS with an APCI ion source.
-
Visualizing the Workflow and Method Comparison
To better illustrate the processes involved in this compound analysis, the following diagrams have been generated using Graphviz.
Caption: General experimental workflow for this compound analysis using a Certified Reference Material.
Caption: Comparison of analytical methods for this compound determination.
Conclusion
The use of Certified Reference Materials is fundamental for ensuring the accuracy and reliability of this compound analysis in food products. A variety of CRMs, both in solution and matrix-matched forms, are available to suit different laboratory needs. LC-MS/MS based methods, particularly those employing isotope dilution techniques, offer the highest levels of sensitivity, selectivity, and accuracy. The selection of an appropriate CRM and a validated analytical method are key to regulatory compliance and consumer protection.
References
A Comparative Guide to Patulin Detection: HPLC-UV vs. LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate detection and quantification of the mycotoxin patulin in food and beverage products is of paramount importance for ensuring consumer safety. This guide provides an objective comparison of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Supported by experimental data, this document outlines the methodologies, performance characteristics, and key considerations for each technique.
This compound, a secondary metabolite produced by several fungal species, is a common contaminant in apples and apple-derived products.[1] Due to its potential toxicity, regulatory bodies worldwide have set maximum permissible levels for this compound in foodstuffs, necessitating sensitive and reliable analytical methods for its monitoring.[1][2] While HPLC-UV has been a traditional workhorse for this compound analysis, LC-MS/MS has emerged as a powerful alternative offering enhanced sensitivity and selectivity.[3][4]
Experimental Methodologies
The analytical workflow for this compound detection typically involves sample preparation followed by chromatographic separation and detection. The choice of methodology can significantly impact the accuracy, sensitivity, and throughput of the analysis.
Sample Preparation
Effective sample preparation is crucial to remove interfering matrix components and concentrate the analyte. Common techniques for both HPLC-UV and LC-MS/MS include:
-
Liquid-Liquid Extraction (LLE): This traditional method often employs ethyl acetate to extract this compound from the sample matrix. A subsequent cleanup step, for instance, with a sodium carbonate solution, is often necessary to remove acidic interferences.
-
Solid-Phase Extraction (SPE): SPE offers a more automated and often cleaner extraction compared to LLE. Various sorbents, including C18 and specialized molecularly imprinted polymers (MIPs), can be used to selectively retain and elute this compound.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This streamlined approach combines salting-out extraction with dispersive solid-phase extraction (d-SPE) for cleanup and has been successfully applied to this compound analysis for LC-MS/MS.
Chromatographic Separation and Detection
HPLC-UV: High-performance liquid chromatography with UV detection is a widely used technique for this compound analysis. The separation is typically achieved on a reversed-phase C18 column. This compound exhibits a characteristic UV absorbance at approximately 276 nm, which is used for its detection and quantification. A significant challenge with HPLC-UV is the potential for co-elution with interfering compounds, such as 5-hydroxymethylfurfural (HMF), which has a similar UV spectrum and can be present in heat-treated fruit products. Chromatographic conditions must be carefully optimized to ensure adequate separation.
LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry offers superior selectivity and sensitivity for this compound detection. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The tandem mass spectrometer then selects the precursor ion of this compound (e.g., m/z 153 [M-H]⁻ in negative ion mode) and fragments it to produce specific product ions (e.g., m/z 109 and 81). This multiple reaction monitoring (MRM) provides a high degree of certainty in identification and quantification, even in complex matrices.
Performance Comparison
The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis, including the need for sensitivity, selectivity, and confirmation of results. The following table summarizes key performance parameters compiled from various studies.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 1 - 10 µg/kg | 0.32 - 9.85 µg/kg |
| Limit of Quantification (LOQ) | 4.6 - 19.7 µg/kg | 1.15 - 10 µg/kg |
| Linearity (R²) | > 0.99 | > 0.99 |
| Recovery | 75 - 97% | 85 - 110% |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds like HMF. | High; MRM transitions provide excellent specificity. |
| Confirmation | Based on retention time and UV spectrum. | Based on retention time and the ratio of specific precursor/product ion transitions. |
| Cost & Complexity | Lower initial instrument cost and less complex operation. | Higher initial instrument cost and requires more specialized expertise. |
Experimental Protocols
Below are representative experimental protocols for both HPLC-UV and LC-MS/MS methods for this compound determination in apple juice.
HPLC-UV Protocol
-
Sample Preparation (LLE):
-
To 10 mL of apple juice, add 20 mL of ethyl acetate and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the upper ethyl acetate layer.
-
Repeat the extraction twice more with 10 mL of ethyl acetate.
-
Combine the ethyl acetate extracts and wash with 5 mL of 1.5% (w/v) sodium carbonate solution to remove phenolic compounds.
-
Evaporate the ethyl acetate extract to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 90:10, v/v). The aqueous phase is often acidified with acetic acid to a pH of around 4.0.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: 276 nm.
-
LC-MS/MS Protocol
-
Sample Preparation (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load 10 mL of apple juice onto the cartridge.
-
Wash the cartridge with water to remove sugars and other polar interferences.
-
Elute this compound with methanol or ethyl acetate.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system for fast and efficient separation.
-
Column: C18 or similar reversed-phase column suitable for UHPLC.
-
Mobile Phase: A gradient elution is typically used with water and methanol or acetonitrile, often with an additive like ammonium fluoride or formic acid to enhance ionization.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative mode is common.
-
MRM Transitions: Precursor ion [M-H]⁻ at m/z 153, with product ions typically monitored at m/z 109 and 81.
-
Visualizing the Workflows
To better illustrate the analytical processes, the following diagrams depict the experimental workflows for both HPLC-UV and LC-MS/MS.
Conclusion
Both HPLC-UV and LC-MS/MS are viable techniques for the determination of this compound in food matrices. HPLC-UV offers a cost-effective solution for routine screening, provided that adequate chromatographic separation from potential interferences can be achieved. However, for confirmatory analysis and applications requiring higher sensitivity and specificity, LC-MS/MS is the superior method. Its ability to provide structural information through fragmentation patterns makes it an invaluable tool for unambiguous identification and accurate quantification of this compound, ensuring compliance with stringent regulatory limits. The choice of method will ultimately be guided by the specific analytical needs, available resources, and regulatory requirements of the laboratory.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Selective Extraction and Cleanup of this compound Mycotoxin from Apple Juice Samples [sigmaaldrich.com]
- 3. Determination of this compound in Apple Juice and Apple-Derived Products Using a Robotic Sample Preparation System and LC-APCI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
A Comparative Guide to Solid-Phase Extraction (SPE) Cartridges for Patulin Clean-up in Apple Products
For researchers, scientists, and professionals in drug development, the accurate detection of patulin, a mycotoxin commonly found in apples and apple products, is of paramount importance. Effective sample clean-up is a critical step in the analytical workflow to ensure reliable and reproducible results. This guide provides a comparative evaluation of different Solid-Phase Extraction (SPE) cartridges used for this compound clean-up, supported by experimental data and detailed protocols.
This compound poses potential health risks, including immunotoxic and genotoxic properties, leading regulatory bodies in over 50 countries, including the USA and the European Union, to set maximum permissible limits in food products.[1] Historically, methods like liquid-liquid extraction (LLE) have been employed for this compound analysis. However, these methods are often laborious and can suffer from issues such as the instability of this compound in alkaline conditions and co-elution with interfering compounds like 5-hydroxymethylfurfural (HMF).[1][2] Solid-Phase Extraction (SPE) offers a more robust, efficient, and selective alternative for sample preparation.
Performance Comparison of SPE Cartridges
The choice of SPE cartridge significantly impacts the recovery and reproducibility of this compound analysis. This section compares the performance of several commonly used SPE cartridges based on reported experimental data.
| SPE Cartridge Type | Sample Matrix | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Key Advantages |
| Molecularly Imprinted Polymer (MIP) | Apple Juice | 84[1][2] | 2 | High selectivity for this compound, effective removal of interferences like HMF. |
| Hydrophilic-Lipophilic Balanced (HLB) | Apple Juice | >92 | <4.5 | Good recoveries and precision. |
| Macroporous Copolymer | Apple Juice | 93 - 104 | - | High recovery rates. |
| C18 | Apple Juice Concentrate | 96.4 - 114.1 | 1.62 - 4.82 | Effective for concentrated matrices. |
| Graphitized Carbon Black (GCB) | Apple Juice | 82 - 102 | ≤ 9 | Strong adsorption of this compound, providing high sensitivity. |
| Tandem PVPP-C18 | Apple Juice | - | - | Removes phenolic impurities. |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these clean-up procedures. Below are summaries of the experimental protocols for some of the evaluated SPE cartridges.
Molecularly Imprinted Polymer (SupelMIP® SPE – this compound) Protocol
-
Sample Pre-treatment: Dilute apple juice 1:1 with 2% acetic acid.
-
Cartridge Conditioning: Condition the cartridge with 2 mL of acetonitrile followed by 1 mL of deionized water.
-
Sample Loading: Load 4 mL of the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 1% sodium bicarbonate solution, followed by 2 mL of deionized water.
-
Drying: Apply a strong vacuum to dry the SPE tube.
-
Elution: Elute this compound with 0.5 mL of diethyl ether and 2 mL of ethyl acetate.
Hydrophilic-Lipophilic Balanced (Oasis HLB) Protocol
-
Sample Pre-treatment: For cloudy unfiltered apple juice, centrifuge prior to application.
-
Cartridge Conditioning: Condition the cartridge with methanol followed by water.
-
Sample Loading: Apply the apple juice sample to the cartridge.
-
Washing: Wash the cartridge to remove interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen.
-
Elution: Elute this compound with diethyl ether.
Macroporous Copolymer Protocol
-
Sample Loading: Pass 5 mL of the test sample through the cartridge.
-
Washing: Wash the cartridge with 1 mL of 1% sodium bicarbonate and then with 1 mL of 1% acetic acid.
-
Elution: Elute this compound with 3 mL of 2% acetonitrile in anhydrous ethyl ether.
Experimental Workflow for this compound Clean-up
The following diagram illustrates a general experimental workflow for this compound clean-up using solid-phase extraction.
Caption: General workflow for this compound clean-up using SPE.
Conclusion
The selection of an appropriate SPE cartridge for this compound clean-up is a critical decision that depends on the specific sample matrix, desired recovery rates, and the analytical technique employed. Molecularly Imprinted Polymer cartridges offer high selectivity, making them an excellent choice for complex matrices where interference from compounds like HMF is a concern. Hydrophilic-Lipophilic Balanced and C18 cartridges provide high recovery rates and are suitable for a range of apple product samples. Graphitized Carbon Black cartridges have demonstrated strong adsorption and sensitivity for this compound detection. By carefully considering the performance data and experimental protocols presented in this guide, researchers can optimize their sample preparation methods for accurate and reliable this compound determination.
References
A Comparative Guide to Patulin Extraction Methods from Fruit Juices
For Researchers, Scientists, and Drug Development Professionals
Patulin, a mycotoxin produced by several species of fungi, is a common contaminant in fruit juices, particularly apple juice. Its potential toxicity necessitates accurate and efficient detection, making the extraction process a critical step in analysis. This guide provides a comparative overview of common this compound extraction methods, supported by experimental data, to aid researchers in selecting the most suitable technique for their analytical needs.
Performance Comparison of this compound Extraction Methods
The selection of an appropriate extraction method is often a trade-off between recovery, sensitivity, speed, and cost. Below is a summary of quantitative data for three prevalent methods: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | µ-QuEChERS |
| Recovery Rate (%) | 70 - 98%[1][2] | 80 - 114.1%[3][4] | 92 - 103%[5] |
| Limit of Detection (LOD) | < 5 µg/L | 0.005 mg/kg - 2.3 µg/kg | 0.32 µg/kg |
| Limit of Quantification (LOQ) | 15 µg/L | 0.5 µg/L - 5 µg/kg | 1.15 µg/kg |
| Relative Standard Deviation (RSD) | < 15% | 1.62 - 8.7% | < 7% |
Methodological Overview
The general workflow for this compound analysis involves extraction from the juice matrix, followed by cleanup and instrumental analysis, typically High-Performance Liquid Chromatography (HPLC).
References
Isotope Dilution Mass Spectrometry: The Gold Standard for Patulin Analysis
The accurate and precise quantification of patulin, a mycotoxin found in apples and apple-based products, is critical for ensuring food safety and regulatory compliance. While various analytical methods are available, Isotope Dilution Mass Spectrometry (IDMS) coupled with Liquid Chromatography (LC-MS/MS) has emerged as a higher-order reference method, offering exceptional accuracy and precision.[1][2] This guide provides a comprehensive comparison of IDMS with other analytical techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their applications.
Method Performance Comparison
Isotope dilution mass spectrometry stands out for its ability to correct for matrix effects and variations in sample preparation and instrument response, which are common challenges in complex food matrices.[3][4][5] The use of a stable isotope-labeled internal standard, such as ¹³C₇-patulin, which behaves chemically and physically identically to the native analyte, allows for highly accurate and precise quantification.
Below is a summary of the performance characteristics of IDMS compared to other common methods for this compound analysis.
| Method | Principle | Accuracy (Recovery %) | Precision (RSD %) | Limit of Quantification (LOQ) | Key Advantages | Limitations |
| LC-IDMS/MS | LC separation with MS/MS detection using a stable isotope-labeled internal standard. | 97.8 - 102.0% | < 3% (intraday and interday) | 0.32 - 4.0 µg/kg | High accuracy and precision, effectively corrects for matrix effects, considered a reference method. | Higher cost due to isotopically labeled standards. |
| LC-MS/MS | LC separation with MS/MS detection, typically using an external standard for quantification. | 85 - 114% | < 15% | 1.0 - 19.7 µg/kg | High sensitivity and selectivity. | Susceptible to matrix effects, which can impact accuracy. |
| HPLC-UV | LC separation with Ultraviolet (UV) detection. | > 70% | Can be higher and more variable than MS-based methods. | ~5.0 µg/kg | Lower instrument cost, simpler operation. | Lower sensitivity and selectivity, prone to interferences. |
| GC-MS | Gas Chromatography separation with Mass Spectrometry detection. | 90 - 102% | Not specified in the provided results. | 0.83 ng/g | High sensitivity and selectivity. | Requires derivatization of this compound, adding a step to sample preparation. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. The following sections outline typical experimental protocols for the determination of this compound by LC-IDMS/MS.
Isotope Dilution LC-MS/MS Protocol for this compound Analysis
This protocol is based on methodologies described in published research.
1. Sample Preparation and Extraction:
-
Internal Standard Spiking: A known amount of ¹³C-labeled this compound internal standard is added to the sample homogenate.
-
Extraction: The sample is typically extracted with an organic solvent such as ethyl acetate or acetonitrile. For instance, the sample can be extracted with ethyl acetate, followed by partitioning with a sodium carbonate solution.
-
Solid-Phase Extraction (SPE) Cleanup: The crude extract is passed through an SPE cartridge (e.g., HLB or molecularly imprinted polymer) to remove interfering matrix components. The cartridge is washed, and this compound is eluted with a suitable solvent.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The purified extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 column or a specialized column for polar compounds is often used for separation. A gradient elution with mobile phases such as water and methanol or acetonitrile, often with an additive like formic acid, is employed.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Selected Reaction Monitoring (SRM): The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both native this compound (e.g., m/z 153 → 109) and the ¹³C-labeled internal standard (e.g., m/z 160 → 115).
3. Quantification:
-
The concentration of this compound in the sample is determined by calculating the ratio of the peak area of the native this compound to the peak area of the ¹³C-labeled internal standard and comparing this ratio to a calibration curve prepared with known concentrations of both the native and labeled standards.
Workflow for this compound Analysis by LC-IDMS/MS
The following diagram illustrates the typical workflow for the analysis of this compound using isotope dilution mass spectrometry.
Caption: Workflow of this compound analysis by LC-IDMS/MS.
References
- 1. An optimized method for the accurate determination of this compound in apple products by isotope dilution-liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of isotope dilution-liquid chromatography/tandem mass spectrometry as a candidate reference method for the accurate determination of this compound in apple products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
"performance characteristics of different lc columns for patulin separation"
A Comparative Guide to Liquid Chromatography Columns for Patulin Separation
This compound, a mycotoxin produced by several species of fungi, is a common contaminant in apple-based products. Its detection and quantification are crucial for food safety. High-performance liquid chromatography (HPLC) is the most widely used analytical technique for this purpose, with the choice of LC column being a critical factor for achieving accurate and reliable results. This guide provides a detailed comparison of the performance characteristics of different LC columns for the separation of this compound, with a focus on providing researchers, scientists, and drug development professionals with the data needed to select the optimal column for their applications.
The separation of this compound is often challenging due to the presence of interfering compounds, most notably 5-hydroxymethylfurfural (5-HMF), which has similar chromatographic properties. Therefore, a key performance indicator for any LC column in this application is its ability to resolve this compound from 5-HMF and other matrix components. The most commonly employed columns are reversed-phase columns, with C18 being the predominant stationary phase. However, alternative chemistries such as Phenyl-Hexyl and Biphenyl offer different selectivities that can be advantageous for specific sample matrices.
Comparison of LC Column Performance
The following table summarizes the performance characteristics of various LC columns used for this compound separation, compiled from different studies. It is important to note that direct comparison of retention times should be done with caution as they are highly dependent on the specific experimental conditions (e.g., mobile phase composition, flow rate, temperature), which are detailed in the subsequent section.
| Column Brand & Type | Stationary Phase | Particle Size (µm) | Dimensions (L x ID, mm) | This compound Retention Time (min) | 5-HMF Retention Time (min) | Resolution (this compound/5-HMF) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Waters XBridge C18 [1] | C18 | 3.5 | 100 x 4.6 | 5.42 | - | Resolved | - | - |
| Supelco Ascentis® Express C18 | C18 | - | - | - | - | - | - | - |
| Agilent Zorbax Eclipse Plus C18 | C18 | 5 | 250 x 4.6 | - | - | - | - | - |
| Phenomenex Luna C18 [1] | C18 | 3 | 100 x 4.6 | 6.16 | 4.72 | 1.52 (Selectivity) | - | - |
| Supelco SUPELCOSIL™ LC-18 [2] | C18 | 5 | 250 x 4.6 | ~6.5 | - | Well-separated | - | - |
| Phenomenex Synergi Fusion RP | C18 | - | - | - | - | - | 0.21 µg/L | 0.70 µg/L |
| SIELC Newcrom R1 | Reversed-Phase | 5 | 100 x 3.2 | - | - | - | 0.002 ppm | - |
| Supelco Ascentis® Express Biphenyl | Biphenyl | 2.7 | 100 x 2.1 | ~1.2 | ~1.0 | Excellent | - | - |
| Agilent Zorbax Eclipse Plus Phenyl-Hexyl | Phenyl-Hexyl | - | - | - | - | - | - | - |
Experimental Protocols
The performance of an LC column is intrinsically linked to the experimental conditions. Below are the detailed methodologies used to obtain the performance data cited above.
Method 1: Waters XBridge C18
-
Sample Preparation: Solid-phase extraction (SPE) using an Oasis HLB cartridge. The cartridge was conditioned, the sample loaded, and this compound eluted with diethyl ether. The eluate was dried and reconstituted in 0.1% formic acid in water.
-
LC System: HPLC system with UV detection.
-
Mobile Phase: Isocratic elution with 0.1% formic acid in water and acetonitrile (95:5, v/v).
-
Flow Rate: 0.75 mL/min.
-
Detection: UV at 276 nm.
Method 2: Phenomenex Luna C18
-
Sample Preparation: Ethyl acetate extraction followed by cleanup with a sodium carbonate solution.
-
LC System: Shimadzu model LC-VP HPLC system.
-
Mobile Phase: Acetonitrile/water (5/95, v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 276 nm.
Method 3: Supelco SUPELCOSIL™ LC-18
-
Sample Preparation: Extraction with ethyl acetate according to AOAC Method 974.18.
-
LC System: HPLC with UV detection.
-
Mobile Phase: Acetonitrile/deionized water (5:95, v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection: UV at 275 nm.
Method 4: Phenomenex Synergi Fusion RP
-
Sample Preparation: Sonication and liquid extraction without a clean-up step.
-
LC System: HPLC with UV/DAD detection.
-
Mobile Phase: Acetic acid solution 1% and acetonitrile (99:1, v/v), isocratic mode.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 276 nm.
Method 5: SIELC Newcrom R1
-
LC System: HPLC with UV detection.
-
Mobile Phase: Acetonitrile (10%) and water with 0.2% Phosphoric Acid (H3PO4).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 275 nm.
Method 6: Supelco Ascentis® Express Biphenyl
-
Sample: Apple juice spiked with 5-HMF and this compound.
-
LC System: UHPLC system with UV detection.
-
Mobile Phase: Gradient elution with [A] Water (0.1% v/v acetic acid) and [B] Acetonitrile (0.1% v/v acetic acid). Gradient from 5% B to 90% B in 2.6 min.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 276 nm.
Visualizing the Workflow
A general workflow for the analysis of this compound using liquid chromatography is depicted below. This process includes sample preparation, chromatographic separation, and detection.
Discussion on Column Selection
-
C18 Columns: As the most hydrophobic and widely used stationary phase, C18 columns provide excellent retention for the moderately polar this compound molecule. They are a robust choice for a wide range of applications. Variations in C18 column manufacturing, such as end-capping and silica purity, can lead to differences in selectivity and peak shape. For instance, the Waters XBridge C18 is designed for enhanced stability at high pH, which may not be critical for this compound analysis typically performed under acidic conditions, but indicates a high-quality bonding chemistry.
-
Phenyl-Hexyl Columns: These columns offer an alternative selectivity to C18 phases. The phenyl groups can interact with aromatic compounds through pi-pi interactions. While this compound itself is not aromatic, this different interaction mechanism can be beneficial in separating it from matrix components that may have aromatic moieties, potentially improving resolution in complex samples.
-
Biphenyl Columns: The Ascentis® Express Biphenyl column demonstrated a very rapid separation of this compound and 5-HMF in under 1.5 minutes. This is advantageous for high-throughput laboratories. The biphenyl phase provides a unique selectivity, and the use of superficially porous particles (as in the Express line) contributes to high efficiency and lower backpressure, allowing for faster flow rates.
References
A Comparative Guide to QuEChERS and Traditional Extraction Methods for Patulin Analysis
The determination of patulin, a mycotoxin produced by several fungal species, in food products, particularly apple-based items, is crucial for ensuring consumer safety. Regulatory bodies worldwide have established maximum permissible levels of this compound in food, necessitating reliable and efficient analytical methods for its quantification.[1][2][3] Sample preparation is a critical step in the analytical workflow, with QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and traditional extraction methods such as liquid-liquid extraction (LLE) being two of the most common approaches. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to assist researchers in selecting the most appropriate technique for their analytical needs.
Quantitative Performance Comparison
The efficacy of an extraction method is determined by several key performance indicators, including recovery, limit of detection (LOD), limit of quantification (LOQ), and precision (expressed as relative standard deviation, RSD). The following tables summarize the performance data for QuEChERS and traditional LLE methods for this compound analysis from various studies.
Table 1: Performance Data for QuEChERS-based Methods
| Analytical Method | Matrix | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | RSD (%) |
| µ-QuEChERS/HPLC-MS/MS[4] | Apple Juice | 92–103 | 0.32 | 1.15 | < 7 |
| QuEChERS/HPLC-MS/MS | Apples | 90–109 | - | - | - |
| QuEChERS/UHPLC-MS/MS | Apple-based baby food | 83–90.1 | - | - | - |
| QuEChERS/UHPLC-PDA | Apple and Pear | 55–97 | 6 | 18 | < 10 |
Table 2: Performance Data for Traditional Liquid-Liquid Extraction (LLE) Methods
| Analytical Method | Matrix | Recovery (%) | LOD (µg/L) | LOQ (µg/L) | RSD (%) |
| LLE/HPLC-UV | Apple Juice | 98 | < 5 | - | - |
| LLE/HPLC-UV | Apple Juice | 93.1–96.6 | - | 15 | < 3.0 |
| LLE/HPLC | Apple Juice | > 70 | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for both QuEChERS and a traditional liquid-liquid extraction for this compound analysis.
QuEChERS Protocol for this compound in Apple-Based Baby Food
This protocol is adapted from a study utilizing a QuEChERS-based method for the analysis of this compound in processed foods.
1. Sample Extraction: a. Weigh 10 g of the homogenized apple-based baby food sample into a 50 mL polypropylene centrifuge tube. b. Add 10 mL of acetonitrile to the tube. c. Add the contents of a QuEChERS salt pouch containing magnesium sulfate, sodium chloride, sodium citrate, and sodium hydrogen citrate sesquihydrate. d. Shake the tube vigorously for at least 1 minute, either manually or using a mechanical shaker. e. Centrifuge the sample at ≥ 3000 x g for 5 minutes.
2. Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing primary secondary amine (PSA) sorbent and graphitized carbon black (GCB). b. Vortex the dSPE tube for 30 seconds. c. Centrifuge the tube at ≥ 3000 x g for 5 minutes. d. Collect the purified supernatant and transfer it to an autosampler vial for analysis by UHPLC-MS/MS.
Traditional Liquid-Liquid Extraction (LLE) Protocol for this compound in Apple Juice
This protocol is a classic method for this compound extraction from apple juice.
1. Initial Extraction: a. Place 5 mL of apple juice into a 50 mL extraction tube. b. Add 10 mL of ethyl acetate to the tube. c. Vortex the mixture vigorously for 1 minute. d. Allow the layers to separate. e. Pipette the upper ethyl acetate layer into a clean tube. f. Repeat the extraction of the aqueous layer with another 10 mL of ethyl acetate.
2. Cleanup: a. Combine the ethyl acetate extracts. b. Add 2 mL of a 1.5% sodium carbonate solution to the combined extracts and vortex. c. Discard the lower aqueous layer. d. Re-extract the remaining organic layer with 5 mL of ethyl acetate. e. Combine all ethyl acetate extracts and dry them by passing through anhydrous sodium sulfate.
3. Concentration and Reconstitution: a. Evaporate the dried ethyl acetate extract to near dryness using a rotary evaporator at 40°C. b. Reconstitute the residue in a known volume of a suitable solvent (e.g., pH 4 acetic acid solution) for HPLC analysis.
Workflow Visualization
To visually compare the procedural steps of each extraction method, the following diagrams illustrate the general workflows.
Caption: Comparative workflow of QuEChERS and traditional Liquid-Liquid Extraction (LLE) for this compound.
Discussion
The data presented indicate that both QuEChERS and traditional LLE methods can achieve satisfactory results for this compound analysis, with recoveries generally falling within acceptable ranges. However, there are significant practical differences between the two approaches.
QuEChERS offers a more streamlined and rapid workflow, requiring fewer steps and significantly less solvent compared to traditional LLE. The "all-in-one" extraction and cleanup approach minimizes sample handling and potential for analyte loss. The development of miniaturized versions, such as µ-QuEChERS, further reduces solvent consumption and waste generation, making it a more environmentally friendly option. The high recoveries and good precision reported in recent studies highlight the effectiveness of QuEChERS for various food matrices.
Traditional LLE , while being a well-established and effective method, is often more laborious and time-consuming. It involves multiple extraction and washing steps, increasing the consumption of organic solvents and the potential for emulsion formation, which can complicate phase separation. However, LLE can be highly effective and may not require specialized commercial kits.
For researchers and laboratories focused on high-throughput analysis, reduced solvent usage, and a simplified workflow, the QuEChERS method presents a clear advantage for this compound extraction. Its effectiveness, ruggedness, and adaptability to various analytical platforms (e.g., LC-MS/MS) make it a superior choice for routine monitoring of this compound in food products. While traditional LLE remains a viable and effective technique, its labor-intensive nature and higher solvent consumption may render it less suitable for laboratories with a large number of samples. The choice between the two methods will ultimately depend on the specific requirements of the analysis, including sample throughput, available resources, and desired analytical performance.
References
Navigating the Complex Landscape of Mycotoxin Analysis: A Guide to Validated Multi-Mycotoxin Methods Including Patulin
For researchers, scientists, and drug development professionals, the accurate and efficient detection of mycotoxins is paramount for ensuring food safety and regulatory compliance. This guide provides a comprehensive comparison of validated multi-mycotoxin methods that include the challenging analyte, patulin. We delve into the experimental data and protocols of leading analytical techniques, offering a clear perspective on their performance and applicability.
The simultaneous detection of multiple mycotoxins in a single analytical run presents significant advantages in terms of efficiency, cost-effectiveness, and sample throughput. However, the diverse chemical properties of mycotoxins, such as the highly polar nature of this compound, pose considerable analytical challenges. This guide will focus on modern chromatographic techniques, primarily Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which has become the gold standard for mycotoxin analysis.
Comparative Performance of Multi-Mycotoxin Methods
The validation of an analytical method is crucial for ensuring reliable and reproducible results. Key performance indicators include recovery rates, linearity, limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize the performance of different multi-mycotoxin methods, with a specific focus on this compound, across various food matrices.
| Method | Matrix | This compound Recovery (%) | This compound LOQ (µg/kg) | Other Mycotoxins Included | Reference |
| LC-MS/MS with single extraction | Peanuts, Pistachios, Wheat, Maize, Cornflakes, Raisins, Figs | Not explicitly stated for this compound in abstract | 10-200 (for general mycotoxins) | Aflatoxins, Ochratoxin A, Deoxynivalenol, Zearalenone, Fumonisins, and 27 others | [1][2][3] |
| QuEChERS and LC-MS/MS | Tomato and Vegetable Products | > 90% | Not explicitly stated | 15 other mycotoxins including Aflatoxins and Ochratoxins | [4] |
| HPLC with Diode Array-Fluorimetric Detection | Fruit Drinks | 82-99% | 1.1 ng/mL | Ochratoxin A, 5-Hydroxymethylfurfural, Bisphenol A | [5] |
| Automated sample prep and LC-APCI-MS/MS | Apple Juice, Cider, Puree, Baby Food, Applesauce, Fruit Rolls, Jam | 95-110% | 4.0 ng/g | This compound only | |
| "Dilute and Shoot" LC-MS/MS | 8 Complex Feed Matrices | 65.5-125.7% | Not explicitly stated | 33 other mycotoxins including Aflatoxins, Zearalenone, Fumonisins |
In-Depth Look at Experimental Protocols
The success of any multi-mycotoxin analysis hinges on a robust and well-designed experimental protocol. Below are detailed methodologies for two prominent approaches.
Multi-Mycotoxin Method via Single Extraction and LC-MS/MS
This method is designed for high-throughput analysis of a broad range of mycotoxins in diverse food matrices.
-
Sample Preparation and Extraction:
-
Homogenize 5g of the sample.
-
Add 20 mL of an acetonitrile/water (80/20, v/v) extraction solvent.
-
Shake vigorously for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Take an aliquot of the supernatant, dilute it with water, and filter through a 0.2 µm syringe filter.
-
The filtered extract is then ready for direct injection into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Chromatographic Separation: Reversed-phase HPLC is used to separate the mycotoxins.
-
Detection: An electrospray ionization (ESI) interface in positive ion mode is employed, with the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for enhanced specificity and sensitivity.
-
QuEChERS-based Extraction for Multi-Mycotoxin Analysis
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is widely adopted for its simplicity and efficiency in analyzing pesticide residues and has been successfully adapted for mycotoxin analysis.
-
Sample Preparation and Extraction:
-
Weigh 10g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and 10 mL of acetonitrile.
-
Add the QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, and sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 5000 rpm for 5 minutes.
-
Take an aliquot of the upper acetonitrile layer for clean-up.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Transfer the acetonitrile extract to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
The supernatant is then filtered and ready for LC-MS/MS analysis.
-
Experimental Workflow and Logic
To provide a clearer understanding of the validation process for a multi-mycotoxin method, the following diagram illustrates a typical experimental workflow.
Caption: Workflow for the validation of a multi-mycotoxin analytical method.
Alternative and Complementary Methods
While LC-MS/MS is a powerful tool, other methods can be employed for mycotoxin analysis, particularly for screening purposes.
-
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: This is a more traditional approach. For this compound, UV detection is commonly used. While less sensitive and specific than MS/MS, it can be a cost-effective option for routine analysis in less complex matrices.
-
Immunoaffinity Column (IAC) Cleanup: IACs can be used prior to LC analysis to selectively isolate specific mycotoxins or groups of mycotoxins, leading to cleaner extracts and improved sensitivity.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA-based methods are rapid screening tools that can provide qualitative or semi-quantitative results. They are often used for high-throughput screening of samples before confirmatory analysis by a chromatographic method.
Conclusion
The validation of multi-mycotoxin methods that include this compound requires careful consideration of the sample matrix and the analytical technique employed. LC-MS/MS coupled with efficient extraction techniques like QuEChERS offers a robust and sensitive solution for the simultaneous determination of a wide range of mycotoxins. The data presented in this guide demonstrates that with appropriate method development and validation, it is possible to achieve accurate and reliable quantification of this compound alongside other regulated mycotoxins, ensuring the safety and quality of food and pharmaceutical products. Researchers and scientists are encouraged to select the method that best fits their specific analytical needs and laboratory capabilities, using this guide as a foundational resource for informed decision-making.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] LC–MS/MS multi-method for mycotoxins after single extraction, with validation data for peanut, pistachio, wheat, maize, cornflakes, raisins and figs | Semantic Scholar [semanticscholar.org]
- 4. epub.jku.at [epub.jku.at]
- 5. Simultaneous Quantitative Assessment of Ochratoxin A, this compound, 5-Hydroxymethylfurfural, and Bisphenol A in Fruit Drinks Using HPLC with Diode Array-Fluorimetric Detection - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Measurement Uncertainty in Patulin Analysis: A Method Comparison
The accurate quantification of patulin, a mycotoxin commonly found in apple products, is paramount for ensuring food safety and complying with regulatory limits. A critical aspect of this quantification is the assessment of measurement uncertainty, which provides a quantitative indication of the quality of the analytical result. For researchers, scientists, and drug development professionals, understanding the sources of uncertainty and how they are managed in different analytical methods is crucial for data interpretation and method selection. This guide compares two prominent methods for this compound analysis, highlighting their approaches to measurement uncertainty, supported by experimental data.
The Critical Role of Measurement Uncertainty
Measurement uncertainty is a parameter associated with the result of a measurement that characterizes the dispersion of the values that could reasonably be attributed to the measurand (the quantity being measured)[1]. In the context of this compound analysis, it provides a range within which the true value of the this compound concentration most likely lies[2]. Regulatory bodies worldwide have established maximum permitted levels for this compound in foodstuffs, such as 50 µg/kg in fruit juices and 10 µg/kg for products intended for infants and young children[3][4][5]. A proper estimation of measurement uncertainty is essential to confidently assess compliance with these limits.
Comparative Analysis of Analytical Methods
This guide compares two widely used techniques for this compound determination: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC/MS/MS). While both methods offer high selectivity and sensitivity, their approaches to minimizing and quantifying uncertainty differ.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful analytical technique used for the separation, identification, and quantification of this compound in complex food matrices. The method's performance, including its measurement uncertainty, is typically evaluated through in-house validation studies.
Experimental Protocol:
A typical LC-MS/MS protocol for this compound analysis in apple juice involves the following steps:
-
Sample Preparation: A 5 mL aliquot of apple juice is transferred to a centrifuge tube.
-
Extraction: 0.5 g of sodium chloride, 400 µL of pectinase, and 5 mL of 0.1% acetic acid in acetonitrile are added. The mixture is vortexed and then sonicated for 60 minutes at 45 ºC. Following this, 20 mL of ethyl acetate is added, and the tube is shaken vigorously for 15 minutes.
-
Purification: The sample extract may be further cleaned up using solid-phase extraction (SPE) to remove interfering matrix components.
-
LC Separation: The purified extract is injected into a UHPLC system. Separation is achieved on a C18 column with a gradient elution using a mobile phase consisting of 5 mM ammonium acetate in water and 5 mM ammonium acetate in acetonitrile/water.
-
MS/MS Detection: The eluent is introduced into a tandem mass spectrometer operating in negative ion mode. This compound is typically monitored using selected reaction monitoring (SRM) of the transition from the deprotonated molecule [M-H]⁻ at m/z 153 to a specific fragment ion (e.g., m/z 109).
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve prepared from certified reference standards.
Method 2: Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC/MS/MS)
ID-LC/MS/MS is considered a higher-order reference method due to its potential for high accuracy and precision. This method minimizes many sources of uncertainty by using a stable isotope-labeled internal standard.
Experimental Protocol:
The protocol for ID-LC/MS/MS is similar to the standard LC-MS/MS method with a key difference in the initial sample preparation step:
-
Sample Preparation with Internal Standard: A known amount of a stable isotope-labeled this compound, such as ¹³C₇-patulin, is added to the sample before extraction.
-
Extraction and Purification: The sample is then extracted and purified using a similar procedure as described for the LC-MS/MS method, often employing ethyl acetate for extraction and an HLB SPE cartridge for cleanup.
-
LC Separation: Chromatographic separation is performed, often on a multimode column to achieve good retention and separation of the highly polar this compound.
-
MS/MS Detection: The mass spectrometer is set to monitor the SRM transitions for both the native this compound (e.g., m/z 153 → m/z 109) and the isotope-labeled internal standard (e.g., m/z 160 → m/z 115).
-
Quantification: The concentration of this compound is determined from the ratio of the peak areas of the native this compound to the isotope-labeled internal standard. This ratio is then compared to a calibration curve prepared with mixtures of the native and labeled standards.
Performance Data and Uncertainty Comparison
The following tables summarize the performance data for the two methods based on published experimental results.
Table 1: Performance Characteristics of LC-MS/MS for this compound Analysis in Apple Products
| Parameter | Apple Juice/Cider | Apple Puree |
| Recovery (%) | 85 | 86 |
| **Repeatability (RSDr, %) ** | 13.1 | 2.6 |
| Limit of Quantification (LOQ) | 1.2 µg/L | 2.1 µg/kg |
| Expanded Measurement Uncertainty (U, k=2) | 34% | 35% |
Data sourced from a study on this compound in apple products marketed in Belgium.
Table 2: Performance Characteristics of ID-LC/MS/MS for this compound Analysis in Apple Products
| Parameter | Value |
| Concentration Range | 3 - 40 µg/kg |
| Relative Expanded Uncertainty (k=2) | ~1% |
Data sourced from a study developing a higher-order reference method.
Table 3: Comparison of a UPLC-MS/MS Method with an Automated Sample Preparation LC-APCI-MS/MS Method
| Parameter | UPLC-MS/MS | Automated LC-APCI-MS/MS |
| Accuracy (%) | 97.8 - 102.0 | 95 - 110 |
| Intra-day Precision (RSD, %) | < 3 | 3 - 8 (within-matrix) |
| Inter-day Precision (RSD, %) | < 3 | 4 - 9 (between-matrix) |
| Measurement Uncertainty (at 95% confidence) | < 4% | 21.1 ± 8.0 µg/g (cider), 56.6 ± 15.6 µg/g (juice concentrate) |
Data for UPLC-MS/MS sourced from a study using a UPLC HSS T3 column. Data for Automated LC-APCI-MS/MS sourced from a study using a robotic sample preparation system.
Key Sources of Measurement Uncertainty
The overall measurement uncertainty in this compound analysis is a composite of several contributing factors. The diagram below illustrates the typical workflow and highlights the principal sources of uncertainty.
Caption: Workflow of this compound analysis and key sources of measurement uncertainty.
The main contributors to measurement uncertainty include:
-
Sample Homogeneity and Preparation: Inhomogeneity of this compound in the sample and variability in the extraction and cleanup steps can introduce significant uncertainty.
-
Purity of Reference Standards: The uncertainty associated with the purity of the this compound standard used for calibration is a direct contributor to the overall uncertainty.
-
Calibration: The fitting of the calibration curve and the preparation of calibration standards are critical sources of uncertainty.
-
Instrumental Variation: Fluctuations in the performance of the LC and MS instruments can affect the precision of the measurement.
-
Matrix Effects: Co-extractives from the sample matrix can enhance or suppress the ionization of this compound in the mass spectrometer, leading to biased results.
Conclusion
The assessment of measurement uncertainty is an indispensable part of this compound analysis. While standard LC-MS/MS methods are widely used and can be validated to be fit for purpose, they often exhibit a higher measurement uncertainty (in the range of 30-35%) compared to more advanced techniques. The use of isotope dilution in ID-LC/MS/MS effectively compensates for variations in extraction recovery and matrix effects, leading to a significantly lower expanded uncertainty of around 1%. Similarly, methods employing advanced UPLC systems and automated sample preparation demonstrate improved accuracy and precision, with measurement uncertainties below 4%.
For researchers and scientists, the choice of method will depend on the specific application. For routine monitoring and screening, a well-validated LC-MS/MS method may be sufficient. However, for reference material characterization, method development, and proficiency testing, the superior accuracy and lower uncertainty of ID-LC/MS/MS are highly advantageous. Understanding the sources of uncertainty and the performance characteristics of different analytical methods is key to generating reliable and defensible data in the analysis of this compound.
References
A Comparative Guide to Proficiency Testing Schemes for Patulin Analysis in Food
For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of analytical data is paramount. In the realm of food safety, particularly concerning the mycotoxin patulin, participation in proficiency testing (PT) schemes is a critical component of a robust quality assurance program. This guide provides a comparative overview of prominent PT schemes for this compound analysis, offering insights into their structure, methodologies, and performance data to aid laboratories in selecting the most suitable program for their needs.
Leading Proficiency Testing Providers
Several organizations are recognized for their comprehensive PT schemes for mycotoxin analysis, including this compound. This guide focuses on three prominent providers: FAPAS®, BIPEA, and Trilogy Analytical Laboratory. These organizations are accredited to ISO/IEC 17043, the international standard for the competence of proficiency testing providers, ensuring the quality and impartiality of their programs.[1][2]
FAPAS® , offered by Fera Science Ltd., is a leading global provider of proficiency testing for the food and feed industry. Their this compound PT schemes cover a range of relevant food matrices, providing a realistic challenge for participating laboratories.
BIPEA (Bureau Interprofessionnel d'Etudes Analytiques) is a European-based, independent organization that has been providing proficiency testing programs since 1970. Their this compound determination scheme is well-established and attracts international participation.[1][3]
Trilogy Analytical Laboratory specializes in mycotoxin analysis and offers a variety of quality control materials and proficiency testing programs.[2] Their expertise in mycotoxin testing makes their PT schemes a valuable tool for laboratories focused on this area.
Comparison of this compound Proficiency Testing Schemes
The following tables summarize the key features and available performance data from the this compound proficiency testing schemes offered by FAPAS®, BIPEA, and Trilogy Analytical Laboratory.
Table 1: Overview of this compound Proficiency Testing Schemes
| Feature | FAPAS® | BIPEA | Trilogy Analytical Laboratory |
| Program Name | Food Chemistry Proficiency Testing | PTS 28: this compound determination | Mycotoxin Proficiency Testing |
| Accreditation | ISO/IEC 17043 | ISO/IEC 17043 | ISO/IEC 17043 |
| Typical Matrices | Apple juice (clear and cloudy), Apple purée | Apple juice, apple sauce, apple concentrate, cider, multifruits compote, pommeau | Information not publicly available |
| Frequency | Multiple rounds per year | 3 rounds per annual series | Information not publicly available |
| Number of Participants | Varies by round (e.g., 63 in one round) | 29 registered laboratories from 6 countries | Information not publicly available |
Table 2: Publicly Available Performance Data from FAPAS® this compound Proficiency Tests
| Report/QC Code | Year | Matrix | Assigned Value (µg/kg) | Standard Deviation for Proficiency (µg/L) | Acceptable Range for |z|≤2 (µg/kg) |
| T1674QC | N/A | Apple Juice (Cloudy) | 18.6 | N/A | 10.4 - 26.8 |
| 1676 | 2021 | Apple Puree | 16.5 | 3.63 | N/A |
| 1677 | 2021 | Apple Juice (Cloudy) | 18.2 | 4.00 | N/A |
| 1680 | 2022 | Apple Juice (Cloudy) | 14.4 | 3.17 | N/A |
Note: Publicly available quantitative data for BIPEA and Trilogy Analytical Laboratory this compound PT schemes were not found during the search.
Experimental Protocols for this compound Analysis
Participating laboratories in these PT schemes employ a variety of analytical methods. However, the most common and officially recognized methods for this compound determination in food matrices, such as apple juice, are based on high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. The following is a representative experimental protocol based on established methods like the AOAC Official Method 995.10 and ISO 8128-1.
A Typical Workflow for this compound Analysis:
Detailed Methodological Steps:
-
Sample Preparation: A representative sample of the food matrix (e.g., 10 mL of apple juice) is accurately measured.
-
Extraction: this compound is extracted from the sample using a suitable organic solvent, most commonly ethyl acetate, through liquid-liquid extraction.
-
Cleanup: The extract is then washed with a sodium carbonate solution to remove acidic interferences.
-
Drying and Concentration: The cleaned extract is dried using anhydrous sodium sulfate and then concentrated, often by evaporation under a stream of nitrogen.
-
Reconstitution: The dried residue is redissolved in a suitable solvent, typically the mobile phase used for HPLC analysis.
-
HPLC-UV Analysis: The reconstituted sample is injected into an HPLC system equipped with a C18 column and a UV detector set at approximately 276 nm for the detection and quantification of this compound.
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to a calibration curve prepared from certified this compound standards.
For more complex matrices or for confirmation of results, laboratories may employ more advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Logical Framework for Proficiency Testing
The participation in and evaluation of results from a proficiency testing scheme follows a well-defined logical process. This process ensures that laboratories receive an objective assessment of their analytical performance.
References
Safety Operating Guide
Safeguarding the Laboratory: Procedural Guidance for the Proper Disposal of Patulin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of mycotoxins like patulin are critical components of a comprehensive safety protocol. This guide provides essential, immediate safety and logistical information for the operational disposal of this compound, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
This compound is a toxic compound that must be handled with care. Adherence to the following safety measures is mandatory when working with this compound in any form (solid or in solution).
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[1]
-
Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.[1][2]
-
Respiratory Protection: All handling of solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to avoid inhalation.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: If swallowed, do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Spill Management: In the event of a this compound spill, avoid generating dust. Carefully collect the spilled material and place it in a designated, sealed container for hazardous waste disposal. The spill area should then be decontaminated using one of the approved chemical inactivation methods described below.
This compound Waste Disposal Procedures
This compound waste, including contaminated labware (e.g., pipette tips, vials), spill cleanup materials, and expired solutions, must be chemically inactivated before disposal. The International Agency for Research on Cancer (IARC) has investigated several methods for the degradation of this compound in laboratory waste. The following procedures are based on their findings of effective and complete chemical inactivation.
Recommended Chemical Inactivation Methods:
Two primary methods are recommended for the complete degradation of this compound in a laboratory setting: treatment with ammonia and treatment with potassium permanganate in alkaline conditions.
| Parameter | Method 1: Ammonia Treatment | Method 2: Potassium Permanganate (Alkaline) | Method 3: Ascorbic Acid | Method 4: Potassium Permanganate (Acidic) |
| Efficacy | Complete degradation of this compound | Complete degradation of this compound | Incomplete degradation (not achieved after 92 hours) | Complete degradation of this compound |
| Reagents | Ammonia solution (e.g., 1 M) | Potassium permanganate (KMnO4), Sodium hydroxide (NaOH) | Ascorbic acid | Potassium permanganate (KMnO4), Sulfuric acid (H2SO4) |
| Conditions | Ambient temperature | Alkaline pH, ambient temperature | Ambient temperature | Acidic pH, ambient temperature |
| Reaction Time | Typically overnight (≥ 8 hours) | Typically overnight (≥ 8 hours) | > 92 hours | Not recommended |
| Safety Notes | Work in a fume hood. Ammonia is corrosive and has a pungent odor. | Strong oxidizer. Handle with care. | Generally safe to handle. | Produces mutagenic residues. NOT RECOMMENDED. |
| Suitability | Recommended for aqueous solutions and decontamination of surfaces and labware. | Recommended for aqueous solutions. | Not recommended for complete and timely disposal. | UNSUITABLE for laboratory waste disposal. |
Experimental Protocol: Chemical Inactivation of this compound Waste
The following protocols provide step-by-step guidance for the chemical degradation of this compound waste in a laboratory setting.
Method 1: Degradation with Ammonia
-
Preparation: In a designated and properly labeled chemical waste container, collect the aqueous this compound waste. All work should be performed in a chemical fume hood.
-
Alkalinization: Add a sufficient volume of ammonia solution to the waste to ensure the final concentration is at least 1 M and the pH is alkaline.
-
Reaction: Loosely cap the container to avoid pressure buildup and allow it to stand in the fume hood at room temperature for at least 8 hours (or overnight) to ensure complete degradation.
-
Neutralization and Disposal: After the reaction period, neutralize the solution with a suitable acid (e.g., hydrochloric acid) under constant stirring and cooling. Dispose of the neutralized solution in accordance with your institution's chemical waste disposal guidelines.
Method 2: Degradation with Potassium Permanganate in Alkaline Conditions
-
Preparation: Collect the aqueous this compound waste in a designated and labeled chemical waste container within a chemical fume hood.
-
Alkalinization: Add a sufficient amount of sodium hydroxide (e.g., 1 M NaOH) to the waste solution to make it strongly alkaline (pH > 12).
-
Oxidation: Slowly add a solution of potassium permanganate (e.g., 0.1 M KMnO4) until a persistent purple color is observed, indicating an excess of the oxidizing agent.
-
Reaction: Loosely cap the container and allow the reaction to proceed at room temperature for at least 8 hours (or overnight).
-
Quenching and Disposal: After the reaction, quench the excess potassium permanganate by carefully adding a reducing agent, such as sodium bisulfite, until the purple color disappears. Neutralize the solution and dispose of it according to your institution's hazardous waste procedures.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound-contaminated materials in a laboratory setting.
Caption: Workflow for the safe chemical inactivation and disposal of this compound waste.
References
Essential Safety and Handling Protocols for Patulin
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling patulin. This compound is a mycotoxin, a toxic secondary metabolite produced by various fungi, including species of Aspergillus and Penicillium.[1][2] It is commonly found in moldy fruits, especially apples and apple-derived products.[1][3][4] Adherence to these procedural guidelines is essential to mitigate the significant health risks associated with this compound.
This compound Hazard Profile
This compound is classified as a hazardous substance with acute and chronic health effects. It is fatal if swallowed and causes skin irritation. Laboratory studies have indicated that it is mutagenic and has caused adverse reproductive and fetal effects in animals. While the International Agency for Research on Cancer (IARC) classifies this compound in Group 3, meaning it is not classifiable as to its carcinogenicity to humans due to limited data, its genotoxic properties warrant extreme caution. Acute exposure can lead to gastrointestinal issues such as nausea and vomiting, while chronic exposure may result in immunotoxicity and neurotoxicity.
Quantitative Safety Data
For easy reference, key quantitative safety and regulatory limits for this compound are summarized below.
| Parameter | Value | Reference |
| Oral LD₅₀ (Rodent) | 20-100 mg/kg | |
| Provisional Max. Tolerable Daily Intake (PMTDI) | 0.4 µg/kg body weight | |
| WHO Maximum Recommended Level (Apple Juice) | 50 µg/L | |
| U.S. FDA Action Level (Apple Juice) | 50 µg/kg | |
| European Union Maximum Levels | ||
| Fruit Juices & Derivatives | 50 µg/kg | |
| Solid Apple Products | 25 µg/kg | |
| Infant & Children's Food | 10 µg/kg |
Operational Plan: Safe Handling of this compound
A systematic approach is mandatory for handling this compound to ensure personnel safety and prevent contamination.
Required Personal Protective Equipment (PPE)
All handling of this compound must be conducted with the following PPE. This equipment should be inspected for integrity before each use.
-
Engineering Controls : All work with this compound, especially the handling of its solid form, must be performed within a certified chemical fume hood to prevent inhalation of dust particles. The work area must be equipped with an accessible safety shower and eyewash station.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber) are required at all times.
-
Eye and Face Protection : Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Body Protection : A lab coat or impervious clothing is mandatory to prevent skin contact. When handling concentrates, a chemical-resistant apron should be worn. Contaminated shoes must be discarded.
-
Respiratory Protection : If there is a risk of aerosol or dust generation outside of a fume hood, a suitable respirator must be used in accordance with OSHA regulations (29 CFR 1910.134).
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation :
-
Designate a specific area within a chemical fume hood for this compound handling.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare all required materials (e.g., solvents, glassware, waste containers) and place them inside the fume hood before starting.
-
Verify that the safety shower and eyewash station are unobstructed and operational.
-
-
Handling this compound (Solid or Solution) :
-
Don all required PPE before entering the designated handling area.
-
Perform all manipulations, including weighing and dilutions, within the chemical fume hood to minimize exposure.
-
Avoid the formation of dust and aerosols.
-
Keep containers of this compound tightly closed when not in use.
-
-
Post-Handling :
-
Thoroughly decontaminate all surfaces, glassware, and equipment after use (see Decontamination Protocol below).
-
Remove PPE carefully to avoid self-contamination. Gloves should be removed last.
-
Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled.
-
Caption: Workflow for the safe handling and disposal of this compound.
Decontamination and Disposal Plan
Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.
Decontamination Protocol
While this compound is stable to heat and pasteurization, it can be degraded.
-
Work Surfaces : Wipe all surfaces inside the fume hood and any potentially contaminated areas with a suitable decontaminating solution. While specific degradation agents for lab use are not well-documented in these sources, a solution of sodium hypochlorite (bleach) followed by a water rinse can be effective for general mycotoxin decontamination.
-
Equipment and Glassware : Immerse glassware and equipment in a decontaminating solution before standard washing.
-
Spills :
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area thoroughly.
-
Do not allow this compound or contaminated materials to enter sewers or waterways.
-
Waste Disposal Plan
All this compound-contaminated waste is considered hazardous and must be disposed of accordingly.
-
Segregation : All disposable items that have come into contact with this compound, including gloves, absorbent pads, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Labeling : The waste container must be labeled as "Hazardous Waste: this compound" and include the appropriate hazard symbols (e.g., skull and crossbones).
-
Storage : Store the sealed waste container in a secure, designated area away from general lab traffic while awaiting pickup.
-
Disposal : The disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor in accordance with all local, state, and federal regulations. Do not mix with general laboratory waste.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
